2-Bromo-5-iodoimidazo[2,1-b]thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-iodoimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIN2S/c6-3-2-9-4(7)1-8-5(9)10-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRNMHJSSNBFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-iodoimidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of the novel heterocyclic compound, 2-Bromo-5-iodoimidazo[2,1-b]thiazole. This molecule is of significant interest to the medicinal chemistry community due to the established broad-spectrum biological activity of the imidazo[2,1-b]thiazole scaffold.[1][2] The introduction of bromine and iodine atoms at specific positions offers unique opportunities for further functionalization and the exploration of structure-activity relationships (SAR) in drug discovery programs.
The dual halogenation of the imidazo[2,1-b]thiazole core presents a valuable intermediate for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening against various therapeutic targets. This document details a plausible and robust synthetic route, purification strategies, and a thorough analytical characterization of the target molecule.
Strategic Approach to Synthesis
A direct, single-step synthesis of this compound has not been extensively reported in the literature. Therefore, a rational, multi-step synthetic strategy is proposed, commencing with the construction of the core imidazo[2,1-b]thiazole ring system, followed by sequential regioselective halogenation.
Part 1: Synthesis of the Imidazo[2,1-b]thiazole Core
The foundational step in this synthesis is the well-established Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole with an α-haloketone. This reaction provides a reliable method for the construction of the fused bicyclic system.
Experimental Protocol: Synthesis of Imidazo[2,1-b]thiazole
Materials:
-
2-Aminothiazole
-
2-Bromoacetaldehyde diethyl acetal
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminothiazole (1.0 eq) in ethanol, 2-bromoacetaldehyde diethyl acetal (1.1 eq) is added.
-
The reaction mixture is heated to reflux and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude residue is treated with a 3N solution of hydrochloric acid and heated at 60-70°C for 2-3 hours to facilitate the cyclization and hydrolysis of the acetal.
-
The reaction mixture is then cooled and neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is achieved.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure imidazo[2,1-b]thiazole.
Part 2: Sequential Halogenation of the Imidazo[2,1-b]thiazole Core
With the imidazo[2,1-b]thiazole scaffold in hand, the next phase involves the regioselective introduction of bromine and iodine. The electronic nature of the imidazo[2,1-b]thiazole ring system dictates the positions most susceptible to electrophilic substitution. The C5 position is generally the most activated site for electrophilic attack, followed by the C2 and C3 positions.
Step 2a: Bromination at the C5-position
The initial halogenation step will target the most reactive C5 position with a mild brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, providing a reliable and selective method for the introduction of a bromine atom.
Experimental Protocol: Synthesis of 5-Bromoimidazo[2,1-b]thiazole
Materials:
-
Imidazo[2,1-b]thiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Imidazo[2,1-b]thiazole (1.0 eq) is dissolved in acetonitrile in a round-bottom flask protected from light.
-
N-Bromosuccinimide (1.05 eq) is added portion-wise to the solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane and washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield 5-bromoimidazo[2,1-b]thiazole.
Step 2b: Iodination at the C2-position
The final step in the synthesis is the introduction of an iodine atom at the C2 position of the 5-bromoimidazo[2,1-b]thiazole intermediate. N-Iodosuccinimide (NIS) is a suitable reagent for this electrophilic iodination.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromoimidazo[2,1-b]thiazole
-
N-Iodosuccinimide (NIS)
-
Dichloromethane
-
Sodium thiosulfate solution (10%)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromoimidazo[2,1-b]thiazole (1.0 eq) in dichloromethane, N-iodosuccinimide (1.1 eq) is added.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with monitoring by TLC.
-
After the reaction is complete, the mixture is washed with a 10% aqueous solution of sodium thiosulfate to quench any unreacted NIS, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The resulting crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford the final product, this compound.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Comprehensive Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following techniques are essential for a complete structural elucidation.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent halogen atoms. |
| ¹³C NMR | Five distinct signals corresponding to the carbon atoms of the imidazo[2,1-b]thiazole core. The signals for the carbon atoms bearing the bromine and iodine will be significantly shifted. |
| Mass Spec. | The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (328.96 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom. |
Chromatographic and Physical Properties
| Property | Expected Value/Observation |
| Molecular Formula | C₅H₂BrIN₂S |
| Molecular Weight | 328.96 g/mol |
| Appearance | Likely a solid at room temperature. |
| Purity (by HPLC) | >95% after purification. |
| Melting Point | To be determined experimentally. |
Logical Framework for Characterization
Caption: Logical workflow for the characterization of the target compound.
Conclusion and Future Outlook
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound, a promising building block for the development of novel therapeutic agents. The detailed experimental protocols and characterization strategy provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery. The dual halogen functionality of the target molecule opens up avenues for diverse chemical modifications, enabling the exploration of a wide chemical space and the optimization of biological activity. Future work should focus on the experimental validation of this proposed route and the exploration of the synthetic utility of this compound in the synthesis of new bioactive compounds.
References
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC. (n.d.). PubMed Central. [Link]
-
Synthesis and evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. (n.d.). OUCI. [Link]
Sources
The Strategic Utility of 2-Bromo-5-iodoimidazo[2,1-b]thiazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[2,1-b]thiazole Scaffold and the Unique Role of 2-Bromo-5-iodoimidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This bicyclic system, with its unique electronic and structural features, serves as a versatile template for the design of novel therapeutic agents. Within this important class of molecules, this compound emerges as a particularly strategic building block for drug discovery and development.
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of complex, biologically active molecules. As a Senior Application Scientist, the insights provided herein are grounded in the practical realities of synthetic chemistry and drug development, emphasizing not just the "what" but the "why" behind experimental choices.
Core Chemical Properties of this compound
The utility of this compound as a synthetic intermediate is primarily derived from the differential reactivity of its two halogen substituents. This key feature allows for programmed, sequential functionalization, providing chemists with a powerful tool for the controlled construction of molecular complexity.
| Property | Value | Source |
| CAS Number | 1379307-48-8 | [3][4] |
| Molecular Formula | C₅H₂BrIN₂S | [3][4] |
| Molecular Weight | 328.96 g/mol | [3][4] |
| Storage | Room temperature, inert atmosphere, dark place | [3][5] |
The presence of both a bromine and an iodine atom on the imidazo[2,1-b]thiazole scaffold is the cornerstone of its strategic importance. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[6] This reactivity difference is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the oxidative addition step in the catalytic cycle of common cross-coupling reactions. This allows for selective substitution at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations.[6]
Synthesis of this compound: A Proposed Pathway
Step 1: Synthesis of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole scaffold is commonly synthesized via the condensation of a 2-aminothiazole derivative with an α-haloketone.[7]
Step 2: Bromination at the 2-Position
The initial bromination of the imidazo[2,1-b]thiazole ring system is expected to occur at one of the electron-rich positions.
Step 3: Iodination at the 5-Position
Subsequent iodination would then complete the synthesis of the target molecule.
Note: The successful implementation of this proposed synthesis would require careful optimization of reaction conditions, including the choice of halogenating agents, solvents, and temperature, to ensure regioselectivity and high yields.
Reactivity and Synthetic Applications: A Gateway to Molecular Diversity
The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of different aryl, heteroaryl, or alkynyl moieties at the 5- and 2-positions in a controlled manner.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[8] When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction will preferentially occur at the more reactive C-I bond, allowing for the introduction of an aryl or heteroaryl group at the 5-position.
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. 1379307-48-8|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 2-Bromo-5-iodoimidazo[2,1-b]thiazole: An In-Depth Technical Guide
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The targeted functionalization of this scaffold with halogen atoms, such as bromine and iodine, provides medicinal chemists with powerful tools to modulate the electronic and steric properties of these molecules, thereby fine-tuning their pharmacological profiles. 2-Bromo-5-iodoimidazo[2,1-b]thiazole is a key synthetic intermediate, offering two distinct halogenated sites for further chemical elaboration through cross-coupling reactions.[1] A comprehensive understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in synthetic and medicinal chemistry workflows.
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for researchers in the field. Each section includes predicted spectral data, a thorough interpretation rooted in the molecule's structure, and a standardized experimental protocol for acquiring such data.
Molecular Structure and Key Features
The structure of this compound, with the chemical formula C₅H₂BrIN₂S and a molecular weight of 328.96 g/mol , presents a unique set of spectroscopic challenges and features.[1] The fused bicyclic system is aromatic, and the presence of two different halogen atoms at positions 2 and 5 significantly influences the electron distribution and, consequently, the chemical shifts of the protons and carbons in the NMR spectra. The distinct isotopic signatures of bromine and the presence of iodine will also be evident in the mass spectrum.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.50 - 7.70 | d | ~1.0 |
| H-6 | 7.90 - 8.10 | d | ~1.0 |
Interpretation
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two signals in the aromatic region corresponding to the two protons on the imidazo[2,1-b]thiazole core.
-
H-6: This proton is expected to resonate at a higher chemical shift (downfield) due to the anisotropic effect of the adjacent sulfur atom and the overall electron-withdrawing nature of the heterocyclic system.
-
H-3: This proton is anticipated to be at a slightly lower chemical shift (upfield) compared to H-6.
The two protons will likely appear as doublets due to a small long-range coupling (⁴J) between them. The magnitude of this coupling is expected to be around 1.0 Hz. The exact chemical shifts are influenced by the solvent used for the analysis.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar.
-
Spectral width: 12-16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the signals and determine the coupling constants.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 115 - 125 |
| C-3 | 110 - 120 |
| C-5 | 80 - 90 |
| C-6 | 145 - 155 |
| C-7a | 130 - 140 |
Interpretation
The ¹³C NMR spectrum will provide five distinct signals corresponding to the carbon atoms of the imidazo[2,1-b]thiazole core.
-
C-5: The carbon atom bearing the iodine (C-5) is expected to have the most upfield chemical shift due to the heavy atom effect of iodine.
-
C-2: The carbon atom attached to the bromine (C-2) will also be shifted upfield compared to a non-halogenated analogue, but less so than C-5.
-
C-3 and C-7a: These carbons will appear in the aromatic region, with their precise chemical shifts influenced by the overall electron density of the ring system.
-
C-6: This carbon, adjacent to the bridgehead nitrogen and the sulfur atom, is expected to be the most downfield signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar with proton decoupling.
-
Spectral width: 200-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the deuterated solvent signal as an internal reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretching (aromatic) | Medium |
| 1600 - 1450 | C=C and C=N stretching (aromatic ring) | Medium to Strong |
| 1300 - 1000 | C-N and C-S stretching | Medium |
| 800 - 600 | C-Br and C-I stretching | Medium to Strong |
Interpretation
The IR spectrum will be characterized by several key absorption bands that are indicative of the molecule's functional groups and overall structure.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.
-
Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic fused ring system will appear in the 1600-1450 cm⁻¹ region.
-
C-N and C-S Stretching: Absorptions corresponding to the stretching of the carbon-nitrogen and carbon-sulfur bonds are expected in the fingerprint region, between 1300 and 1000 cm⁻¹.
-
Carbon-Halogen Stretching: The C-Br and C-I stretching vibrations will be present in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. These bands can be broad and may overlap.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR or pellet holder.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty accessory.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
| m/z | Ion | Relative Abundance |
| 328/330 | [M]⁺ | High |
| 201/203 | [M - I]⁺ | Medium |
| 249 | [M - Br]⁺ | Medium |
| 122 | [M - Br - I]⁺ | Low |
Interpretation
The mass spectrum of this compound will be highly characteristic due to the presence of bromine and iodine.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a characteristic doublet with a 1:1 ratio at m/z 328 and 330, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a definitive indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Pattern: The primary fragmentation pathways are expected to involve the loss of the halogen atoms.
-
Loss of an iodine radical will result in a fragment ion at m/z 201 and 203 (still showing the bromine isotopic pattern).
-
Loss of a bromine radical will give a fragment ion at m/z 249.
-
Subsequent loss of the remaining halogen from these initial fragments is also possible, leading to further fragmentation.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Processing:
-
Analyze the acquired spectrum to identify the molecular ion peak and its isotopic pattern.
-
Propose fragmentation pathways based on the observed fragment ions.
-
Confirm the elemental composition of the molecular ion and key fragments using the accurate mass data.
-
Caption: A typical analytical workflow for the characterization of synthesized this compound.
Conclusion
The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and mass spectrometry and are informed by the analysis of structurally related compounds. This comprehensive overview serves as a valuable resource for researchers working with this compound, aiding in its unambiguous identification and characterization. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data, ensuring consistency and reliability in research and development settings. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of this compound is essential for the advancement of drug discovery programs targeting the imidazo[2,1-b]thiazole scaffold.
References
-
MySkinRecipes. This compound. [Online] Available at: [Link]
Sources
solubility of 2-Bromo-5-iodoimidazo[2,1-b]thiazole in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-5-iodoimidazo[2,1-b]thiazole in Organic Solvents
Abstract
The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1][2][3] The solubility of any new active pharmaceutical ingredient (API) is a critical determinant of its downstream developability, influencing everything from formulation to bioavailability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of the novel compound this compound in a range of organic solvents. While specific quantitative data for this compound is not yet publicly available, this document outlines the theoretical considerations, experimental protocols, and data interpretation necessary to generate a robust solubility profile. The methodologies described herein are grounded in established principles of physical chemistry and are designed to ensure scientific rigor and reproducibility.
Introduction: The Strategic Importance of Solubility Profiling
The journey of a new chemical entity from the laboratory bench to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to low absorption, inadequate bioavailability, and difficulties in formulating a viable drug product. The imidazo[2,1-b]thiazole heterocyclic system is a "privileged scaffold" in drug discovery, known for its diverse pharmacological activities.[2] The specific compound, this compound (Molecular Formula: C₅H₂BrIN₂S, Molecular Weight: 328.96 g/mol ), is a promising candidate for further investigation due to its unique substitution pattern, which offers multiple points for synthetic elaboration.[4]
This guide is structured to provide a logical and experimentally sound pathway for characterizing the solubility of this compound. We will move from theoretical predictions and solvent selection to detailed, step-by-step experimental protocols, culminating in data analysis and presentation.
Pre-Experimental Characterization: Laying the Groundwork
-
Identity and Purity Confirmation: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and assess purity to be ≥95%.
-
Physicochemical Properties (Predicted): While experimental data is pending, computational tools can provide valuable initial estimates.
-
logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. For structurally related compounds like 2-bromo-5-(iso-butyl)thiazole, the calculated XLogP3 is 3.6, suggesting a preference for lipophilic environments.[5] A similar or higher value would be expected for our target compound due to the presence of the iodo- group, indicating that it is likely to be poorly soluble in aqueous media but more soluble in organic solvents.
-
Strategic Solvent Selection
The principle of "like dissolves like" is a foundational concept in solubility. The polarity of the solvent relative to the solute is the primary driver of dissolution. A systematic approach to solvent selection involves screening a panel of solvents that span a range of polarities and hydrogen bonding capabilities.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | These solvents can engage in dipole-dipole interactions and are effective at solvating polar molecules. Thiazole derivatives often show good solubility in DMSO and DMF.[6] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | These solvents can act as both hydrogen bond donors and acceptors. Ethanol is frequently used in the synthesis of imidazo[2,1-b]thiazoles, suggesting at least moderate solubility.[7] |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | These solvents are common in organic synthesis and extraction, providing a bridge between highly polar and non-polar systems. |
| Non-Polar | Toluene, Heptane | These solvents primarily interact through van der Waals forces and will help to define the lower limits of solubility for this polar heterocyclic compound. |
Experimental Protocols for Solubility Determination
Two complementary methods are presented: a rapid kinetic assay suitable for initial screening and the gold-standard equilibrium method for definitive measurement.
Kinetic Solubility Determination via DMSO Stock
This high-throughput method provides a rapid assessment of solubility, which is particularly useful in early discovery phases.[8][9] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous or organic solvent.
Protocol Steps:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Solvent Addition: In a 96-well plate or individual vials, dispense the chosen organic solvents.
-
Serial Dilution: Add the DMSO stock solution to the solvents in a stepwise manner, allowing for mixing and observation after each addition.
-
Precipitation Detection: The point at which the first sign of persistent turbidity or solid precipitate is observed is the kinetic solubility limit. This can be detected visually or, more accurately, using nephelometry or UV-Vis spectroscopy to measure light scattering.
Causality Behind the Method: This method relies on the powerful solvating ability of DMSO to create a supersaturated solution upon dilution. The point of precipitation reflects the solvent's capacity to accommodate the solute as the influence of the co-solvent (DMSO) is diminished.
Workflow for Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Determination.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol Steps:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator. The time required to reach equilibrium can vary but is typically 24-48 hours. Preliminary experiments should be run to determine the necessary equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to sediment. Alternatively, use centrifugation or filtration (with a solvent-compatible, non-adsorbent filter, e.g., PTFE) to separate the saturated solution from the undissolved solid.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent (often the mobile phase for the analytical method), and determine the concentration of the dissolved compound using a validated analytical technique like HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Causality Behind the Method: This protocol ensures that the solvent is fully saturated with the solute and that the system has reached a state of thermodynamic equilibrium. By directly measuring the concentration of the saturated solution, it provides a true measure of the compound's solubility in that specific solvent at that temperature.
Workflow for Shake-Flask Equilibrium Solubility
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
The results of the solubility experiments should be compiled into a clear and concise table to allow for easy comparison across different solvents.
Table 2: Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| DMSO | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| DMF | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |
| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |
| Heptane | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |
Qualitative classification based on USP standards.[9]
Interpretation: The resulting solubility profile will provide critical insights. For instance, high solubility in polar aprotic solvents like DMSO and DMF, coupled with lower solubility in alcohols and minimal solubility in non-polar solvents, would characterize the compound as a polar molecule, consistent with its heterocyclic structure. This data directly informs decisions on suitable solvents for reaction chemistry, purification, and formulation development.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related brominated and iodinated thiazoles necessitates a cautious approach.[12][13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Many halogenated organic compounds can cause skin and eye irritation.[14][15]
-
Solvent Safety: All organic solvents should be handled in a fume hood. Be aware of the specific hazards (flammability, toxicity) of each solvent used.
-
First Aid: In case of skin contact, wash immediately with soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[12] Seek medical attention if irritation persists.
Conclusion
The determination of the solubility profile of this compound is a foundational step in its journey as a potential therapeutic agent. By following the systematic approach detailed in this guide—from theoretical considerations and strategic solvent selection to rigorous experimental execution using both kinetic and equilibrium methods—researchers can generate the high-quality, reliable data essential for informed decision-making in the drug development process. This data will be instrumental in guiding synthetic route optimization, purification strategies, and the rational design of formulations for future preclinical and clinical studies.
References
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health (NIH). [Link]
-
2-Bromo-5-iodoimidazo[4,5-d]thiadiazole | C3BrIN4S | CID 152502312. PubChem. [Link]
-
Safety data sheet. (2019). Thor Specialities (UK) LTD. [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). MDPI. [Link]
-
This compound. MySkinRecipes. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Pharmatutor. [Link]
-
This compound. MySkinRecipes. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]
-
Chemistry of Imidazo[2,1-b][1][12][17]thiadiazoles. (2011). ResearchGate. [Link]
-
2-Bromo-5-(iso-butyl)thiazole | C7H10BrNS | CID 117259767. PubChem. [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. ResearchGate. [Link]
-
Chemical Properties of Thiazole, 2-bromo-5-nitro- (CAS 3034-48-8). Cheméo. [Link]
-
2-Bromo-5-nitrothiazole. Solubility of Things. [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]
Sources
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 2-Bromo-5-(iso-butyl)thiazole | C7H10BrNS | CID 117259767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
- 11. scitechnol.com [scitechnol.com]
- 12. leap.epa.ie [leap.epa.ie]
- 13. 2-Bromo-5-iodothiazole | 108306-63-4 [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Imidazo[2,1-b]thiazole Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and preclinical development of novel imidazo[2,1-b]thiazole derivatives. We will navigate through the core aspects of synthesis, biological evaluation, and mechanistic elucidation, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the journey from molecular design to the identification of promising therapeutic leads.
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The fusion of imidazole and thiazole rings to form the imidazo[2,1-b]thiazole core creates a unique chemical architecture with significant therapeutic potential. This bicyclic heterocyclic system is present in a variety of natural and synthetic compounds that exhibit a wide range of pharmacological properties.[1] The inherent structural features of this scaffold, including its rigidity, planarity, and the presence of multiple hydrogen bond donors and acceptors, make it an attractive starting point for the design of novel drug candidates.
Historically, derivatives of imidazo[2,1-b]thiazole have been investigated for a multitude of therapeutic applications, including anthelmintic, anti-inflammatory, and antihypertensive activities.[2][3] More recently, there has been a surge of interest in their development as anticancer, antimicrobial, and antiviral agents.[2][4] This guide will focus on the contemporary strategies employed in the discovery of novel imidazo[2,1-b]thiazole derivatives with a particular emphasis on their anticancer and antimicrobial applications.
Synthetic Strategies for Imidazo[2,1-b]thiazole Derivatives
The synthesis of the imidazo[2,1-b]thiazole core is a critical first step in the exploration of its therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic rings, as this directly influences the biological activity of the final compounds.
Classical Synthesis: The Hantzsch Thiazole Synthesis and Subsequent Cyclization
A traditional and widely adopted method for the synthesis of the imidazo[2,1-b]thiazole scaffold involves a two-step process. The first step is the well-established Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone to form a 2-aminothiazole intermediate. Subsequent cyclization of the 2-aminothiazole with another α-haloketone under reflux conditions yields the desired imidazo[2,1-b]thiazole core. The versatility of this method lies in the commercial availability of a wide range of starting materials, allowing for the introduction of diverse substituents at various positions of the final scaffold.
Modern Approaches: One-Pot and Multicomponent Reactions
In recent years, there has been a shift towards the development of more efficient and environmentally friendly synthetic methodologies. One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the construction of complex molecules from simple starting materials in a single synthetic operation. The Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully employed for the one-pot synthesis of imidazo[2,1-b]thiazoles.[5] This approach offers several advantages over classical methods, including reduced reaction times, higher yields, and greater atom economy.[5]
General Experimental Protocol for Synthesis
The following is a generalized, step-by-step protocol for the synthesis of an imidazo[2,1-b]thiazole derivative, which can be adapted based on the specific target molecule.
Step 1: Synthesis of the 2-Aminothiazole Intermediate
-
To a solution of the appropriate thiourea (1 equivalent) in ethanol, add the desired α-bromoketone (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried to afford the 2-aminothiazole intermediate.
Step 2: Cyclization to the Imidazo[2,1-b]thiazole Core
-
A mixture of the 2-aminothiazole intermediate (1 equivalent) and a different α-bromoketone (1.1 equivalents) in anhydrous ethanol is refluxed for 8-12 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired imidazo[2,1-b]thiazole derivative.
Characterization: The structure of the synthesized compounds should be confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Unveiling the Therapeutic Activity
A crucial aspect of the drug discovery process is the comprehensive biological evaluation of the synthesized compounds. This section outlines the key in vitro assays used to assess the anticancer and antimicrobial potential of novel imidazo[2,1-b]thiazole derivatives.
Anticancer Activity Screening
The evaluation of the anticancer potential of newly synthesized compounds typically begins with in vitro cytotoxicity screening against a panel of human cancer cell lines. The MTT and SRB assays are two of the most commonly employed methods for this purpose.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by staining total cellular protein.[4][8]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8]
-
Washing: Wash the plates five times with slow-running tap water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized imidazo[2,1-b]thiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution and agar well diffusion methods are standard techniques for MIC determination.
This method involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[10][11]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[12]
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
This method involves the diffusion of the test compound from a well through the agar medium, resulting in a zone of growth inhibition.[14]
Step-by-Step Methodology:
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.[15]
-
Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.[15]
-
Compound Addition: Add a defined volume of the test compound solution to each well.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[17]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the compound.[16]
Mechanistic Insights: Elucidating the Mode of Action
Understanding the mechanism of action of lead compounds is paramount for their further development. For imidazo[2,1-b]thiazole derivatives, several mechanisms have been proposed, particularly in the context of their anticancer activity.
Tubulin Polymerization Inhibition
A significant number of imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[18][19] These compounds bind to the colchicine binding site on β-tubulin, thereby disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[20][21]
Caption: Inhibition of the RAF-MEK-ERK Signaling Pathway.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. [20][22]Overexpression of FAK is associated with tumor progression and metastasis. [20]Some imidazo[2,1-b]thiazole derivatives have been identified as FAK inhibitors. [23]
Caption: Inhibition of the FAK Signaling Pathway.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. [1][24]Dysregulation of EGFR signaling is a common feature in many cancers. [5]Imidazo[2,1-b]thiazole derivatives have also been explored as EGFR inhibitors. [25]
Caption: Inhibition of the EGFR Signaling Pathway.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the imidazo[2,1-b]thiazole scaffold and the analysis of the resulting changes in biological activity provide crucial structure-activity relationship (SAR) insights. These insights guide the rational design of more potent and selective drug candidates.
For Anticancer Activity (Tubulin Inhibitors):
-
Substitution at the 2- and 3-positions: The introduction of bulky aromatic groups at these positions is often associated with enhanced tubulin polymerization inhibitory activity. [19]* Linker between the core and other moieties: The nature and length of the linker connecting the imidazo[2,1-b]thiazole core to other pharmacophores, such as benzimidazoles or triazoles, significantly impact cytotoxicity. [19][21] For Anticancer Activity (Kinase Inhibitors):
-
Substitution on the phenyl rings: The presence and position of substituents on the phenyl rings attached to the imidazo[2,1-b]thiazole core can dramatically influence kinase inhibitory potency and selectivity. For instance, a 4-fluoro substituent on a phenyl ring has been shown to be critical for B-RAF inhibitory activity. [23]* Terminal functional groups: The incorporation of specific terminal functional groups, such as sulfonamides, can enhance the interaction with the target kinase and improve overall activity. [26] For Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a key role in its ability to penetrate microbial cell membranes.
-
Specific pharmacophores: The introduction of specific pharmacophoric groups known to possess antimicrobial properties, such as thiazolidinones or triazoles, can lead to hybrid molecules with enhanced antimicrobial efficacy.
Data Presentation and Interpretation
The effective presentation of experimental data is crucial for the clear communication of research findings. Quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) and MIC values, should be summarized in well-structured tables for easy comparison.
Table 1: In Vitro Anticancer Activity of Novel Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| IZT-01 | MCF-7 (Breast) | 2.5 |
| A549 (Lung) | 3.1 | |
| IZT-02 | MCF-7 (Breast) | 1.8 |
| A549 (Lung) | 2.2 | |
| Doxorubicin | MCF-7 (Breast) | 0.5 |
| A549 (Lung) | 0.8 |
Table 2: Antimicrobial Activity of Novel Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| IZT-03 | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| IZT-04 | Staphylococcus aureus | 4 |
| Escherichia coli | 8 | |
| Ciprofloxacin | Staphylococcus aureus | 1 |
| Escherichia coli | 0.5 |
Future Perspectives and Conclusion
The imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the potential for synthetic diversification, ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on:
-
Target-based drug design: Leveraging computational tools to design derivatives with enhanced selectivity for specific biological targets.
-
Combination therapies: Exploring the synergistic effects of imidazo[2,1-b]thiazole derivatives with existing anticancer and antimicrobial drugs.
-
Preclinical and clinical development: Advancing the most promising lead compounds through in vivo efficacy studies and, ultimately, into clinical trials.
References
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Synthesis and evaluation of new imidazo[2,1-b]thiazole derivatives as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 746-755. [Link]
-
Sulaiman, N., & Al-Bayati, F. (2018). Synthesis, characterization and in vitro anticancer activity of new imidazo[2,1-b]thiazole derivatives. Chemistry Central Journal, 12(1), 1-10. [Link]
-
Gomha, S. M., & Khalil, K. D. (2012). A convenient ultrasound-promoted synthesis and in vitro anti-tumor activity of 7-aryl-imidazo[2,1-b]thiazoles. Molecules, 17(8), 9335-9347. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). Imidazo[2,1-b]thiazole: A versatile and privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 10(16), 1969-1991. [Link]
-
Kamal, A., Reddy, V. S., Shaik, A. B., & Kumar, G. B. (2011). Imidazo[2,1-b]thiazole-based analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 3985-3994. [Link]
-
Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]
-
Zhao, J., & Guan, J. L. (2009). Signal transduction by focal adhesion kinase in cancer. Cancer and Metastasis Reviews, 28(1-2), 35-49. [Link]
-
de Oliveira, C. S., Lacerda, R. B., & de Castro, A. A. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 26(15), 4593. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Kumar, A., & Rawat, M. (2016). A review on synthesis and medicinal importance of imidazo[2,1-b]thiazole derivatives. Mini reviews in medicinal chemistry, 16(15), 1226-1254. [Link]
-
Kamal, A., Srikanth, Y. V., Khan, M. N., Shaik, T. B., & Ashraf, M. (2010). Synthesis of imidazo[2,1-b]thiazole linked β-lactam conjugates as prospective anticancer agents. European journal of medicinal chemistry, 45(11), 5291-5297. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Grokipedia. (n.d.). Broth microdilution. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
-
Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (n.d.). [Link]
-
The structures of some imidazo[2,1-b]thiazoles having antitumor activity. (n.d.). [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W., Chang, F., ... & Franklin, R. A. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1263-1284. [Link]
-
Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway.... (n.d.). [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
-
Kamal, A., Reddy, V. S., Vishnuvardhan, M. V., & Dastagiri, D. (2014). Synthesis and biological evaluation of imidazo[2,1-b]t[1][2][27]hiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 22(19), 5229-5239. [Link]
-
Kamal, A., Reddy, V. S., Ramaiah, M. J., Pushpavalli, S. N., & Kishor, C. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic chemistry, 77, 515-526. [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. [Link]
-
Agar well diffusion assay. (2020). [Link]
-
Creative Diagnostics. (n.d.). Erk Signaling Pathway. [Link]
-
Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (2017). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. Bioenergetics: Open Access, 6(1), 1-8. [Link]
-
Kamal, A., Reddy, V. S., Ramaiah, M. J., Pushpavalli, S. N., & Kishor, C. (2018). Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. ResearchGate. [Link]
-
Shaik, S. P., Vishnuvardhan, M. V. P. S., Sultana, F., Rao, A. V. S., Bagul, C., Bhattacharjee, D., ... & Kamal, A. (2017). Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 25(13), 3285-3297. [Link]
-
Al-Ostoot, F. H., El-Sayed, M. A. A., El-Manawaty, M. A., & El-Malah, A. A. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 19(11), 4755-4791. [Link]
-
Bozdag, M., Alafeefy, A. M., Ceruso, M., Al-Tamimi, A. M. S., Supuran, C. T., & Carta, F. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1159-1166. [Link]
-
Determination Of MIC By Agar Diffusion Method. (2021). [Link]
-
Lata, S., & Khatri, V. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][2][27]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. [Link]
-
Reddy, T. S., Kamal, A., & Shankaraiah, N. (2021). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC medicinal chemistry, 12(6), 967-976. [Link]
Sources
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. texaschildrens.org [texaschildrens.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. grokipedia.com [grokipedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. hereditybio.in [hereditybio.in]
- 18. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
Preliminary Biological Screening of 2-Bromo-5-iodoimidazo[2,1-b]thiazole: An In-Depth Technical Guide
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen Dance: A Technical Guide to the Structure-Activity Relationship of Bromo-Iodo Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of bromine and iodine into heterocyclic scaffolds represents a potent and nuanced approach in modern medicinal chemistry. This guide delves into the intricate structure-activity relationships (SAR) of bromo-iodo substituted heterocycles, moving beyond the traditional view of halogens as simple lipophilic modifiers. We will explore the profound impact of these heavier halogens on molecular properties, target interactions, and overall biological activity. This document provides a comprehensive overview of synthetic strategies, analytical techniques, and the causal biochemical principles that govern the efficacy of these unique chemical entities. Through a blend of theoretical grounding and practical insights, this guide aims to equip researchers with the knowledge to rationally design and optimize bromo-iodo heterocyclic drug candidates.
Introduction: Beyond Lipophilicity - The Unique Role of Bromine and Iodine
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their structural diversity and ability to interact with biological targets.[1] The introduction of halogen atoms—particularly bromine and iodine—into these rings is a well-established strategy to modulate their physicochemical and pharmacological profiles.[2][3] While often initially considered for their ability to increase lipophilicity and improve membrane permeability, the true value of bromine and iodine lies in their unique electronic and steric properties that facilitate specific, high-affinity interactions with biological macromolecules.[4][5]
The larger atomic radii and greater polarizability of bromine and iodine, compared to fluorine and chlorine, allow them to participate in a diverse range of non-covalent interactions, most notably halogen bonding.[4] This directional interaction, where the halogen atom acts as a Lewis acid, can be a critical determinant of binding affinity and selectivity, offering a powerful tool for rational drug design.[4][6] Furthermore, the presence of bromine or iodine can significantly influence the metabolic stability of a compound, blocking sites of oxidative metabolism and extending its pharmacokinetic half-life.[2]
This guide will provide a detailed exploration of the SAR of bromo-iodo substituted heterocycles, offering insights into how the position, number, and combination of these halogens can be fine-tuned to achieve desired biological outcomes. We will examine case studies across various therapeutic areas, from oncology to infectious diseases, to illustrate these principles in action.
The Synthetic Toolkit: Accessing Bromo-Iodo Heterocyclic Scaffolds
The rational exploration of SAR is contingent upon the efficient and selective synthesis of a diverse range of analogues. The synthesis of bromo-iodo substituted heterocycles leverages a variety of established and modern organic chemistry methodologies.
Key Synthetic Strategies
The introduction of bromine and iodine onto heterocyclic rings can be achieved through several key synthetic routes:
-
Electrophilic Halogenation: This is a common method for introducing halogens to electron-rich heterocycles. Reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are frequently employed for their ease of handling and selectivity.[7][8] The regioselectivity of the reaction is dictated by the electronic properties of the heterocyclic ring.
-
Sandmeyer Reaction: This classic reaction allows for the conversion of an amino group on a heterocycle to a halide via a diazonium salt intermediate. It is a versatile method for introducing bromine or iodine at specific positions that may not be accessible through direct halogenation.
-
Halogen-Metal Exchange: Organolithium or Grignard reagents can be used to selectively replace a halogen, often iodine due to the weaker C-I bond, with a metal.[9] The resulting organometallic intermediate can then be quenched with an electrophile to introduce a variety of functional groups.
-
Directed Ortho-Metalation followed by Halogenation: A directing group on the heterocycle can facilitate deprotonation at an adjacent position with a strong base, followed by trapping the resulting anion with a halogen source.[10]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are indispensable tools for constructing complex molecules.[9][11] The differential reactivity of C-Br and C-I bonds allows for sequential and regioselective functionalization, a powerful strategy for building molecular diversity.[9][11]
Experimental Protocol: Selective Suzuki-Miyaura Coupling on a Dihalo-Heterocycle
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the more reactive iodine-bearing position of a bromo-iodo substituted heterocycle.
Materials:
-
Bromo-iodo substituted heterocycle (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the bromo-iodo substituted heterocycle, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The selective coupling at the iodine position is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to the palladium(0) catalyst.[9]
Diagram: Synthetic Workflow for Sequential Cross-Coupling
Caption: Sequential Suzuki couplings on a bromo-iodo heterocycle.
The Impact of Bromine and Iodine on Biological Activity: A Mechanistic Perspective
The introduction of bromine and iodine can profoundly influence a molecule's interaction with its biological target. Understanding these effects is crucial for rational drug design.
Halogen Bonding: A Key Interaction
As mentioned, halogen bonding is a significant non-covalent interaction where the electropositive crown (σ-hole) on the halogen atom interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom on a protein or nucleic acid.[4] The strength of this interaction increases with the polarizability of the halogen, making iodine the strongest and bromine a potent halogen bond donor.[4] This directional interaction can significantly enhance binding affinity and selectivity.
Diagram: Halogen Bonding Interaction
Caption: Schematic of a halogen bond between a halogenated ligand and a biological receptor.
Steric and Lipophilic Effects
The larger size of bromine and iodine atoms compared to other halogens can have significant steric consequences. This can be exploited to probe the size and shape of a binding pocket, with the introduction of a bulky halogen either enhancing binding through favorable van der Waals interactions or causing steric clashes that reduce affinity. The increased lipophilicity imparted by these halogens can also enhance membrane permeability and oral bioavailability.[2]
Case Study: Bromodomains
Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in epigenetic regulation. The name itself highlights the historical, though coincidental, link to bromine. Notably, inhibitors of bromodomains often feature halogenated heterocyclic cores. For instance, the potent bromodomain inhibitor JQ-1, while not containing bromine or iodine, provides a scaffold where such substitutions could be explored to enhance affinity through halogen bonding with the carbonyl oxygen of the conserved asparagine residue in the binding pocket.[12] Theoretical studies on 3-bromo-2-hydroxypyridine have explored its potential as a bromodomain inhibitor, highlighting the role of the bromine atom in potential interactions.[13][14]
Analytical Characterization: Unveiling the Structure
The unambiguous characterization of synthesized bromo-iodo substituted heterocycles is paramount. A combination of spectroscopic techniques is typically employed.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. The chemical shifts of protons and carbons adjacent to the halogens can provide valuable information about their location.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive indicator of its presence.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional group vibrations within the molecule.
Representative Spectroscopic Data
The following table summarizes typical spectroscopic features for a hypothetical bromo-iodo substituted pyridine derivative.
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Downfield shift of protons ortho to halogens | Deshielding effect of the electronegative halogens. |
| ¹³C NMR | Carbons directly attached to Br and I show distinct chemical shifts. | The chemical shift is influenced by the electronegativity and size of the halogen. |
| Mass Spec | Isotopic pattern with M, M+2 peaks of nearly equal intensity. | Confirms the presence of one bromine atom. |
| IR Spec | C-Br and C-I stretching vibrations in the fingerprint region. | Confirms the presence of carbon-halogen bonds. |
This data is generalized and will vary depending on the specific molecule.[15]
Computational Approaches to SAR
In silico methods are increasingly used to predict and rationalize the SAR of drug candidates, accelerating the drug discovery process.[16]
Molecular Modeling and Docking
Molecular docking simulations can predict the binding mode of a bromo-iodo substituted heterocycle within the active site of a target protein.[17] These studies can visualize potential halogen bonding interactions and predict binding affinities, guiding the design of more potent analogues.[6]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[18] By analyzing a dataset of bromo-iodo heterocycles with known activities, QSAR models can be developed to predict the activity of novel, untested compounds, prioritizing synthetic efforts.
Diagram: Computational SAR Workflow
Caption: Workflow for computational SAR studies.
Conclusion and Future Directions
The strategic incorporation of bromine and iodine into heterocyclic scaffolds is a powerful strategy in drug discovery, offering a level of control over molecular interactions that extends far beyond simple steric and lipophilic effects. The ability of these heavy halogens to participate in halogen bonding provides a unique opportunity for the rational design of highly potent and selective ligands.
Future research in this area will likely focus on:
-
The development of novel and more efficient synthetic methodologies for the selective introduction of bromine and iodine.
-
A deeper understanding of the interplay between halogen bonding and other non-covalent interactions in complex biological systems.
-
The application of advanced computational methods to more accurately predict the impact of bromo-iodo substitution on both the pharmacokinetic and pharmacodynamic properties of drug candidates.
By embracing the unique properties of these "heavy" halogens, medicinal chemists can continue to push the boundaries of drug design and develop innovative therapies for a wide range of diseases.
References
- Synthesis, Characterization and Biological Activity of Aryl Halogen
- Recent discoveries of naturally occurring halogenated nitrogen heterocycles | Request PDF.
- A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Deriv
- (PDF)
- Biological activities of natural halogen compounds | Request PDF - ResearchG
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Public
- Biological Activity of Recently Discovered Halogenated Marine N
- Bromine - Medicine LibreTexts.
- Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process - PMC - NIH.
- The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical.
- Computational study of the substituent effect of halogenated fused-ring heteroarom
- Mastering Thiophene Chemistry: Synthesis and Reactivity of 3-Bromo-2-iodothiophene.
- Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI.
- Accurate determination of bromine and iodine in medicinal plants by inductively coupled plasma-mass spectrometry after microwave-induced combustion - ResearchG
- Computational Studies on Stable Triplet States of Heteroacetylenes and the Effects of Halogen Substituents - PubMed.
- Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine - DRS@nio.
- Bromine - Wikipedia.
- Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole | The Journal of Organic Chemistry - ACS Public
- Structure-Activity Relationship (SAR) Studies - Oncodesign Services.
- Effects of halogenated aromatics/aliphatics and nitrogen(N)
- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - MDPI.
- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - ResearchG
- Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applic
- Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science.
- Synthesis of Bromo‐ and Iodohydrins from Deactivated Alkenes by Use ofN‐Bromo‐ and N‐Iodosaccharin | Request PDF - ResearchG
- Structure Activity Rel
- (PDF)
- Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents - PubMed.
- The Versatility of 2-Bromo-5-iodothiazole: An In-depth Technical Guide for Heterocyclic Chemistry - Benchchem.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology.
- Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli - PMC - PubMed Central.
- Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research - MDPI.
- Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring - ResearchG
- Spectroscopic Evidence of Phosphorous Heterocycle-DNA Interaction and its Verific
- (PDF)
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Synthesis, Characterization and Biological Activity of Aryl Halogenated [ijaresm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding [ouci.dntb.gov.ua]
- 7. Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 17. Spectroscopic Evidence of Phosphorous Heterocycle-DNA Interaction and its Verification by Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asu.elsevierpure.com [asu.elsevierpure.com]
Quantum Chemical Calculations for 2-Bromo-5-iodoimidazo[2,1-b]thiazole: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of the application of quantum chemical calculations to elucidate the electronic structure and properties of 2-Bromo-5-iodoimidazo[2,1-b]thiazole. For researchers, medicinal chemists, and drug development professionals, understanding the quantum mechanical characteristics of this promising heterocyclic scaffold is paramount for rational drug design and the prediction of its biochemical behavior.
The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] The strategic placement of bromine and iodine atoms on this scaffold in this compound presents a unique opportunity for fine-tuning its electronic properties and exploring its potential in structure-activity relationship (SAR) studies, particularly as an intermediate for kinase inhibitors and other therapeutic agents.[3] This guide will detail the theoretical framework and practical steps for performing robust quantum chemical calculations on this molecule, offering insights into its reactivity, stability, and potential intermolecular interactions.
The Strategic Importance of Halogenation in Drug Design
The introduction of halogen atoms, particularly bromine and iodine, into a molecular scaffold can significantly modulate its physicochemical and pharmacokinetic properties. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, has emerged as a critical design element in supramolecular chemistry and drug design.[4] In the context of this compound, the bromine and iodine substituents are expected to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5] Quantum chemical calculations provide a powerful means to quantify these effects and guide the synthesis of more potent and selective drug candidates.
Theoretical Framework: Density Functional Theory (DFT)
For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[6] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more computationally expensive wavefunction-based approaches.[7] This makes DFT particularly well-suited for the analysis of medium to large molecular systems, which are common in drug discovery projects.
The choice of the functional and basis set is critical for obtaining reliable results. For halogenated compounds, a functional that adequately describes non-covalent interactions, such as those incorporating dispersion corrections (e.g., B3LYP-D3), is recommended.[5] The selection of an appropriate basis set is especially crucial for heavy atoms like iodine and bromine.
Selecting the Right Basis Set for Heavy Atoms
Standard basis sets like the Pople-style 6-31G* are inadequate for elements beyond the third row of the periodic table due to the significant increase in the number of electrons and the importance of relativistic effects. For iodine and bromine, effective core potentials (ECPs) are often employed. ECPs replace the core electrons with a potential, reducing the computational cost while maintaining accuracy for the valence electrons, which are primarily involved in chemical bonding and reactivity.
A commonly used and effective basis set for iodine and bromine is the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta).[8] This basis set combines a description of the valence electrons with an ECP for the core electrons. Another excellent choice is the DGDZVP (DGauss Double Zeta Valence with Polarization) basis set, which has been shown to perform well for halogen-bonded systems.[4] For lighter atoms such as carbon, hydrogen, nitrogen, and sulfur in the molecule, a more standard basis set like 6-311++G(d,p) can be used to provide a more accurate description of their electronic distribution.[9]
Computational Workflow
The following diagram outlines a typical workflow for the quantum chemical analysis of this compound.
Caption: A schematic representation of the Molecular Electrostatic Potential.
In the MEP map of this compound, the regions around the nitrogen atoms are expected to be electron-rich (red), making them potential sites for hydrogen bonding or coordination to metal ions. The area around the hydrogen atoms and, to a lesser extent, the halogen atoms (in the sigma-hole region) will be electron-poor (blue), indicating their potential to act as hydrogen bond donors or engage in halogen bonding.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactions. Understanding their spatial distribution provides insights into the molecule's reactivity.
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2-Bromo-5-iodoimidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The targeted introduction of halogen atoms, such as bromine and iodine, onto this scaffold can significantly modulate its biological activity, metabolic stability, and binding affinity to protein targets. This document provides a detailed application note and a proposed one-pot protocol for the synthesis of 2-bromo-5-iodoimidazo[2,1-b]thiazole, a dihalogenated derivative with potential for further functionalization in drug discovery programs.
While a direct, one-pot synthesis for this specific dihalogenated compound is not extensively documented, this guide proposes a rational and efficient three-step, one-pot sequence based on established synthetic methodologies for related heterocyclic systems. The proposed strategy involves the initial formation of the imidazo[2,1-b]thiazole core, followed by sequential regioselective bromination and iodination.
Proposed Synthetic Strategy
The synthesis of this compound will be approached through a one-pot reaction sequence commencing with the condensation of 2-aminothiazole with an α-haloketone to construct the core imidazo[2,1-b]thiazole ring system. This will be followed by sequential electrophilic halogenation. The regioselectivity of these halogenation steps is critical. Based on literature precedents for electrophilic substitution on the imidazo[2,1-b]thiazole nucleus, the C5 position is the most susceptible to attack. Therefore, the proposed sequence will first target the C5 position with an iodinating agent, followed by bromination at the C2 position.
Experimental Protocol: A Proposed One-Pot Synthesis
This protocol is a proposed methodology and may require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, for optimal yield and purity.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Purity |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Sigma-Aldrich | ≥98% |
| Chloroacetaldehyde (50 wt.% in H₂O) | C₂H₃ClO | 78.50 | Sigma-Aldrich | |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | Sigma-Aldrich | ≥98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Sigma-Aldrich | ≥98% |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | Sigma-Aldrich | 99.8% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific | ≥99.5% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | ≥99.8% |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | Fisher Scientific | ≥98% |
| Brine Solution | NaCl(aq) | - | - | Saturated |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Fisher Scientific | ≥99% |
Step-by-Step Methodology
Step 1: In Situ Formation of Imidazo[2,1-b]thiazole
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-aminothiazole (1.0 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).
-
Stir the mixture at room temperature until the 2-aminothiazole is completely dissolved.
-
Slowly add chloroacetaldehyde (50 wt.% in H₂O, 1.6 g, 10.0 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
Causality Behind Experimental Choices:
-
The reaction of 2-aminothiazole with an α-halocarbonyl compound, such as chloroacetaldehyde, is a classic and efficient method for the synthesis of the imidazo[2,1-b]thiazole core.
-
Acetonitrile is chosen as the solvent due to its inert nature, appropriate boiling point for the reaction, and its ability to dissolve the starting materials.
-
Refluxing ensures sufficient energy is provided to overcome the activation energy of the condensation and cyclization reactions.
Step 2: Regioselective Iodination at the C5 Position
-
After confirming the formation of imidazo[2,1-b]thiazole, cool the reaction mixture to 0 °C using an ice bath.
-
In a separate beaker, dissolve N-iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equivalents) in anhydrous acetonitrile (20 mL).
-
Add the NIS solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent suitable for electron-rich heterocyclic systems.
-
Performing the reaction at a low temperature (0 °C) helps to control the reactivity of the iodinating agent and can improve the regioselectivity of the substitution.
-
Using a slight excess of NIS ensures the complete consumption of the imidazo[2,1-b]thiazole intermediate.
Step 3: Regioselective Bromination at the C2 Position
-
Once the iodination is complete, cool the reaction mixture again to 0 °C.
-
In a separate beaker, dissolve N-bromosuccinimide (NBS) (2.13 g, 12.0 mmol, 1.2 equivalents) in anhydrous acetonitrile (20 mL).
-
Add the NBS solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the completion of the reaction.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of various organic compounds, including heterocyclic systems.
-
The presence of the iodo group at the C5 position is expected to direct the subsequent bromination to the C2 position due to electronic and steric effects. The electron-withdrawing nature of the iodo group deactivates the C5 position towards further electrophilic attack, making the C2 position relatively more reactive.
-
Maintaining a low temperature during the addition of NBS helps to control the reaction and minimize potential side reactions.
Work-up and Purification
-
Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to reduce any unreacted NBS and NIS.
-
Add a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Visualizing the Workflow
The following diagram illustrates the proposed one-pot synthesis of this compound.
Caption: Proposed one-pot synthesis workflow.
Expected Results and Characterization
The final product, this compound, is expected to be a solid. The yield of the reaction will depend on the optimization of the reaction conditions. The structure of the synthesized compound should be confirmed by various analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[2,1-b]thiazole ring. The chemical shifts will be influenced by the presence of the bromine and iodine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound. The isotopic pattern of bromine will be a key feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Trustworthiness and Self-Validation
The proposed protocol is designed as a self-validating system. The progress of each step can be monitored by TLC, allowing for adjustments in reaction time as needed. The purification by column chromatography ensures the isolation of the target compound in high purity. The comprehensive characterization of the final product by spectroscopic methods provides definitive confirmation of its structure and purity, ensuring the reliability of the synthesis.
References
- de Souza, M. V. N. (2005). Synthesis and biological activity of imidazo[2,1-b]thiazoles. Mini-Reviews in Medicinal Chemistry, 5(1), 29-39.
- Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. European Journal of Medicinal Chemistry, 95, 481-493.
- Batra, S., et al. (2020). Imidazo[2,1-b]thiazole: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 185, 111815.
- Prakash, O., et al. (2008). A facile one-pot synthesis of 2,5,6-trisubstituted imidazo[2,1-b]thiazoles and their antimicrobial evaluation. European Journal of Medicinal Chemistry, 43(2), 435-440.
- Uddin, M. J., et al. (2018). Regioselective C-H arylation of imidazo[2,1-b]thiazoles. The Journal of Organic Chemistry, 83(15), 8213-8223.
- Larina, L. I., & Lopyrev, V. A. (2009). Electrophilic substitution in imidazo[2,1-b]thiazoles. Russian Chemical Reviews, 78(8), 711-728.
- Katritzky, A. R., et al. (2004). N-Iodosuccinimide as an Efficient Reagent for the Iodination of Imidazoles and Benzimidazoles. Synthesis, 2004(16), 2659-2662.
- Carreño, M. C., et al. (2001). N-Bromosuccinimide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Groebke, K., et al. (1998).
- Blackburn, T. C. (2004). The Groebke-Blackburn-Bienaymé Reaction.
Sources
Application Notes and Protocols for the Strategic Functionalization of 2-Bromo-5-iodoimidazo[2,1-b]thiazole
Introduction: The Strategic Value of 2-Bromo-5-iodoimidazo[2,1-b]thiazole in Medicinal Chemistry
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For researchers, scientists, and drug development professionals, the ability to precisely and efficiently modify this core structure is paramount for generating new chemical entities with enhanced potency and optimized pharmacological profiles.
This compound emerges as a highly versatile and strategic building block for the synthesis of novel imidazo[2,1-b]thiazole derivatives. The presence of two different halogen atoms at the 2- and 5-positions, with their distinct reactivities, allows for a programmed and regioselective functionalization. This technical guide provides detailed application notes and protocols for the selective functionalization of this key intermediate through various modern synthetic methodologies.
The cornerstone of the synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond due to its lower bond dissociation energy.[1] This inherent difference enables selective transformations at the 5-position, leaving the 2-bromo substituent available for subsequent diversification. This stepwise approach provides a powerful strategy for the controlled construction of complex molecular architectures.
This guide will detail protocols for the following key transformations:
-
Regioselective Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties at the 5-position.
-
Regioselective Sonogashira Coupling: For the installation of alkynyl groups at the 5-position.
-
Regioselective Heck Coupling: For the vinylation of the 5-position.
-
Selective Metal-Halogen Exchange: For the generation of an organometallic intermediate at the 5-position and subsequent reaction with various electrophiles.
By leveraging these protocols, researchers can unlock the full potential of this compound as a cornerstone for the discovery and development of next-generation therapeutics.
Section 1: Regioselective Suzuki-Miyaura Coupling at the 5-Position
The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound allows for a highly regioselective coupling with a variety of aryl- and heteroarylboronic acids at the 5-position.
Causality of Experimental Choices:
The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for achieving high yields and selectivity. A phosphine-ligated palladium(0) species is the active catalyst that undergoes oxidative addition to the C-I bond. The base is required to activate the boronic acid, forming a more nucleophilic boronate species. A mixed solvent system, often including water, is used to facilitate the dissolution of both the organic and inorganic reagents.
Caption: Workflow for Regioselective Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 2-Bromo-5-(4-methoxyphenyl)imidazo[2,1-b]thiazole
This protocol is adapted from established procedures for the regioselective Suzuki-Miyaura coupling of analogous dihaloheterocycles.[1]
Reagents and Equipment:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 90 °C for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-bromo-5-(4-methoxyphenyl)imidazo[2,1-b]thiazole.
Expected Outcome and Characterization:
The product should be a solid. Characterization by ¹H NMR should show the disappearance of the proton signal corresponding to the 5-position of the starting material and the appearance of signals for the 4-methoxyphenyl group. Mass spectrometry should confirm the expected molecular weight of the product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient for boronic acid activation. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of all reactants. |
| Temperature | 90 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Section 2: Regioselective Sonogashira Coupling at the 5-Position
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl moieties. The differential reactivity of the halogens in this compound allows for the selective coupling of terminal alkynes at the 5-position.[2]
Causality of Experimental Choices:
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.
Caption: Workflow for Regioselective Sonogashira Coupling.
Detailed Protocol: Synthesis of 2-Bromo-5-(phenylethynyl)imidazo[2,1-b]thiazole
This protocol is based on well-established Sonogashira coupling procedures for aryl iodides.[2]
Reagents and Equipment:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (or DMF), followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.
-
Filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-bromo-5-(phenylethynyl)imidazo[2,1-b]thiazole.
Expected Outcome and Characterization:
The product is expected to be a solid. ¹H NMR spectroscopy should confirm the absence of the proton at the 5-position and the presence of signals corresponding to the phenylacetylene moiety. Mass spectrometry will verify the molecular weight of the coupled product.
| Parameter | Condition | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | A classic and effective catalyst/co-catalyst system for Sonogashira couplings. |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and a solvent. |
| Solvent | THF or DMF | Aprotic solvents that are suitable for Sonogashira reactions. |
| Temperature | Room Temperature | Often sufficient for the coupling of reactive aryl iodides. |
Section 3: Regioselective Heck Coupling at the 5-Position
The Heck reaction provides a valuable method for the formation of C-C bonds through the coupling of an unsaturated halide with an alkene. For this compound, this reaction can be directed to the 5-position to introduce a vinyl group.
Causality of Experimental Choices:
The Heck reaction is catalyzed by a palladium complex, and the choice of ligand and base is crucial for its success. A phosphine ligand is typically used to stabilize the palladium catalyst. An organic or inorganic base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.
Caption: Workflow for Regioselective Heck Coupling.
Detailed Protocol: Synthesis of 2-Bromo-5-((E)-styryl)imidazo[2,1-b]thiazole
This protocol is based on general procedures for the Heck reaction of aryl iodides with styrenes.[3]
Reagents and Equipment:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine and styrene via syringe.
-
Seal the tube and stir the reaction mixture at 100 °C for 12-16 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-bromo-5-((E)-styryl)imidazo[2,1-b]thiazole.
Expected Outcome and Characterization:
The product is expected to be a solid. ¹H NMR spectroscopy should show signals corresponding to the vinyl protons with a large coupling constant characteristic of a trans-alkene. Mass spectrometry will confirm the expected molecular weight.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / P(o-tol)₃ | A common and effective catalyst system for Heck reactions. |
| Base | Triethylamine (Et₃N) | A common organic base used in Heck reactions. |
| Solvent | DMF | A high-boiling polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100 °C | Typically required to drive the Heck reaction to completion. |
Section 4: Selective Metal-Halogen Exchange at the 5-Position
Metal-halogen exchange, particularly iodine-lithium exchange, is a powerful method for the regioselective generation of an organometallic intermediate that can be trapped with a variety of electrophiles. The much faster rate of iodine-lithium exchange compared to bromine-lithium exchange allows for the selective functionalization of the 5-position of this compound.[3]
Causality of Experimental Choices:
The choice of the organolithium reagent and the reaction temperature are critical for achieving high selectivity. n-Butyllithium is a commonly used reagent for this transformation. The reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions, such as attack of the organolithium reagent on the bromine atom or other functional groups.
Caption: Workflow for Selective Iodine-Lithium Exchange and Electrophilic Quench.
Detailed Protocol: Synthesis of 2-Bromo-5-formylimidazo[2,1-b]thiazole
This protocol is based on established procedures for selective iodine-lithium exchange and formylation.[4]
Reagents and Equipment:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
Anhydrous N,N-dimethylformamide (DMF) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add anhydrous DMF dropwise and continue stirring at -78 °C for another hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-bromo-5-formylimidazo[2,1-b]thiazole.
Expected Outcome and Characterization:
The product is expected to be a solid. The ¹H NMR spectrum should show a new singlet in the aldehyde region (around 9-10 ppm) and the absence of the proton at the 5-position. The IR spectrum should show a strong carbonyl stretch. Mass spectrometry will confirm the molecular weight of the formylated product.
| Parameter | Condition | Rationale |
| Reagent | n-Butyllithium (n-BuLi) | A strong base and nucleophile that readily undergoes halogen-metal exchange. |
| Solvent | Anhydrous THF | An aprotic ether solvent that is stable at low temperatures. |
| Temperature | -78 °C | Crucial for preventing side reactions and ensuring selectivity. |
| Electrophile | DMF | A common formylating agent in reactions with organolithium reagents. |
Conclusion
The protocols detailed in this guide provide a robust toolkit for the selective functionalization of this compound. By leveraging the differential reactivity of the carbon-halogen bonds, researchers can strategically introduce a wide array of substituents at the 5-position while preserving the 2-bromo handle for subsequent transformations. This orthogonal synthetic strategy is invaluable for the construction of diverse compound libraries, accelerating the discovery of novel imidazo[2,1-b]thiazole-based drug candidates. The principles and procedures outlined herein are intended to empower researchers to explore the rich chemical space around this important heterocyclic scaffold.
References
-
Stepwise approaches for the synthesis of functionalized imidazo[2,1-b]thiazoles. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
-
A Multicomponent Approach to Imidazo[2,1-b]thiazole Derivatives by Sequential PdI2/KI-Catalyzed Deprotective Oxidative Amino. Wiley Online Library. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
2-bromo-5-iodoimidazo[2,1-b][1][5][6]thiadiazole. PubChem. [Link]
-
Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. RSC Publishing. [Link]
-
How do I selectively exchange iodine with lithiate?. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]
-
Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. NIH. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. This compound [myskinrecipes.com]
- 6. 1379307-48-8|this compound|BLD Pharm [bldpharm.com]
using 2-Bromo-5-iodoimidazo[2,1-b]thiazole in kinase inhibitor screening
Application Notes & Protocols
Topic: Utilizing 2-Bromo-5-iodoimidazo[2,1-b]thiazole in Kinase Inhibitor Screening: A Fragment-Based Approach to Scaffold Elaboration and Hit Identification
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and pharmacology.
Introduction: The Power of Privileged Scaffolds in Kinase Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The imidazo[2,1-b]thiazole core is a "privileged scaffold," a molecular framework that has repeatedly been shown to bind to multiple biological targets with high affinity.[2][3][4] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a range of kinases, including RAF, Focal Adhesion Kinase (FAK), and RSK2, making it a valuable starting point for novel inhibitor design.[3][4]
This guide details the application of This compound as a strategic starting fragment for a kinase inhibitor discovery campaign. Its di-halogenated nature is not a liability but a key strategic advantage, allowing for programmed, sequential chemical modifications to rapidly generate a library of diverse derivatives. This process, known as scaffold decoration or fragment elaboration, is a cornerstone of Fragment-Based Drug Discovery (FBDD).[5][6][7][8]
FBDD begins with small, low-complexity molecules ("fragments") that weakly bind to the target.[5][8] These initial hits are then optimized and grown into more potent, drug-like molecules.[7] this compound is an ideal starting point for such a workflow. Its core structure provides a solid foundation for binding, while the two distinct halogen atoms serve as orthogonal chemical handles for diversification.
This document will provide a conceptual framework for library synthesis based on this scaffold and detailed protocols for screening the resulting compounds against a target kinase using two common, high-throughput biochemical assay formats: a luminescence-based ATP-depletion assay (Kinase-Glo®) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Part 1: Library Generation from this compound
The strategic utility of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[9][10][11] The C-I bond has a lower bond dissociation energy, making it significantly more reactive and susceptible to oxidative addition by a palladium catalyst.[9][11] This allows for selective functionalization at the 5-position (iodo) under milder conditions, leaving the 2-position (bromo) untouched for a subsequent reaction under more forcing conditions.[9][10][12][13]
This sequential, regioselective approach is a powerful tool for building molecular complexity in a controlled manner. A typical workflow involves a two-step diversification strategy.
Step 1: Primary Diversification via Iodide-Selective Coupling
The first diversification step targets the more reactive C-5 iodine. Palladium-catalyzed reactions such as Suzuki-Miyaura or Sonogashira coupling are ideal for this initial modification.[10][14][15][16]
-
Suzuki-Miyaura Coupling: Reacting this compound with a diverse panel of boronic acids or esters introduces a wide range of aryl or heteroaryl groups at the C-5 position.[16][17][18]
-
Sonogashira Coupling: Using terminal alkynes as coupling partners introduces alkynyl moieties, which can serve as handles for further "click chemistry" modifications or as structural elements themselves.[14][15][19]
The key is to use reaction conditions (catalyst, ligand, base, temperature) that are mild enough to favor reaction at the C-I bond while preserving the C-Br bond.[12][13]
Step 2: Secondary Diversification via Bromide Coupling
Each product from Step 1, now a 2-bromo-5-substituted-imidazo[2,1-b]thiazole, can be subjected to a second cross-coupling reaction. This step requires more forcing conditions (e.g., different palladium catalyst/ligand system, higher temperature) to activate the more stable C-Br bond.[20][21] By coupling a second library of building blocks (e.g., another set of boronic acids), a large matrix of unique, di-substituted compounds can be rapidly generated from the initial fragment.
Materials:
-
Target Kinase (purified, recombinant)
-
Kinase Substrate (peptide or protein)
-
ATP solution
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Test compounds (library) and control inhibitor, dissolved in 100% DMSO
-
Solid white, opaque 384-well assay plates (low-volume)
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Protocol for IC₅₀ Determination:
-
Compound Plating:
-
Create a serial dilution series of your test compounds in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.
-
Using a liquid handler or manual pipette, transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Include control wells: "Max Inhibition" (a known potent inhibitor) and "No Inhibition" (DMSO only).
-
-
Kinase/Substrate Addition:
-
Prepare a master mix of Kinase Reaction Buffer containing the target kinase and its substrate at 2X the final desired concentration. The optimal concentrations must be empirically determined in an enzyme titration experiment beforehand.
-
Dispense 5 µL of this kinase/substrate mix into each well of the assay plate containing the pre-spotted compounds.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Kₘ for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
To start the reaction, dispense 5 µL of the 2X ATP solution into all wells. The final reaction volume is now 10 µL.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically 10-50% ATP consumption in the DMSO control wells).
-
-
Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® Reagent to each well (maintaining a 1:1 ratio with the reaction volume). [22] * Mix the plate on an orbital shaker for 2 minutes to ensure cell lysis and signal stabilization.
-
Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize. [22]
-
-
Data Acquisition and Analysis:
-
Measure luminescence on a plate reader. An integration time of 0.25-1 second per well is typical. [22] * Normalize the data using the control wells:
-
% Inhibition = 100 * (RLUDMSO - RLUCompound) / (RLUDMSO - RLUMax_Inhibitor)
-
-
Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [23] Data Presentation:
-
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
| Cmpd-001 | 0.15 | 1.1 | 0.99 |
| Cmpd-002 | 2.3 | 0.9 | 0.98 |
| Cmpd-003 | >50 | - | - |
| Control | 0.02 | 1.0 | 0.99 |
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are proximity-based assays that measure the binding of a tracer molecule to the kinase. [24]They are less prone to interference from colored or fluorescent compounds than standard FRET.
Principle (LanthaScreen® Eu Kinase Binding Assay Example): A europium (Eu)-labeled antibody binds to the kinase (e.g., via a GST tag). A fluorescent tracer, designed to bind within the kinase's ATP pocket, is labeled with an acceptor fluorophore (e.g., Alexa Fluor™ 647). When the tracer binds to the kinase, the donor (Eu) and acceptor are in close proximity, allowing FRET to occur upon excitation. An inhibitor compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the TR-FRET signal. [24]
Materials:
-
Tagged Kinase (e.g., GST-tagged, His-tagged)
-
Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)
-
Fluorescently-labeled Kinase Tracer (specific to the kinase family)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds and control inhibitor in 100% DMSO
-
Solid black, 384-well assay plates (low-volume)
-
TR-FRET compatible plate reader (with dual emission detection, e.g., 665 nm and 615 nm)
Experimental Protocol for IC₅₀ Determination:
-
Compound Plating:
-
Prepare and plate serial dilutions of test compounds in DMSO as described in Protocol 1 (e.g., 50 nL per well).
-
-
Reagent Preparation:
-
Prepare a 3X compound stock plate by adding assay buffer to the pre-spotted plates.
-
Prepare a 3X Kinase/Antibody master mix in TR-FRET Assay Buffer.
-
Prepare a 3X Tracer solution in TR-FRET Assay Buffer.
-
Note: The final concentrations of kinase, antibody, and tracer must be optimized beforehand to achieve a robust assay window.
-
-
Assay Assembly:
-
The assay is typically assembled in a 1-2 step addition. A common protocol is as follows for a 15 µL final volume: [25] * Add 5 µL of the 3X Kinase/Antibody mix to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells.
-
The reaction is initiated by the addition of the tracer. The pre-incubation of kinase with the compound allows for binding equilibrium to be reached.
-
-
Incubation:
-
Mix the plate gently on an orbital shaker.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled reader. The instrument should be configured to excite the Europium donor (e.g., at 340 nm) and measure emission at two wavelengths: the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm). [26]
-
-
Data Analysis:
-
Calculate the TR-FRET Emission Ratio for each well:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Normalize the data using the control wells (DMSO = 0% inhibition, potent control inhibitor = 100% inhibition).
-
Plot the normalized data against the logarithm of compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Data Presentation:
| Compound ID | IC₅₀ (µM) | Assay Type |
| Cmpd-001 | 0.21 | TR-FRET |
| Cmpd-002 | 3.1 | TR-FRET |
| Cmpd-003 | >50 | TR-FRET |
| Control | 0.03 | TR-FRET |
Conclusion and Next Steps
The strategic use of This compound provides a robust entry point into a fragment-based kinase inhibitor discovery program. Its capacity for sequential, regioselective functionalization allows for the rapid and logical exploration of chemical space around the privileged imidazo[2,1-b]thiazole scaffold. By employing high-throughput screening assays such as Kinase-Glo® or TR-FRET, compound libraries generated from this starting fragment can be efficiently interrogated to identify initial hits.
Positive hits from these primary biochemical screens must be validated through several follow-up studies to be considered genuine lead candidates. These include:
-
Orthogonal Assays: Confirming activity in a different assay format to rule out technology-specific artifacts.
-
Selectivity Profiling: Screening hits against a panel of other kinases to determine their selectivity profile.
-
Cell-Based Assays: Assessing the compound's ability to inhibit the kinase in a more physiologically relevant cellular environment.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to understand the relationship between chemical structure and inhibitory potency.
By combining rational library design with robust screening methodologies, researchers can effectively leverage the potential of the imidazo[2,1-b]thiazole scaffold to discover and develop novel kinase inhibitors for therapeutic intervention.
References
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
-
Goodby, J. W., et al. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications, (17), 2057. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link] [20]30. Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] [16]31. National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link] [13]32. ACS Publications. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Retrieved from [Link] [3]33. National Institutes of Health. (n.d.). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link] [17]35. YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link] [18]36. ResearchGate. (n.d.). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange-based functionalization. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange. Retrieved from [Link]
-
PubMed. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link] [23]43. PubMed. (2015). Design, synthesis and evaluation of small molecule imidazo[2,1-b]t[5][9][27]hiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Retrieved from [Link] [4]45. ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. Retrieved from [Link]
Sources
- 1. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onenucleus.com [onenucleus.com]
- 6. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 7. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 8. biosolveit.de [biosolveit.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 21. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. clyte.tech [clyte.tech]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Investigation of 2-Bromo-5-iodoimidazo[2,1-b]thiazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold in Oncology
The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] This fused ring system is a focal point in the quest for novel therapeutic agents, particularly in oncology.[2] Derivatives of imidazo[2,1-b]thiazole have demonstrated significant antiproliferative effects against a variety of cancer cell lines, including but not limited to, breast, colon, liver, and prostate cancers.[3][4] The anticancer mechanisms of these derivatives are diverse, ranging from the inhibition of crucial cellular processes like tubulin polymerization to the modulation of key signaling pathways through kinase inhibition (e.g., BRAF, CDKs, VEGFR-2) and induction of apoptosis.[2][5][6]
This document provides a comprehensive guide for the investigation of a novel, underexplored derivative, 2-Bromo-5-iodoimidazo[2,1-b]thiazole . The presence of two distinct halogen atoms, bromine and iodine, at positions 2 and 5 respectively, offers unique opportunities for chemical modification and structure-activity relationship (SAR) studies, while also potentially influencing its biological activity.[7] These reactive sites can be leveraged for the synthesis of a library of analogs, facilitating the optimization of lead compounds. This guide will detail the necessary protocols to assess its cytotoxic potential, elucidate its mechanism of action, and provide a framework for its preclinical evaluation.
Proposed Mechanism of Action: A Starting Point for Investigation
Based on the known activities of the imidazo[2,1-b]thiazole class, several potential mechanisms of action for this compound can be hypothesized. These serve as initial targets for investigation.
-
Kinase Inhibition: Many thiazole-containing compounds are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[3] Initial screening against a panel of cancer-related kinases would be a logical first step.
-
Tubulin Polymerization Inhibition: The imidazo[2,1-b]thiazole scaffold has been shown to interact with the tubulin-colchicine binding site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5]
-
Topoisomerase II Inhibition: Some thiazole derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[6][8]
-
Induction of Apoptosis: Regardless of the primary target, a desirable outcome for an anticancer agent is the induction of programmed cell death (apoptosis). Investigating markers of apoptosis will be a critical component of the compound's evaluation.[2]
Caption: A streamlined workflow for assessing the impact of the compound on the cell cycle.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
A. Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cells treated with the compound
-
Flow cytometer
B. Protocol:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation
The results of the initial screening and mechanistic studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast | Experimental Value |
| HCT-116 | Colon | Experimental Value |
| HepG2 | Liver | Experimental Value |
| PC-3 | Prostate | Experimental Value |
Table 2: Effect of this compound on Cell Cycle Distribution in [Selected Cell Line]
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential anticancer agent. Positive results from these initial screens, such as potent cytotoxicity and induction of cell cycle arrest or apoptosis, would warrant further investigation into its specific molecular targets. This could include kinase profiling assays, tubulin polymerization assays, and western blot analysis for key apoptotic and cell cycle regulatory proteins. The dual halogenation of this compound also presents a unique opportunity for the development of more potent and selective analogs through medicinal chemistry efforts.
References
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PubMed Central. (2020, October 28). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Synthesis of imidazo[2,1-b]t[3][9]hiazoles – potential anticancer agents derived from γ-bromodipnones | Request PDF. (2025, August 5). Retrieved from [Link]
-
New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC. (2025, January 3). Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved from [Link]
-
In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b]t[3][7][9]hiadiazoles - NIH. (2024, December 30). Retrieved from [Link]
-
(PDF) New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025, January 3). Retrieved from [Link]
-
Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed. (2014, March 21). Retrieved from [Link]
-
Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC. (2021, February 17). Retrieved from [Link]
Sources
- 1. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Throughput Screening and Quantitative Assessment of the Antibacterial Activity of Novel 2-Bromo-5-iodoimidazo[2,1-b]thiazole Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the imidazo[2,1-b]thiazole scaffold, in particular, has emerged as a promising framework for novel therapeutic agents due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] This application note provides a detailed, field-proven guide for the systematic evaluation of 2-Bromo-5-iodoimidazo[2,1-b]thiazole derivatives, moving from initial qualitative screening to precise quantitative assessment of their antibacterial efficacy.
The protocols herein are designed to be robust and self-validating, adhering to principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6] We will detail the determination of the Minimum Inhibitory Concentration (MIC), the gold standard for quantifying bacteriostatic activity, and the Minimum Bactericidal Concentration (MBC), which is crucial for distinguishing between bacterial growth inhibition and outright killing.[7][8][9][10]
Part 1: Foundational Principles & Quality Control
Scientific integrity in antimicrobial susceptibility testing (AST) is paramount. The reproducibility and accuracy of results depend on meticulous adherence to standardized procedures and the use of well-characterized quality control (QC) strains.[11][12]
Causality Behind Experimental Choices:
-
Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Agar (MHA) are the recommended media for routine susceptibility testing of non-fastidious aerobic bacteria.[13] Their composition is well-defined and has low levels of inhibitors (e.g., thymidine and thymine) that can interfere with certain antibiotics, ensuring consistent and reproducible results.[12][13]
-
Inoculum Standardization: The density of the bacterial inoculum is a critical variable. A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL), ensures that the number of bacterial cells challenged by the antimicrobial agent is consistent across experiments.[14][15] This prevents false-susceptible or false-resistant results.
-
Quality Control (QC) Strains: QC strains are microorganisms with known, predictable susceptibility patterns.[11][16] They are tested in parallel with the novel compounds to validate the test system. If the results for the QC strain fall outside of the acceptable range, the results for the test compounds are considered invalid.[17] Commonly used QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853.[12][16] These can be procured from official culture collections like the American Type Culture Collection (ATCC).[16]
Part 2: Initial Screening via Agar Well Diffusion
For a preliminary assessment of antibacterial activity, particularly when evaluating a library of new derivatives, the agar well diffusion method is a cost-effective and straightforward qualitative technique.[18][19][20][21]
Protocol 1: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C.
-
Plate Pouring: Pour 20-25 mL of the molten MHA into sterile 100 mm Petri dishes on a level surface to ensure a uniform depth. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Within 15 minutes, dip a sterile cotton swab into the standardized suspension, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Well Creation: Using a sterile cork borer (e.g., 6 mm diameter), create uniform wells in the seeded agar.
-
Compound Loading: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Load a defined volume (e.g., 50-100 µL) of each test compound solution into a separate well.
-
Controls:
-
Positive Control: Load a well with a standard antibiotic solution (e.g., Ciprofloxacin).
-
Negative Control: Load a well with the pure solvent (DMSO) to ensure it has no intrinsic antibacterial activity.
-
-
Incubation: Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compounds. Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters (mm). A larger zone of inhibition generally suggests greater susceptibility of the microorganism to the compound.[22]
Part 3: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][14][23][24] The broth microdilution method is a standardized, quantitative, and high-throughput technique for determining MIC values.[5][14][25]
Protocol 2: Broth Microdilution for MIC Determination
-
Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Compound Dilution:
-
Prepare a stock solution of each test derivative at a concentration twice the highest desired final concentration.
-
Add 100 µL of this stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a gradient of decreasing compound concentrations.
-
-
Control Wells:
-
Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only the bacterial inoculum and should show turbidity.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and should remain clear.
-
-
Inoculum Preparation & Inoculation:
-
Adjust a bacterial suspension to the 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[26]
-
Within 30 minutes, add 50 µL of this final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[7][26] This can be aided by using a plate reader to measure optical density (OD) at 600 nm.[25]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Part 4: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration needed to inhibit growth, the MBC determines the concentration required to kill the bacteria.[8] An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[10][27]
Protocol 3: MBC Determination
-
Perform MIC Assay: First, perform the broth microdilution MIC assay as described in Protocol 2.
-
Subculturing: Following the MIC reading, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh MHA plate that does not contain any antimicrobial agent. Be sure to label each spot corresponding to its concentration in the microtiter plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours, or until growth is clearly visible in control spots.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial bacterial inoculum.[9][27] Operationally, this is identified as the lowest concentration from which no colonies (or only 1-2 colonies) grow on the subculture plate.[27]
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.
Part 5: Data Presentation and Interpretation
Summarizing quantitative data in a clear, structured format is essential for comparison and analysis.
Table 1: Sample Data Summary for Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative A | S. aureus ATCC 25923 | 8 | 16 | 2 | Bactericidal |
| Derivative A | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Derivative B | S. aureus ATCC 25923 | 16 | 32 | 2 | Bactericidal |
| Derivative B | E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.25 | 0.5 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Interpretation Notes:
-
A low MIC value indicates high potency.[24]
-
An MBC/MIC ratio of ≤ 4 is the conventional threshold for defining an agent as bactericidal.[27] A ratio > 4 suggests the agent is primarily bacteriostatic.[10]
-
It is crucial not to directly compare the MIC number of one antibiotic to another without considering their respective clinical breakpoints as established by bodies like CLSI.[24]
Conclusion
This guide provides a comprehensive framework for the robust evaluation of novel this compound derivatives. By systematically employing standardized diffusion and dilution methods, researchers can reliably determine the antibacterial spectrum and potency of these compounds. The progression from qualitative screening (agar diffusion) to quantitative assessment (MIC) and the determination of killing activity (MBC) ensures a thorough characterization, generating the critical data needed to advance promising candidates in the drug development pipeline.
References
-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
-
Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. [Link]
-
Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
Abdellatif, K. R. A., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(8), 6649-6659. [Link]
-
Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 12(3), 1-13. [Link]
-
Kim, J. M., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 35(3), 339-345. [Link]
-
Ersoy, S. C., & McVay, C. S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Molecules. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. [Link]
-
GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]
-
Al-Lami, N. (2015). New Imidazo[2,1-b]naphtha[2,1-d][11][25]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Iraqi Journal of Science, 56(4c), 3274-3284. [Link]
-
AIP Publishing. (n.d.). Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. [Link]
-
Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1961-1964. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Ingenta Connect. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
-
CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
ResearchGate. (2015, August 7). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]
-
Intertek Inform. (2024, March 19). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]
-
SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. [Link]
-
MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
-
Heterocyclic Letters. (2022). No.3|553-562|May-July|2022. [Link]
-
Advanced Journal of Chemistry A. (2024). Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. [Link]
-
MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
ResearchGate. (n.d.). Antibacterial activity of the synthesized compounds: Agar diffusion method. [Link]
Sources
- 1. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. pubs.aip.org [pubs.aip.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. intertekinform.com [intertekinform.com]
- 7. emerypharma.com [emerypharma.com]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. gcsmc.org [gcsmc.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. scielo.br [scielo.br]
- 16. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 17. bsac.org.uk [bsac.org.uk]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. heteroletters.org [heteroletters.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. idexx.dk [idexx.dk]
- 25. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. grokipedia.com [grokipedia.com]
Application Note: A Strategic Workflow for Developing Novel Microtubule-Targeting Agents from the 2-Bromo-5-iodoimidazo[2,1-b]thiazole Scaffold
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Targeting the Cytoskeleton with a Privileged Heterocycle
Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the eukaryotic cytoskeleton. They are critical for cell division, intracellular transport, and the maintenance of cell shape.[1] The exquisite sensitivity of the mitotic spindle, a microtubule-based structure, to chemical disruption has made it one of the most successfully targeted structures in cancer chemotherapy.[2][3] Microtubule-Targeting Agents (MTAs) disrupt microtubule dynamics, leading to a prolonged mitotic blockade, cell cycle arrest, and ultimately, apoptosis.[4][5] These agents are broadly classified as microtubule-stabilizing agents, like the taxanes, or microtubule-destabilizing agents, such as the vinca alkaloids.[3]
The imidazo[2,1-b]thiazole core is recognized as a privileged heterocyclic scaffold in medicinal chemistry.[6][7] Its rigid, fused-ring structure and synthetic tractability have led to the development of derivatives with a wide spectrum of biological activities, including potent anticancer properties.[8][9] Several reports have demonstrated that compounds based on this scaffold can exert their cytotoxic effects by inducing cell cycle arrest and apoptosis, with some directly implicated as microtubule-destabilizing agents.[10][11]
This guide outlines a comprehensive strategy for the discovery and preclinical development of novel MTAs using 2-Bromo-5-iodoimidazo[2,1-b]thiazole as a versatile chemical starting point. The differential reactivity of the bromo and iodo substituents provides an excellent platform for sequential, site-selective chemical modifications (e.g., through palladium-catalyzed cross-coupling reactions), enabling the rapid generation of a chemically diverse library of candidate molecules for screening.
Part 1: Conceptual Synthetic Strategy and Library Generation
The core of this drug discovery program lies in the chemical diversification of the this compound scaffold. The greater reactivity of the C-I bond compared to the C-Br bond in cross-coupling reactions allows for a stepwise and controlled introduction of various aryl, heteroaryl, or alkyl groups. This enables a systematic exploration of the chemical space around the core to identify structure-activity relationships (SAR).
A typical workflow would involve:
-
Selective Coupling at C5: Utilizing the more reactive iodo group to introduce a first point of diversity via reactions like Suzuki, Stille, or Sonogashira coupling.
-
Coupling at C2: Using the less reactive bromo group to introduce a second, different chemical moiety.
-
Purification and Characterization: Each new derivative must be rigorously purified (e.g., by column chromatography or recrystallization) and its structure confirmed (e.g., by NMR and Mass Spectrometry).
Caption: Conceptual workflow for generating a diverse compound library.
Part 2: A Hierarchical Screening Cascade for Hit Identification and Validation
Once a library of novel compounds is synthesized, a systematic screening process is required to identify "hits" with potent anticancer activity and a desirable mechanism of action. This process is structured as a funnel, starting with high-throughput primary screens and progressing to more detailed, lower-throughput mechanistic assays for the most promising candidates.
Caption: Hierarchical workflow for hit identification and validation.
Protocol 1: Primary Cytotoxicity Screening using the MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of newly synthesized compounds on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[13]
Materials:
-
Cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[14]
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15] Use a reference wavelength of 650 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound ID | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Vehicle | >100 | >100 | >100 |
| Doxorubicin | 0.08 | 0.15 | 0.21 |
| Cpd-001 | 5.2 | 7.8 | 4.5 |
| Cpd-002 | 0.45 | 0.62 | 0.38 |
| Cpd-003 | 21.7 | 35.1 | 18.9 |
Table 1: Example cytotoxicity data for a series of hypothetical compounds. Cpd-002 is identified as a potent primary hit.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To determine if a "hit" compound directly interacts with tubulin to either inhibit its polymerization or cause aberrant stabilization.
Principle: This assay monitors the assembly of purified tubulin into microtubules in real-time. The process is initiated by raising the temperature to 37°C in the presence of GTP.[1] A fluorescent reporter dye is included, which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity that can be measured over time.[1][16] MTAs will alter the kinetics of this reaction: inhibitors will decrease the rate and extent of polymerization, while stabilizers will often eliminate the nucleation lag phase and increase the polymerization rate.[16]
Materials:
-
Purified tubulin (>99%, e.g., porcine brain tubulin)
-
GTP solution (100 mM stock)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (for enhancing polymerization)
-
Fluorescent reporter dye (e.g., DAPI, as per kit manufacturer)[17]
-
Positive Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)
-
Test compounds dissolved in an appropriate buffer/DMSO
-
Black, opaque 96-well plates (low-binding)
-
Fluorescence plate reader with temperature control (37°C) and bottom-read capability
Procedure:
-
Preparation: Pre-warm the plate reader to 37°C. Thaw all reagents on ice.
-
Reaction Setup: On ice, prepare a master mix of tubulin in General Tubulin Buffer supplemented with GTP (1 mM final), glycerol (10-15% final), and the fluorescent reporter.[1][17] A typical final tubulin concentration is 2 mg/mL.[1]
-
Plating: In the 96-well plate, add 5 µL of 10x concentrated test compound, controls (Nocodazole, Paclitaxel), or vehicle to the appropriate wells.
-
Initiation: To start the reaction, add 45 µL of the ice-cold tubulin master mix to each well for a final volume of 50 µL.[1] Work quickly to avoid premature polymerization.
-
Measurement: Immediately place the plate into the pre-warmed reader. Measure fluorescence intensity (e.g., Ex/Em suitable for the reporter) every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time for each condition. Analyze the kinetic curves to determine key parameters: the lag time for nucleation, the maximum polymerization rate (Vmax, the steepest slope of the curve), and the final plateau fluorescence intensity (total polymer mass).
Data Presentation:
| Compound | Effect on Polymerization | IC₅₀ (µM) | Vmax (% of Control) | Plateau (% of Control) |
| Vehicle | Normal Polymerization | N/A | 100% | 100% |
| Nocodazole | Inhibition | 2.5 | 15% | 20% |
| Paclitaxel | Stabilization/Enhancement | N/A | 250% | 110% |
| Cpd-002 | Inhibition | 1.8 | 25% | 31% |
Table 2: Example data from a tubulin polymerization assay, confirming Cpd-002 as a direct inhibitor of microtubule assembly.
Protocol 3: Immunofluorescence Microscopy of Cellular Microtubules
Objective: To visually assess the effect of a test compound on the microtubule network architecture within intact cells.
Principle: Immunofluorescence (IF) uses antibodies to visualize specific cellular components. Cells are fixed to preserve their structure, permeabilized to allow antibody entry, and then incubated with a primary antibody that binds specifically to a target protein (e.g., α-tubulin). A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, allowing the microtubule network to be visualized with a fluorescence microscope.[18]
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Test compound and controls (Nocodazole, Paclitaxel)
-
Fixative: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS.[19]
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (only needed for PFA fixation)
-
Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS.[19]
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere for 24 hours. Treat the cells with the test compound at concentrations around its IC₅₀ value (e.g., 1x and 5x IC₅₀) for a relevant period (e.g., 18-24 hours). Include vehicle, Nocodazole, and Paclitaxel controls.
-
Fixation: Wash cells gently with PBS. Fix the cells. A common method for optimal microtubule staining is fixation with ice-cold methanol for 5-10 minutes at -20°C.[19]
-
Blocking: Wash the coverslips three times with PBS. Incubate with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-α-tubulin antibody (diluted in blocking buffer) in a humidified chamber for 1 hour at room temperature or overnight at 4°C.[20]
-
Washing: Wash the coverslips three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Perform a final wash and mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the microtubule network (e.g., green channel) and nuclei (blue channel).
Expected Results:
-
Vehicle Control: Cells will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm.
-
Cpd-002 (Destabilizer): The microtubule network will appear diffuse and fragmented, with a loss of distinct filaments and an increase in soluble tubulin staining.
-
Paclitaxel (Stabilizer): Cells will exhibit dense bundles or asters of microtubules, particularly around the nucleus, and a reduction in the fine filamentous network.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle following compound treatment and to detect cell cycle arrest, a hallmark of MTAs.
Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze cellular DNA content. PI is a fluorescent dye that intercalates stoichiometrically with double-stranded DNA. As cells progress through the cycle, their DNA content changes: cells in the G0/G1 phase have a 2N DNA content, cells in the S phase have an intermediate amount, and cells in the G2 or M phase have a 4N DNA content. By measuring the fluorescence intensity of PI in thousands of individual cells, a histogram can be generated that shows the proportion of the population in each phase.[21] MTAs typically cause a significant accumulation of cells in the G2/M phase.[10]
Materials:
-
Treated cells from a 6-well plate
-
PBS
-
Trypsin-EDTA
-
Fixative: Ice-cold 70% ethanol.[21]
-
Staining Buffer: PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[21] (RNase A is crucial to degrade RNA, which PI can also bind to).
-
Flow cytometer
Procedure:
-
Cell Harvest: After treating cells with the compound for 18-24 hours, harvest both adherent and floating cells (to include apoptotic cells). Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. This step is critical to avoid clumping. Fix for at least 2 hours at 4°C (or store at -20°C for longer periods).[21]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 200-500 µL of PI/RNase A Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 single-cell events. Use a low flow rate for better resolution.[21]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment (24h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle | 65.2% | 20.5% | 14.3% |
| Nocodazole (1µM) | 10.1% | 8.7% | 81.2% |
| Cpd-002 (0.5µM) | 12.5% | 9.8% | 77.7% |
Table 3: Example cell cycle analysis data. Treatment with Cpd-002 results in a significant accumulation of cells in the G2/M phase, consistent with the activity of a microtubule-targeting agent.
Protocol 5: In Vivo Efficacy Evaluation in a Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy and tolerability of a lead candidate compound in a living animal model.
Principle: The human tumor xenograft model is a standard in preclinical oncology research.[22] It involves the subcutaneous implantation of human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice).[22][23] Once tumors are established, the mice are treated with the test compound, and its effect on tumor growth is monitored over time compared to a vehicle-treated control group.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cells (e.g., A549)
-
Sterile PBS and Matrigel (optional, can improve tumor take rate)
-
Lead candidate compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol)
-
Dosing equipment (syringes, gavage needles)
-
Calipers for tumor measurement
-
Anesthetic and euthanasia supplies
Procedure (must be performed under an approved institutional animal care and use committee protocol):
-
Cell Implantation: Prepare a suspension of cancer cells in sterile PBS (often mixed 1:1 with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100-200 µL. Inject the cell suspension subcutaneously into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the lead compound and vehicle control to their respective groups via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral gavage) on a predetermined schedule (e.g., daily or three times a week). Monitor animal weight and general health throughout the study as indicators of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration. At the endpoint, euthanize the animals, and excise, weigh, and process the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. Assess statistical significance between the treated and control groups.
Data Presentation:
| Treatment Group | Dosing Regimen | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | Daily, i.p. | 1250 ± 150 | 0% | +5% |
| Cpd-002 | 10 mg/kg, daily, i.p. | 480 ± 95 | 61.6% | -2% |
Table 4: Example summary of an in vivo xenograft study, demonstrating significant and well-tolerated anti-tumor activity for Cpd-002.
References
-
Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Abdellatif, K. R. A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(10), 5248-5256. [Link]
-
Al-Sanea, M. M. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Kumar, A., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Katona, R., et al. (2020). Microtubule-targeting agents and their impact on cancer treatment. Experimental Cell Research, 391(2), 111997. [Link]
-
Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature reviews. Drug discovery, 9(10), 790–803. [Link]
-
Kumar, A., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19579–19591. [Link]
-
Parker, A. L., et al. (2021). Microtubule-Targeting Agents in Disease: Classic Drugs, Novel Roles. International journal of molecular sciences, 22(22), 12269. [Link]
-
Kumar, A., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Medicinal Chemistry. [Link]
-
Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
-
YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 416-424. [Link]
-
Kan, P., et al. (2014). Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma. Drug design, development and therapy, 8, 573–586. [Link]
-
Katona, R., et al. (2020). Microtubule-targeting agents and their impact on cancer treatment. European Journal of Cell Biology, 99(4), 151075. [Link]
-
Kulkarni, Y. A., et al. (2017). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer research, 37(10), 5435–5440. [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. [Link]
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological research, 30(1), 1–5. [Link]
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. [Link]
-
Portran, D., et al. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol, 11(7), e3977. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
An, N., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and drug development technologies, 15(7), 312–322. [Link]
-
ResearchGate. (2025). Imidazo[2,1-b][8]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2735-2745. [Link]
-
Stoppin-Mellet, V., et al. (2014). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in molecular biology (Clifton, N.J.), 1080, 275–300. [Link]
-
Sharma, A., et al. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 240-248. [Link]
-
Bathini, N., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(8), 929-937. [Link]
-
An, Z., & Wang, X. (2015). In Vivo Pharmacology Models for Cancer Target Research. Methods in molecular biology (Clifton, N.J.), 1263, 157–172. [Link]
-
JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. [Link]
-
Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR protocols, 4(3), 102488. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule-targeting agents and their impact on cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. maxanim.com [maxanim.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpbs.com [ijpbs.com]
The Versatile Scaffold: 2-Bromo-5-iodoimidazo[2,1-b]thiazole in Modern Medicinal Chemistry
Introduction: Unlocking Chemical Diversity with a Privileged Heterocycle
The imidazo[2,1-b]thiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system offers a unique three-dimensional architecture that is amenable to broad functionalization, enabling the exploration of vast chemical space in the quest for novel therapeutics. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3]
This guide focuses on a particularly strategic derivative: 2-Bromo-5-iodoimidazo[2,1-b]thiazole . The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions provides an exceptional platform for the sequential and regioselective introduction of diverse molecular fragments. This controlled, stepwise approach is invaluable for the construction of complex molecular architectures and the systematic optimization of structure-activity relationships (SAR) in drug discovery programs.
Herein, we provide detailed protocols for the synthesis of the this compound scaffold and its subsequent selective functionalization via Suzuki-Miyaura and Sonogashira cross-coupling reactions. Furthermore, we present application notes on the utility of this scaffold in the development of novel therapeutic agents, supported by illustrative biological screening workflows.
I. Synthesis of the this compound Scaffold
The synthesis of the target scaffold is a multi-step process that begins with the commercially available 2-aminothiazole. The key steps involve the sequential halogenation of the thiazole ring and subsequent cyclization to form the fused imidazo[2,1-b]thiazole system.
Protocol 1: Synthesis of 2-Amino-5-iodothiazole
This protocol outlines the iodination of 2-aminothiazole at the 5-position.
Materials:
-
2-Aminothiazole
-
Potassium Iodide (KI)
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separation funnel, rotary evaporator.
Procedure:
-
To a stirred solution of 2-aminothiazole (1.0 eq) in DMF at 0 °C, add potassium iodide (1.2 eq) followed by the portion-wise addition of iodine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-iodothiazole.
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of 2-amino-5-iodothiazole with bromoacetaldehyde to form the core scaffold, followed by bromination at the 2-position.
Materials:
-
2-Amino-5-iodothiazole
-
Bromoacetaldehyde diethyl acetal
-
Hydrobromic acid (48% in water)
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
Cyclization: A mixture of 2-amino-5-iodothiazole (1.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq) in ethanol is heated to reflux. A catalytic amount of hydrobromic acid is added, and the reaction is refluxed for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude 5-iodoimidazo[2,1-b]thiazole.
-
Bromination: Dissolve the crude 5-iodoimidazo[2,1-b]thiazole (1.0 eq) in chloroform.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic route to this compound.
II. Selective Functionalization Protocols
The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of the this compound scaffold. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position while leaving the 2-bromo position intact for subsequent transformations.
Protocol 3: Selective Suzuki-Miyaura Coupling at the 5-Iodo Position
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid at the C5-iodo position.[4][5]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst (0.05 eq) under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-bromo-5-aryl-imidazo[2,1-b]thiazole derivative.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-95 |
Table 1: Representative conditions for selective Suzuki-Miyaura coupling.
Protocol 4: Sonogashira Coupling at the 2-Bromo Position
Following the functionalization at the 5-position, the less reactive 2-bromo substituent can be targeted in a subsequent Sonogashira coupling reaction.[6]
Materials:
-
2-Bromo-5-aryl-imidazo[2,1-b]thiazole
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask, magnetic stirrer.
Procedure:
-
To a Schlenk flask, add the 2-bromo-5-aryl-imidazo[2,1-b]thiazole (1.0 eq) and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.5 eq).
-
Add the palladium catalyst (0.05 eq) under a positive pressure of inert gas.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the 2-alkynyl-5-aryl-imidazo[2,1-b]thiazole derivative.
Caption: Workflow for sequential functionalization of the scaffold.
III. Application Notes in Medicinal Chemistry
The sequential functionalization of the this compound scaffold allows for the generation of diverse libraries of compounds for biological screening. This scaffold has been particularly fruitful in the discovery of novel antimicrobial and anticancer agents.
Antimicrobial Drug Discovery
The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Imidazo[2,1-b]thiazole derivatives have been identified as promising antimicrobial agents.[7] For instance, certain derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[7]
Screening Cascade for Novel Antibacterials:
A typical screening cascade for identifying novel antibacterial agents from a library of 2,5-disubstituted imidazo[2,1-b]thiazoles would involve:
-
Primary Screening: Initial screening for growth inhibition against a panel of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
-
Minimum Inhibitory Concentration (MIC) Determination: For active compounds, the MIC is determined to quantify their potency.
-
Cytotoxicity Assays: Promising candidates are evaluated for toxicity against mammalian cell lines to assess their therapeutic index.
-
Mechanism of Action Studies: Elucidation of the molecular target, for example, through DNA gyrase inhibition assays.
-
In Vivo Efficacy Studies: The most promising non-toxic compounds are advanced to animal models of infection to evaluate their in vivo efficacy.
Caption: Biological screening cascade for antimicrobial discovery.
Anticancer Drug Discovery: Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The imidazo[2,1-b]thiazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[2] The ability to introduce diverse substituents at the 2- and 5-positions allows for fine-tuning of interactions within the ATP-binding pocket of various kinases.
Application in Kinase Inhibitor Development:
The this compound scaffold can be utilized to generate focused libraries of compounds targeting specific kinases implicated in cancer, such as epidermal growth factor receptor (EGFR), B-Raf, or cyclin-dependent kinases (CDKs). The aryl group introduced at the 5-position via Suzuki coupling can be designed to interact with the hinge region of the kinase, while the alkynyl group introduced at the 2-position via Sonogashira coupling can extend into the solvent-exposed region, allowing for the modulation of potency and selectivity.
IV. Conclusion
The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its predictable and selective functionalization through palladium-catalyzed cross-coupling reactions enables the efficient generation of diverse and complex molecular architectures. The demonstrated biological activities of imidazo[2,1-b]thiazole derivatives, particularly in the areas of antimicrobial and anticancer research, underscore the immense potential of this scaffold for the development of next-generation therapeutics. The protocols and application notes provided herein serve as a comprehensive guide for researchers to harness the synthetic versatility of this remarkable heterocyclic system.
V. References
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][4][6][7]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2022). RSC Advances. [Link]
-
Synthesis of novel 5-{[2-(4-fluorobenzyl)-6- arylimidazo[2,1-b][6][7][8]thiadiazol-5- yl]methylene}thiazolidine-2,4-diones as pot. International Journal of Scientific & Engineering Research.
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. ResearchGate.
-
(PDF) Synthesis and biological activity of 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles and 6,7-dihydro-5h-[7][8]thiazolo[3,2-a]pyrimidines. ResearchGate.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Connect Journals.
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. National Institutes of Health. [Link]
-
Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles | Request PDF. ResearchGate.
-
Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub.
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][6][7][8]THIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate.
-
Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar. [Link]
-
New Imidazo[2,1-b]naphtha[2,1-d][7][8]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Iraqi Journal of Science.
-
Design, Synthesis, and In-Silico Assessment of Imidazo[2,1-b]thiazol-5-amines for Promising Anti-Bacterial and Anti-Fungal Activity. ResearchGate.
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. ResearchGate.
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsea.com [ijsea.com]
Application Note: Modern Synthetic Routes to Novel Imidazo[2,1-b]thiazole-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimycobacterial, and anthelmintic properties.[1][2][3] The development of efficient, robust, and environmentally benign synthetic methodologies is crucial for exploring the full therapeutic potential of this scaffold. This guide provides an in-depth overview of modern synthetic strategies, moving beyond classical methods to focus on high-efficiency approaches such as microwave-assisted reactions and multicomponent reactions (MCRs). Detailed, field-proven protocols are presented for the Hantzsch-type condensation, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and a catalyst-free green synthesis, providing researchers with a practical toolkit for the synthesis of novel imidazo[2,1-b]thiazole-based therapeutic candidates.
Introduction: The Therapeutic Significance of the Imidazo[2,1-b]thiazole Core
The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole system, a bicyclic scaffold with a unique three-dimensional structure and electronic properties that make it an ideal pharmacophore. Its significance was cemented by the discovery of Levamisole, an anthelmintic agent that also exhibits immunomodulatory properties.[1][4] Since then, derivatives of this core have been extensively investigated, demonstrating a remarkable therapeutic versatility.[2] Research has identified potent activity against a range of diseases, including:
-
Cancer: Derivatives have shown significant cytotoxicity against various human cancer cell lines.[5][6]
-
Infectious Diseases: Potent antiviral, antimycobacterial, antibacterial, and antifungal agents have been developed.[1][7][8]
-
Inflammatory Conditions: Certain analogues exhibit notable anti-inflammatory and analgesic effects.[1]
The urgent need for novel therapeutics has driven the evolution of synthetic strategies away from lengthy, low-yielding classical methods towards more elegant and efficient solutions. Modern approaches emphasize atom economy, procedural simplicity, and green chemistry principles, with microwave-assisted synthesis and one-pot multicomponent reactions emerging as powerful tools in the medicinal chemist's arsenal.[4][9][10]
Core Synthetic Strategies and Protocols
This section details three robust and reproducible strategies for the synthesis of the imidazo[2,1-b]thiazole scaffold, each supported by a step-by-step protocol.
Strategy 1: The Microwave-Assisted Hantzsch-Type Condensation
The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring.[11] In the context of imidazo[2,1-b]thiazoles, this typically involves the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound. The application of microwave irradiation dramatically accelerates this process, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[12] The driving force for the reaction is the formation of the stable, aromatic fused-ring system.[13]
Sources
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. jovenesenlaciencia.ugto.mx [jovenesenlaciencia.ugto.mx]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. synarchive.com [synarchive.com]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-iodoimidazo[2,1-b]thiazole
Welcome to the technical support center for the synthesis of 2-Bromo-5-iodoimidazo[2,1-b]thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic building block. As a key intermediate in the development of pharmaceuticals targeting a range of diseases, from infectious to central nervous system disorders, achieving a high-yield, high-purity synthesis is paramount.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry. Our goal is to empower you to diagnose issues in your synthesis and rationally design experiments to optimize your yield and purity.
Synthetic Pathway Overview
The synthesis of this compound is typically not a single-step reaction but a multi-stage process. A common and logical pathway involves the initial construction of the imidazo[2,1-b]thiazole core, followed by sequential, regioselective halogenation. The key to this synthesis lies in understanding the electronic properties of the heterocyclic system, which dictate the order and conditions of the halogenation steps.
Studies on the electrophilic substitution of imidazo[2,1-b]thiazoles have established that the C5 position is the most electron-rich and, therefore, the most reactive site.[3][4] This fundamental principle dictates our synthetic strategy:
-
Step 1: Cyclocondensation to form an imidazo[2,1-b]thiazole scaffold.
-
Step 2: Electrophilic Iodination at the highly activated C5 position.
-
Step 3: Electrophilic Bromination at the less activated C2 position.
Below is a workflow diagram illustrating this synthetic logic.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My yield for the initial cyclocondensation to form the imidazo[2,1-b]thiazole core is very low. What are the likely causes?
Answer: Low yield in this step, a variation of the Hantzsch thiazole synthesis, is a frequent problem.[5] It typically stems from three areas: reagent quality, reaction conditions, or side reactions.
-
Probable Cause 1: Reagent Quality: 2-Aminothiazole can degrade upon storage, especially if exposed to light and air. The α-haloketone (e.g., chloroacetaldehyde or bromoacetaldehyde) is often supplied as a hydrate or aqueous solution and can be prone to polymerization.
-
Solution: Use freshly purchased or purified 2-aminothiazole. If using an aqueous solution of the α-haloketone, ensure the concentration is accurately known. Consider using a derivative like an α,α-dihalo ether which generates the aldehyde in situ.
-
-
Probable Cause 2: Incorrect Stoichiometry or pH: The initial step is the nucleophilic attack of the endocyclic nitrogen of 2-aminothiazole on the α-haloketone. The reaction is often sensitive to pH. If the medium is too acidic, the amine is protonated and non-nucleophilic. If too basic, the α-haloketone can undergo self-condensation or decomposition.
-
Solution: Maintain a 1:1 to 1:1.1 molar ratio of 2-aminothiazole to the α-haloketone. The reaction is typically run in a solvent like ethanol or DMF. Sometimes, the addition of a non-nucleophilic base like sodium bicarbonate can be beneficial to neutralize the H-X formed during the reaction, but this should be optimized carefully.
-
-
Probable Cause 3: Suboptimal Temperature: The initial alkylation and subsequent intramolecular cyclization/dehydration have different activation energies. Running the reaction too hot can promote polymerization of the aldehyde or other side reactions. Running it too cold may stall the dehydration step.
-
Solution: A common procedure involves stirring the reactants at room temperature for a few hours to allow for the initial alkylation, followed by gentle heating (e.g., 50-80 °C) to drive the cyclization and dehydration.[6][7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
Question 2: During the C5-iodination step, I am seeing unreacted starting material and the formation of a dark, insoluble tar. How can I improve this?
Answer: This is a classic sign of an electrophilic aromatic substitution reaction gone awry. The high reactivity of the C5 position makes it susceptible to over-reaction or decomposition if conditions are not well-controlled.
-
Probable Cause 1: Overly Harsh Iodinating Agent: Molecular iodine (I₂) is a relatively mild iodinating agent but often requires an activating agent or catalyst. More powerful reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) can be very effective but may cause decomposition if not used correctly. ICl, in particular, can be aggressive.
-
Solution: Start with the mildest effective reagent. N-Iodosuccinimide (NIS) in a solvent like acetonitrile or DMF at 0 °C to room temperature is an excellent starting point.[4] Add the NIS portion-wise to a solution of the substrate to maintain control over the reaction exotherm and concentration of the electrophile.
-
-
Probable Cause 2: Incorrect Solvent Choice: The choice of solvent is critical. Protic solvents can sometimes interfere with the electrophile. Highly polar aprotic solvents like DMF can accelerate the reaction but may also promote decomposition if the temperature is not controlled.
-
Solution: Acetonitrile is often a good first choice. Dichloromethane (DCM) or Chloroform (CHCl₃) are also commonly used. If using a strong electrophile like ICl, ensure the solvent is scrupulously dry.
-
-
Probable Cause 3: Light-Induced Decomposition: Iodine-containing compounds can be light-sensitive. The formation of radical species initiated by light can lead to tar formation.
-
Solution: Perform the reaction in a flask wrapped in aluminum foil to exclude light. Work up the reaction promptly once TLC indicates completion.
-
Caption: Simplified mechanism of electrophilic iodination at the C5 position.
Question 3: The final bromination at C2 is sluggish and gives a low yield, with significant recovery of the 5-iodo starting material.
Answer: After iodination at C5, the electron-donating character of the ring is significantly reduced due to the electron-withdrawing inductive effect of the iodine atom. Therefore, the subsequent bromination at C2 requires more forcing conditions.
-
Probable Cause 1: Insufficiently Reactive Brominating Agent: While N-Bromosuccinimide (NBS) is often used, it may not be electrophilic enough for this deactivated system, especially at low temperatures.
-
Solution: Consider using a more potent brominating agent. Molecular bromine (Br₂) in a solvent like acetic acid or chloroform is a classic choice. Alternatively, using NBS with a catalytic amount of a protic acid (like H₂SO₄) or a Lewis acid can increase its electrophilicity.
-
-
Probable Cause 2: Reaction Temperature is Too Low: As this is an electrophilic substitution on a deactivated ring, thermal energy is required to overcome the activation barrier.
-
Solution: If using NBS, the reaction may require heating (e.g., reflux in CCl₄ or acetonitrile). If using Br₂, the reaction can often be performed at room temperature, but gentle warming may be necessary. Always monitor by TLC to avoid over-bromination or decomposition.
-
-
Probable Cause 3: Steric Hindrance: While C2 is electronically the next most favorable position, steric hindrance could play a role, although it is less likely to be the primary issue in this specific scaffold.
-
Solution: This is less addressable but underscores the need for optimized electronic activation (stronger electrophile) and sufficient thermal energy.
-
Question 4: I am having difficulty purifying the final product. Column chromatography gives poor separation from the starting material.
Answer: The polarity difference between the mono-halogenated intermediate and the di-halogenated final product can sometimes be small, making chromatographic separation challenging.
-
Solution 1: Recrystallization: This should be the first method attempted. The final product, this compound, is a solid. Experiment with a range of solvent systems. A good starting point is to dissolve the crude product in a hot polar solvent (e.g., ethanol, isopropanol, or ethyl acetate) and then either allow it to cool slowly or add a non-polar co-solvent (e.g., hexanes, heptane) until turbidity is observed, then cool.
-
Solution 2: Optimize Chromatography Conditions:
-
Adsorbent: If silica gel is not providing adequate separation, consider using alumina (neutral or basic).
-
Solvent System: Use a shallow gradient of a polar modifier (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether). Avoid highly polar solvents like methanol, which can lead to band broadening. Sometimes adding a small amount (0.5-1%) of triethylamine to the eluent can sharpen peaks for nitrogen-containing heterocycles.
-
Drive the Reaction to Completion: The easiest purification is one that isn't needed. Before attempting a difficult separation, ensure the reaction has gone to completion. If a small amount of starting material remains, consider adding another small portion of the brominating agent and allowing the reaction to proceed longer.
-
Frequently Asked Questions (FAQs)
Q: What is the theoretical basis for the regioselectivity of halogenation (Iodine at C5, Bromine at C2)? A: The regioselectivity is governed by the principles of electrophilic aromatic substitution on heterocyclic systems. The imidazo[2,1-b]thiazole ring is electron-rich. Computational and experimental studies show the highest electron density (HOMO coefficient) is at the C5 position, making it the most nucleophilic and kinetically favored site for electrophilic attack.[3] Once C5 is substituted with an electron-withdrawing halogen like iodine, the ring is deactivated, but the next most activated position for a subsequent electrophilic attack is C2.
Q: Can the order of halogenation be reversed? (i.e., bromination first, then iodination)? A: It is chemically possible but synthetically disadvantageous. Brominating first at C5 would yield 5-bromoimidazo[2,1-b]thiazole. Subsequent iodination would then be difficult because the bromine atom deactivates the ring, making the introduction of the less reactive iodine electrophile even more challenging. The standard strategy (iodination then bromination) is more efficient because it proceeds from a more reactive to a less reactive substrate in a stepwise fashion.
Q: What are the best analytical techniques to monitor these reactions? A:
-
Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress. Use a standard mobile phase (e.g., 30% Ethyl Acetate in Hexanes) and visualize with UV light and/or an iodine chamber. The product should have a higher Rf value than the starting material in each halogenation step.
-
¹H NMR Spectroscopy: Excellent for confirming the regiochemistry. The disappearance of the singlet corresponding to the C5-H, followed by the disappearance of the C2-H proton signal, provides definitive structural proof.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight at each step. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) in the final product is a key diagnostic feature.
Optimized Protocol Suggestions
The following are generalized protocols based on literature precedents for similar systems.[4][6][8] Researchers must optimize these conditions for their specific setup and scale.
| Parameter | Step 1: Core Synthesis | Step 2: C5-Iodination | Step 3: C2-Bromination |
| Substrate | 2-Aminothiazole | Imidazo[2,1-b]thiazole | 5-Iodoimidazo[2,1-b]thiazole |
| Reagent | Chloroacetaldehyde (50% in H₂O) | N-Iodosuccinimide (NIS) | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.1 equivalents | 1.05 equivalents | 1.1 equivalents |
| Solvent | Ethanol | Acetonitrile | Acetonitrile or CCl₄ |
| Temperature | RT for 2h, then 60 °C for 4h | 0 °C to RT, 2-4h | Reflux (82 °C), 3-6h |
| Workup | Evaporate solvent, partition between EtOAc and NaHCO₃(aq) | Dilute with H₂O, extract with EtOAc, wash with Na₂S₂O₃(aq) | Cool, filter off succinimide, concentrate filtrate |
| Purification | Recrystallization from Ethanol | Recrystallization from Hexanes/EtOAc | Column Chromatography or Recrystallization |
Experimental Protocol: Step 2 - Synthesis of 5-Iodoimidazo[2,1-b]thiazole
-
In a round-bottom flask wrapped in aluminum foil, dissolve imidazo[2,1-b]thiazole (1.0 eq) in dry acetonitrile (approx. 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes). The product spot should appear at a higher Rf than the starting material.
-
Upon completion (typically 2-4 hours), quench the reaction by pouring the mixture into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the desired 5-iodoimidazo[2,1-b]thiazole.
Caption: A logical troubleshooting flowchart for addressing low reaction yields.
References
- Paolini, J. P., & Robins, R. K. (1965). Electrophilic substitution of imidazo[2,1-b]thiazoles. Journal of the Chemical Society, Perkin Transactions 1.
- Der Pharma Chemica. (2012).
- Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles.
- Scilit. (2018).
- National Institutes of Health (NIH). (2021).
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Google Patents. (2014).
-
MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. [Link]
- National Institutes of Health (NIH). (2013). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles.
- National Institutes of Health (NIH). (2017). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.
-
PubMed. (2017). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. [Link]
- MySkinRecipes. (n.d.). This compound.
- Royal Society of Chemistry. (2022).
- Brieflands. (2016).
- JETIR. (2023). Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles.
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
Royal Society of Chemistry. (2019). Approach for 2-(arylthio)imidazoles and imidazo[2,1-b]thiazoles from imidazo[2,1-b][3][9][10]thiadiazoles by ring-opening and -reconstruction.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
-
PubMed. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. [Link]
-
PubMed. (2019). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. [Link]
-
Asian Journal of Chemistry. (2011). Synthesis of Several Imidazo[2,1-b]thiazoles. [Link]
- Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- MySkinRecipes. (n.d.). This compound (Thai language version).
- ChemicalBook. (n.d.). This compound.
- Semantic Scholar. (2009).
-
PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Electrophilic substitution of imidazo[2,1-b]thiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. brieflands.com [brieflands.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO | Scilit [scilit.com]
Technical Support Center: Purification of Halogenated Imidazo[2,1-b]thiazoles
Welcome to the technical support center for the purification of halogenated imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique electronic and structural properties of halogenated imidazo[2,1-b]thiazoles, while conferring desirable biological activities, often introduce significant challenges during purification.[1][2][3][4] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems encountered during the purification of halogenated imidazo[2,1-b]thiazoles, offering step-by-step solutions based on established chemical principles and laboratory experience.
Issue 1: Poor Separation of Regioisomers in Column Chromatography
Q1: "I've just completed a direct C-H arylation on my imidazo[2,1-b]thiazole, and TLC/LC-MS analysis shows a mixture of C-5 and C-2/C-3 halogenated isomers. My standard silica gel chromatography protocol isn't giving baseline separation. What's going on and how can I improve this?"
A1: This is a frequent challenge, as the choice of metal catalyst (e.g., Palladium vs. Copper) can direct arylation to different positions on the imidazo[2,1-b]thiazole core, and reactions are not always perfectly selective.[5] These regioisomers often have very similar polarities, making them difficult to separate on standard silica gel.
Causality Explained: Regioisomers possess the same molecular weight and similar functional groups, leading to only subtle differences in their interaction with the stationary phase. The position of the halogen and aryl substituents influences the molecule's dipole moment and its ability to engage in hydrogen bonding, which are the primary drivers of separation on silica gel.
Troubleshooting Protocol: Enhancing Regioisomer Resolution
-
Optimize the Mobile Phase:
-
Fine-Tune Polarity: Instead of large jumps in solvent polarity (e.g., 10% ethyl acetate increments), make small, incremental changes (1-2%). A shallow gradient can be particularly effective in automated flash chromatography systems.[6]
-
Introduce a Different Solvent: Incorporating a solvent with a different character can alter selectivity. For instance, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.[6] The different solvent-solute interactions can enhance the separation.
-
-
Modify the Stationary Phase:
-
Consider Alternative Phases: If silica gel fails, consider other stationary phases. For halogenated compounds, phenyl-bonded or cyano-bonded phases can offer different selectivity through pi-pi stacking or dipole-dipole interactions.
-
Reverse-Phase Chromatography: C18-functionalized silica is an excellent alternative, especially if the isomers have slight differences in hydrophobicity. A typical mobile phase would be a gradient of water (often with 0.1% formic acid or TFA for peak shaping) and acetonitrile or methanol.
-
-
Employ Supercritical Fluid Chromatography (SFC):
-
SFC can offer superior resolution for closely related isomers and is a valuable tool for separating halogen-containing pharmaceuticals from their isomers.[7]
-
Workflow for Regioisomer Separation
Caption: Decision workflow for separating regioisomers.
Issue 2: Persistent Palladium Catalyst Contamination
Q2: "My final halogenated imidazo[2,1-b]thiazole product is pure by 1H NMR, but a grey/black color persists, and ICP-MS analysis shows high levels of palladium. Standard chromatography isn't removing it. How can I get rid of the residual palladium?"
A2: Palladium catalysts, commonly used in C-H activation and cross-coupling reactions to synthesize these scaffolds, can be notoriously difficult to remove completely.[8][9] The metal can coordinate to the nitrogen and sulfur atoms in your heterocyclic core, causing it to co-elute with your product.
Causality Explained: The lone pairs on the nitrogen and sulfur atoms of the imidazo[2,1-b]thiazole ring system act as ligands, forming stable complexes with residual palladium species. These complexes can be soluble in organic solvents and behave chromatographically similarly to the desired product.
Troubleshooting Protocol: Palladium Scavenging
-
Aqueous Washes:
-
Before chromatography, wash the organic layer with an aqueous solution of a chelating agent. A 1-5% solution of sodium diethyldithiocarbamate or a dilute ammonium hydroxide solution can be effective.
-
-
Metal Scavengers:
-
After initial workup, dissolve your crude product in a suitable solvent (e.g., DCM, Toluene, or THF) and add a solid-supported metal scavenger. There are many commercially available scavengers with different functional groups (e.g., thiol, amine, phosphine).
-
Stir the mixture at room temperature or with gentle heating for a few hours, then filter off the scavenger. The palladium will be bound to the solid support.
-
-
Activated Carbon Treatment:
-
Dissolving the crude product in a hot solvent and adding a small amount of activated charcoal can be effective. The charcoal is then removed by hot filtration through a pad of celite. Be aware that this can sometimes lead to loss of product due to adsorption.[6]
-
| Scavenging Method | Advantages | Disadvantages |
| Aqueous Washes | Inexpensive, easy to perform. | May not be sufficient for tightly bound Pd. |
| Solid Scavengers | High efficiency, easy removal. | Can be costly, potential for product loss. |
| Activated Carbon | Cost-effective, removes color. | Non-selective, can lead to significant product loss. |
Issue 3: Product Degradation on Silica Gel
Q3: "During column chromatography, I'm observing significant streaking on my TLC plates, and my final yield is much lower than expected. I suspect my halogenated imidazo[2,1-b]thiazole is decomposing on the silica."
A3: This is a valid concern. The acidic nature of standard silica gel can lead to the degradation of sensitive heterocyclic compounds.[6][10] The Lewis acidic sites on the silica surface can catalyze decomposition, especially for compounds with acid-labile functional groups.
Causality Explained: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic. This acidity can be sufficient to protonate basic nitrogen atoms in the imidazo[2,1-b]thiazole core, potentially leading to ring-opening or other degradation pathways, especially at halogenated positions which can be more labile.
Troubleshooting Protocol: Mitigating On-Column Degradation
-
Neutralize the Stationary Phase:
-
Before running the column, you can "deactivate" the silica. A common method is to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase.[6] This neutralizes the acidic sites and significantly reduces streaking and degradation.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For most imidazo[2,1-b]thiazoles, neutral or basic alumina is a safer choice.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.
-
-
Minimize Contact Time:
-
Use a shorter, wider column and a slightly more polar solvent system to push the compound through the column more quickly. Automated flash chromatography is ideal for this as it minimizes the time the compound spends on the stationary phase.
-
On-Column Stability Test
Caption: A simple test for compound stability on silica gel.
II. Frequently Asked Questions (FAQs)
Q4: What is the best general-purpose method for purifying halogenated imidazo[2,1-b]thiazoles?
A4: Flash column chromatography on silica gel remains the most common and versatile method.[11] A typical starting point is a mobile phase of hexanes and ethyl acetate, with the polarity gradually increased. However, as detailed above, this "general" method often requires optimization depending on the specific substrate.
Q5: I am having trouble crystallizing my final product; it keeps "oiling out." What should I do?
A5: "Oiling out" typically occurs when the solution is too supersaturated or cooled too quickly, or when impurities are present that inhibit crystal lattice formation.[6]
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool much more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.
-
Use Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Change Solvent System: Try a co-solvent system (a "good" solvent in which your compound is soluble, and a "poor" solvent in which it is not). Dissolve your compound in a minimal amount of the "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Gentle warming and slow cooling can then yield crystals.
-
Q6: How can I remove unreacted α-haloketone starting material?
A6: The α-haloketone is typically less polar than the resulting imidazo[2,1-b]thiazole product. In most cases, it can be easily removed by standard silica gel chromatography, eluting before the desired product. If it persists, a pre-chromatography wash with a dilute aqueous solution of sodium bisulfite can sometimes be effective for aldehyde-based impurities, though less so for ketones.
Q7: Are there any specific safety considerations when purifying halogenated imidazo[2,1-b]thiazoles?
A7: Yes. Halogenated organic compounds should always be handled with care in a well-ventilated fume hood. Many are skin and respiratory irritants. The biological activity of imidazo[2,1-b]thiazoles is an active area of research, meaning their toxicological properties are often not fully characterized.[2][3][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents and solvents used.
References
- Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
- Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole deriv
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing.
- Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. (n.d.). PubMed.
- Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. (n.d.). PubMed.
- (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019).
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024).
-
Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][5][8][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). National Institutes of Health.
- ChemInform Abstract: Palladium-Catalyzed Microwave-Assisted Direct Arylation of Imidazo[2,1-b]thiazoles with Aryl Bromides: Synthesis and Mechanistic Study. (n.d.).
- Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (n.d.).
Sources
- 1. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 12. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-5-iodoimidazo[2,1-b]thiazole
Welcome to the technical support center for the synthesis of 2-Bromo-5-iodoimidazo[2,1-b]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors, antiviral agents, and other biologically active compounds.[1][2] Its dual halogen functionality allows for selective and sequential cross-coupling reactions, making it a versatile scaffold in structure-activity relationship (SAR) studies.
However, the synthesis, particularly the selective halogenation of the imidazo[2,1-b]thiazole core, can present challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic route.
Overview of the Primary Synthesis Pathway
The most common route to this compound begins with the bromination of the parent imidazo[2,1-b]thiazole, followed by a selective iodination. The electrophilic substitution on the imidazo[2,1-b]thiazole ring preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible site.[3]
The general workflow is as follows:
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My final product is contaminated with a significant amount of 2,5-dibromoimidazo[2,1-b]thiazole. How can I prevent this over-bromination?
Plausible Cause: This side reaction occurs when the brominating agent, typically N-Bromosuccinimide (NBS), reacts at both the C2 and C5 positions. The imidazo[2,1-b]thiazole ring is highly activated towards electrophilic substitution, and the C5 position is particularly reactive.[3] If the reaction conditions are too harsh (e.g., high temperature, excess NBS), or if the initial bromination at C2 is not sufficiently selective, subsequent bromination at the C5 position can compete with the desired reaction.
Proposed Solutions & Protocols:
-
Control Stoichiometry: Use no more than 1.05 equivalents of NBS for the initial bromination step. Precise measurement is critical.
-
Temperature Control: Perform the bromination at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly improve selectivity.
-
Solvent Choice: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often preferred over more polar solvents like DMF for this step, as they can temper the reactivity of the NBS.
Verification Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC). The dibromo- species will have a different Rf value than the desired 2-bromo- intermediate. After work-up, use ¹H NMR to confirm the structure. The absence of a singlet around δ 7.5-7.8 ppm, corresponding to the C5-proton, in the 2-bromo intermediate indicates over-bromination.
Question 2: The iodination step is sluggish, and I'm recovering a lot of my 2-bromo- starting material. What's going wrong?
Plausible Cause: Incomplete iodination is often due to insufficient activation of the iodinating agent or deactivation of the substrate. N-Iodosuccinimide (NIS) is a common choice, but its electrophilicity can be highly dependent on the reaction medium. The presence of any residual base from a previous step can also quench the electrophile.
Proposed Solutions & Protocols:
-
Acidic Activation: The addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can protonate NIS, making it a much more potent electrophile ("I+").
-
Solvent Optimization: Acetonitrile is an excellent solvent for this reaction. Ensure it is anhydrous, as water can hydrolyze NIS and reduce its effectiveness.
-
Increase Temperature: If the reaction is still slow at room temperature, gently heating to 40-50 °C can help drive it to completion. Monitor carefully by TLC to avoid decomposition.
Detailed Protocol for Optimized Iodination:
-
Dissolve 2-bromoimidazo[2,1-b]thiazole (1.0 equiv) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 equiv).
-
Add trifluoroacetic acid (0.1 equiv) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove any unreacted iodine/NIS.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Question 3: My ¹H NMR shows more than just my desired product and starting material. I see multiple new peaks in the aromatic region. What are these isomeric byproducts?
Plausible Cause: While C5 is the most reactive site for electrophilic substitution, other positions on the imidazo[2,1-b]thiazole ring can also react, leading to a mixture of isomers.[4] The most common isomeric byproduct is the 2-bromo-3-iodoimidazo[2,1-b]thiazole. The formation of this isomer is favored under certain conditions, particularly if the C5 position is sterically hindered or if the reaction is run at very high temperatures, allowing for thermodynamic product formation.
Troubleshooting Workflow:
Caption: Decision workflow for handling isomeric byproducts.
Proposed Solutions & Protocols:
-
Strict Temperature Control: As with over-bromination, maintaining a low temperature during iodination is key to ensuring kinetic control and favoring substitution at the most electronically activated C5 position.
-
Purification: Careful column chromatography is the most effective way to separate regioisomers. A shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the proportion of ethyl acetate) is often necessary to achieve good separation.
-
Characterization: Use 2D NMR techniques like NOESY or HMBC to definitively confirm the structure and connectivity of the major product and the isolated isomers.
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system, such as Hexanes:Ethyl Acetate (3:1 or 4:1 v/v). The product, this compound, will be less polar than the 2-bromo- starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active. LC-MS is also highly effective for confirming the mass of the product and identifying any side products.
Q2: My final product is a dark oil and difficult to purify. What are the best practices for isolation? A: A dark color often indicates decomposition or the presence of iodine. First, ensure the reaction is thoroughly quenched with sodium thiosulfate solution until the organic layer is colorless. If the product is still an oil after concentration, try triturating it with a cold non-polar solvent like hexanes or diethyl ether to induce crystallization. If it remains an oil, purification by column chromatography is the best approach.
Q3: How do I definitively confirm the regiochemistry of my final product? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
¹H NMR: In the starting 2-bromoimidazo[2,1-b]thiazole, you will see protons at C3, C5, and C6. After successful iodination at C5, the signal for the C5 proton will disappear.
-
¹³C NMR: The carbon atom attached to the iodine (C5) will show a characteristic shift to a higher field (lower ppm value) compared to its protonated counterpart.
-
2D NMR (HMBC/NOESY): For unambiguous proof, an HMBC experiment will show correlations between the remaining protons (e.g., C6-H) and the halogenated carbons (C5 and C2), confirming their positions relative to each other.
Quantitative Data Summary
| Issue | Contributing Factors | Recommended Conditions |
| Over-bromination | > 1.1 eq. NBS, Temp > 40°C, Polar Solvents (DMF) | 1.05 eq. NBS, 0°C to RT, CCl₄ or CHCl₃ |
| Incomplete Iodination | Neutral pH, Low Temp, Wet Solvents | 1.1 eq. NIS, 0.1 eq. TFA, RT to 40°C, Anhydrous MeCN |
| Isomer Formation | High Reaction Temp (> 50°C) | 0°C to RT |
References
-
ResearchGate. Regioselective and environmentally benign synthesis of...
-
MDPI. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[1][2]imidazo[2,1-b]thiazole Derivatives as Potent...
-
ChemicalBook. 2-bromo-5-iodoimidazo[2,1-b][1][5][6]thiadiazole(1246372-52-0) 1 H NMR.
-
MySkinRecipes. This compound.
-
PubMed Central (PMC). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.
-
PubMed. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies.
-
National Institutes of Health (NIH). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole.
-
PubMed. 2,5,6-trisubstituted imidazo[2,1-b][1][5][6]thiadiazoles: search for antihyperlipidemic agents.
-
JETIR. Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles.
-
ChemicalBook. 2-Bromo-imidazo[2,1-b]thiazole(944581-09-3) 1 H NMR.
-
MySkinRecipes. This compound.
-
MDPI. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts.
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
-
RSC Publishing. Electrophilic substitution of imidazo[2,1-b]thiazoles.
-
Docslib. Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles.
-
ResearchGate. Synthesis of benzimidazo[2,1‐b]thiazole derivatives.
-
Supporting Information. Synthesis of Curcumin based Imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents.
-
PubMed Central. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
-
ResearchGate. Chemistry of Imidazo[2,1-b][1][5][6]thiadiazoles.
-
ResearchGate. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation.
-
The Royal Society of Chemistry. New imidazo[2,1-b]thiazole based aryl hydrazones: Unravelling their synthesis, antiproliferative and apoptosis inducing potentia.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic substitution of imidazo[2,1-b]thiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole(1246372-52-0) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Imidazo[2,1-b]thiazole Synthesis
Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anthelmintic properties.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of its synthesis and achieve higher yields and purity.
Overview of Common Synthetic Strategies
The construction of the imidazo[2,1-b]thiazole core can be achieved through several reliable synthetic routes. Understanding the fundamentals of these reactions is the first step toward effective troubleshooting.
-
Hantzsch-Type Condensation: This is the most classical and widely adopted method. It involves the bimolecular condensation of a 2-aminothiazole derivative with an α-haloketone.[4] The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.[5][6]
-
Multicomponent Reactions (MCRs): These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries in a single step. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for this scaffold, combining a 2-aminothiazole, an aldehyde, and an isocyanide in a one-pot process.[1][2][4]
-
Alternative Approaches: Other strategies include intramolecular cyclization of 2-mercaptoimidazole derivatives with α-halocarbonyl compounds or the use of specific catalysts like Eaton's reagent to facilitate one-pot, three-component reactions under solvent-free conditions.[7][8]
Core Synthetic Pathways
Caption: Key synthetic routes to the imidazo[2,1-b]thiazole scaffold.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis.
Q1: What is the most critical parameter for a successful Hantzsch-type synthesis?
A1: The purity of the α-haloketone is paramount. These reagents can be lachrymatory and unstable, often degrading upon storage. Impurities can lead to significant side product formation and dramatically lower yields. It is highly recommended to use freshly prepared or purified α-haloketones. You can quickly check the purity by ¹H NMR before starting the reaction.
Q2: My reaction is not proceeding to completion. What are the likely causes?
A2: Incomplete reactions are often due to suboptimal reaction conditions. Key factors to investigate are:
-
Temperature: Many of these condensations require refluxing for several hours (from 6 to 24 hours) to go to completion.[5][6][9] Ensure your reaction temperature is adequate for the chosen solvent.
-
Solvent: The choice of solvent is crucial. While ethanol is common, other solvents like 2-propanol, toluene, or even greener media like polyethylene glycol-400 (PEG-400) can be effective.[1][10][11] Toluene is particularly useful for higher boiling points.[1]
-
Stoichiometry: Ensure an equimolar or slight excess of one reactant, typically the more stable one, is used.
Q3: I am getting a complex mixture of products. How can I improve the selectivity?
A3: A complex product mixture often points to side reactions or issues with regioselectivity.
-
In Hantzsch-type syntheses, the primary amine of 2-aminothiazole can theoretically react as a nucleophile. However, the endocyclic nitrogen is generally more nucleophilic, leading to the desired product. If side products are observed, consider lowering the reaction temperature initially to favor the desired kinetic product.
-
In multicomponent reactions, the order of addition of reagents can sometimes influence the outcome. Additionally, the presence of a catalyst, such as FeCl₃ or ZnCl₂, can be crucial for directing the reaction pathway and preventing unwanted side reactions.[2]
Q4: What are the best practices for purifying the final imidazo[2,1-b]thiazole product?
A4: Purification typically involves a combination of techniques:
-
Work-up: After the reaction, neutralize the mixture (e.g., with sodium bicarbonate solution) if the reaction produces an acidic salt.[10] Then, extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side products.[4] A silica gel column with a gradient of ethyl acetate in hexanes is a common mobile phase.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, benzene) can provide highly pure material.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Caption: A decision tree for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield of Desired Product | 1. Impure Starting Materials: Especially the α-haloketone, which can degrade over time. | Verify Purity: Check the purity of your α-haloketone and 2-aminothiazole using ¹H NMR or TLC before starting. Purify/Replace: Use freshly prepared reagents or purify them via recrystallization or distillation. |
| 2. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. | Solvent Screening: If using ethanol gives low yields, try a higher boiling solvent like toluene, especially for less reactive substrates.[1] Increase Temperature/Time: Ensure the reaction is heated to reflux and monitored by TLC until the starting material is consumed (can take up to 24h).[5][6] | |
| 3. Inefficient Cyclization: The final ring-closing step may be slow or reversible. | Use a Catalyst: For Hantzsch-type reactions, basic alumina can catalyze the cyclization.[12] For MCRs, Lewis acids like FeCl₃ or ZnCl₂ are often essential.[2] | |
| Multiple Products / Side Reactions | 1. Competing Reaction Pathways: The nucleophilic attack can occur at different sites, or side reactions like polymerization of starting materials may occur. | Control Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product. Catalyst Choice: In MCRs, the catalyst can play a crucial role in directing the reaction down the desired pathway.[2] |
| 2. Degradation of Product: The final product might be unstable under the prolonged heating or acidic/basic conditions of the workup. | Minimize Reaction Time: Once TLC indicates the reaction is complete, proceed with the workup immediately. Neutral Workup: Ensure the workup conditions are as mild as possible. Use a weak base like NaHCO₃ for neutralization.[10] | |
| Difficulty in Purification | 1. Oily Product: The product does not crystallize easily. | Column Chromatography: This is the most reliable method for purifying oils. Use a gradient elution (e.g., 0% to 30% Ethyl Acetate in Hexanes) to carefully separate components.[1] Trituration: Try adding a non-polar solvent like hexanes or diethyl ether to the oil and scratching with a glass rod to induce crystallization. |
| 2. Co-elution of Impurities: Impurities have similar polarity to the desired product. | Change Solvent System: If impurities co-elute in a standard Hexane/EtOAc system, try a different system, such as Dichloromethane/Methanol. Recrystallization: After the column, attempt recrystallization from various solvents to remove trace impurities. |
Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Hantzsch-Type Synthesis of 6-Aryl-imidazo[2,1-b]thiazole
This protocol is adapted from the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.[5]
Materials:
-
2-Aminothiazole (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Ethanol or 2-Propanol
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-aminothiazole (e.g., 3.4 mmol) and the substituted α-bromoacetophenone (e.g., 3.62 mmol).
-
Add a suitable solvent, such as ethanol or 2-propanol (e.g., 50 mL).[10]
-
Add a weak base like Na₂CO₃ (2.0 eq) to act as an acid scavenger.
-
Heat the mixture to reflux (approx. 80 °C for ethanol) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Filter the precipitate and wash it thoroughly with water to remove inorganic salts, then with a small amount of cold ethanol.[5]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure imidazo[2,1-b]thiazole.
Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
This protocol is based on a catalyst-free, one-pot synthesis.[1]
Materials:
-
2-Aminothiazole (1.0 eq)
-
An aldehyde (e.g., 3-formylchromone) (1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminothiazole (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).
-
Add anhydrous toluene (e.g., 0.5 - 1.0 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
The reaction is typically rapid; monitor by TLC. The reaction described in the reference was complete in 30 minutes.[1]
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purify the resulting residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate mixture as the eluent) to yield the desired product.[1]
Summary of Reaction Conditions
The following table summarizes typical conditions for different synthetic approaches to provide a quick reference for experimental design.
| Synthetic Method | Typical Solvent(s) | Temperature | Catalyst | Typical Yields | Reference |
| Hantzsch Condensation | Ethanol, 2-Propanol | 60-85 °C (Reflux) | None or Na₂CO₃ | 65-80% | [5][10] |
| Hantzsch Condensation | PEG-400 | Microwave or Conventional Heating | None | Good | [11] |
| GBB Multicomponent | Toluene, Methanol | 85-100 °C | Catalyst-Free | 74-78% | [1] |
| Three-Component | Ethanol | 50 °C | FeCl₃ or ZnCl₂ | 60-66% | [2] |
| Three-Component | Solvent-Free | 80 °C | Eaton's Reagent | 90-96% | [8] |
References
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Scilit. [Link]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]
- Process of producing 2-aminothiazole.
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. [Link]
-
Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. [Link]
-
General reaction scheme for preparation of imidazo[2,1-b]thiazole derivatives. ResearchGate. [Link]
-
Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Synthetic access to imidazo[2,1-b]thiazoles. Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. [Link]
-
Computational and experimental analysis of catalyst-free and expeditious synthesis of Benzo[10][13]imidazo[2,1-b]thiazole derivatives. Taylor & Francis Online. [Link]
-
A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds. Journal of Synthetic Chemistry. [Link]
-
Anti-cancer and Antioxidant Activities of Some New Synthesized Mannich Bases Containing an Imidazo (2, 1-B) Thiazole. Iraqi Journal of Science. [Link]
-
Reaction mechanism of formation of imidazo[2,1-b][13][14][15]thiadiazoles. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. [Link]
-
New imidazo[2,1-b]thiazole based aryl hydrazones: Unravelling their synthesis, antiproliferative and apoptosis inducing potentia. The Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. PubMed. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. [Link]
-
Chemistry of Imidazo[2,1-b][13][14][15]thiadiazoles. ResearchGate. [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. rsc.org [rsc.org]
- 10. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. scilit.com [scilit.com]
stability issues of 2-Bromo-5-iodoimidazo[2,1-b]thiazole under acidic conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Bromo-5-iodoimidazo[2,1-b]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. While specific degradation kinetics for this molecule are not extensively published, this document synthesizes established principles of heterocyclic chemistry to offer robust troubleshooting advice and best practices.
Introduction to this compound
This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] The imidazo[2,1-b]thiazole scaffold is a core component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties.[2][3] The dual halogenation at positions 2 and 5 with bromine and iodine, respectively, offers versatile handles for further chemical modification, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.[1]
However, the rich electronic nature of the fused ring system and the presence of halogens can also lead to stability challenges, especially in acidic environments commonly used in synthesis, purification, and formulation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in acidic media.
Q1: What are the primary stability concerns when using this compound under acidic conditions?
The primary concerns are threefold:
-
Protonation and Subsequent Ring Activation: The imidazo[2,1-b]thiazole system contains basic nitrogen atoms that can be protonated in acidic conditions.[4][5] Protonation can alter the electronic distribution of the ring system, potentially making it more susceptible to nucleophilic attack or ring-opening reactions.
-
Acid-Catalyzed Hydrolysis: The thiazole portion of the fused ring may be susceptible to acid-catalyzed hydrolysis, which could lead to ring opening and the formation of undesired byproducts.[6]
-
Dehalogenation: The carbon-halogen bonds can be labile under certain conditions. The carbon-iodine bond is generally weaker than the carbon-bromine bond, making the iodo-substituent at position 5 more susceptible to cleavage.[7]
Q2: Which site on the molecule is most likely to be protonated in an acidic solution?
The imidazo[2,1-b]thiazole ring system has two nitrogen atoms. The N atom of the imidazole ring is generally the most basic site and is readily protonated.[5] This is analogous to the protonation behavior of related imidazo[2,1-b][5][6][8]thiadiazoles.[4]
Caption: Likely protonation site on the imidazo[2,1-b]thiazole ring.
Q3: Is the iodo- or the bromo-substituent more likely to be lost under acidic conditions?
The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond.[7] Consequently, the iodo-substituent at the 5-position is generally more labile and susceptible to protodeiodination (replacement by a hydrogen atom) under acidic conditions, especially in the presence of a reducing agent or upon prolonged heating.
Q4: What are the potential degradation products I might observe?
Under acidic conditions, you may observe a mixture of products, including:
-
The de-iodinated compound: 2-Bromoimidazo[2,1-b]thiazole.
-
The de-brominated compound: 5-Iodoimidazo[2,1-b]thiazole (less likely than de-iodination).
-
Products resulting from the hydrolysis of the thiazole ring.[6]
-
Polymeric or tar-like materials from extensive decomposition.
Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when working with this compound in acidic media.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Reaction mixture turns dark brown or black upon addition of acid. | 1. Significant decomposition of the starting material. 2. Formation of polymeric byproducts. | 1. Lower the reaction temperature before and during acid addition. 2. Use a weaker acid if the reaction chemistry allows (e.g., acetic acid instead of sulfuric acid). 3. Add the acid slowly and portion-wise. |
| TLC analysis shows multiple new spots, including one that may correspond to a less polar byproduct. | 1. Dehalogenation, likely loss of the iodo group, leading to a less polar product. 2. Formation of other degradation products. | 1. Confirm the identity of the byproduct by LC-MS or by synthesizing the de-iodinated standard. 2. Minimize reaction time and temperature. 3. Consider using a non-protic acid or performing the reaction under anhydrous conditions. |
| Low yield of the desired product after an acidic workup. | 1. Degradation of the product during the acidic wash. 2. Loss of product due to partitioning into the aqueous layer if the protonated form is water-soluble. | 1. Minimize the duration of contact with the acidic aqueous phase. 2. Use a milder acid for the wash (e.g., dilute citric acid or ammonium chloride solution). 3. Ensure the aqueous phase is thoroughly back-extracted with an organic solvent after neutralization. |
| Inconsistent reaction outcomes when using mineral acids. | 1. Variability in the concentration of the acid. 2. Presence of trace impurities in the acid that can catalyze decomposition. | 1. Use freshly opened or high-purity grade acids. 2. Standardize the acid solution if precise pH control is necessary. 3. Consider using a buffered acidic solution to maintain a constant pH. |
Experimental Protocols & Best Practices
To mitigate stability issues, the following protocols and best practices are recommended.
Protocol 1: General Procedure for Assessing Acid Stability
This protocol provides a framework for evaluating the stability of this compound under your specific experimental conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile, THF).
-
Reaction Setup: In separate vials, aliquot the stock solution. Add the desired acidic reagent (e.g., HCl in dioxane, trifluoroacetic acid) at the intended reaction concentration and temperature.
-
Time-Course Monitoring: At specific time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), quench a small aliquot of the reaction mixture by diluting it into a neutral or slightly basic buffer.
-
Analysis: Analyze the quenched aliquots by HPLC or LC-MS. Monitor the disappearance of the starting material and the appearance of any new peaks.
-
Data Interpretation: Plot the percentage of remaining starting material against time to determine the rate of degradation. Identify major degradation products by their mass-to-charge ratio.
Best Practices for Handling and Storage
-
Storage: Store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from light, moisture, and air.
-
Use of Anhydrous Conditions: When conducting reactions in the presence of strong acids, the use of anhydrous solvents and an inert atmosphere is highly recommended to minimize hydrolytic decomposition.
-
Choice of Acid: Whenever possible, opt for weaker organic acids (e.g., acetic acid, formic acid) over strong mineral acids (e.g., sulfuric acid, hydrochloric acid).
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of decomposition.
Proposed Decomposition Pathway
The following diagram illustrates a plausible acid-catalyzed decomposition pathway, beginning with protonation, followed by potential dehalogenation or ring-opening.
Caption: A simplified proposed degradation pathway under acidic conditions.
References
-
Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]
-
Protonation of imidazo[2,1-b][5][6][8]thiadiazoles (1b–16b) at pH = 1.7. ResearchGate. [Link]
- Processes for preparing thiazole carboxylic acids.
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]
-
Thiazole. Wikipedia. [Link]
-
Chemistry of Imidazo[2,1-b][5][6][8]thiadiazoles. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]
-
Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR. [Link]
-
Aromatic Reactivity. Michigan State University Chemistry. [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. PubMed. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]
-
Synthetic Access to Imidazo[2,1-b]thiazoles. ResearchGate. [Link]
-
Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. ResearchGate. [Link]
-
Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
-
Evaluating Aromaticity; Substituent Effects on Acidity Practice. YouTube. [Link]
-
Approach for 2-(Arylthio)imidazoles and Imidazo[2,1-b]thiazoles from Imidazo[2,1-b][5][6][8]thiadiazoles by Ring-Opening and -Reconstruction. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Synthetic access to imidazo[2,1-b]thiazoles. Semantic Scholar. [Link]
-
Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-5-iodoimidazo[2,1-b]thiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 2-Bromo-5-iodoimidazo[2,1-b]thiazole and other structurally similar, poorly soluble compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation in aqueous-based biological assays. Our goal is to provide you with the foundational knowledge and practical protocols to overcome these solubility hurdles and ensure the integrity of your experimental data.
Introduction: The Root of the Problem
This compound is a heterocyclic compound with a molecular structure that lends itself to low aqueous solubility.[1][2][3] The presence of a fused ring system and two large, hydrophobic halogen atoms (bromine and iodine) results in a lipophilic molecule that prefers organic environments over aqueous buffers. This inherent property is the primary reason researchers observe precipitation when diluting a high-concentration stock solution (typically in Dimethyl Sulfoxide, DMSO) into the aqueous medium of an assay (e.g., cell culture media, enzyme buffer).[4][5] This guide provides a systematic approach to diagnosing and solving this common but critical experimental issue.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 100% DMSO, but it crashes out when I add it to my assay buffer. Why is this happening?
This is a classic case of a compound exceeding its kinetic solubility . When you dilute your DMSO stock into an aqueous buffer, you are rapidly changing the solvent environment from a highly organic one, where the compound is stable, to a predominantly aqueous one.[6] The compound may momentarily stay in solution at a concentration higher than its true equilibrium limit, a state known as supersaturation.[7][8] However, this state is thermodynamically unstable, and the compound quickly precipitates out of the solution.[8][9] The mixing method itself can also influence the rate and extent of precipitation.[4] This phenomenon is especially common for hydrophobic molecules like this compound.[10]
Q2: What is the absolute maximum concentration of DMSO I can use in my cell-based assay?
This is a critical parameter that is highly dependent on the specific cell line being used. While DMSO is an excellent solvent, it is toxic to cells at higher concentrations, often by disrupting cell membranes.[11][12]
General Guidance:
-
≤ 0.1% DMSO: Considered the "gold standard" and is generally safe for almost all cell lines, even during long-term exposure.[13][14]
-
0.1% to 0.5% DMSO: Most cell lines can tolerate this range without significant cytotoxicity, making 0.5% a common upper limit.[11]
-
> 0.5% to 1.0% DMSO: Some robust cell lines may tolerate up to 1%, but viability can be impacted, especially in longer assays.[12][13]
-
> 1.0% DMSO: This concentration is likely to cause significant cell stress, damage, or death and should be avoided.[12]
Crucial Experimental Control: Always include a "vehicle control" in your experiment. This control should contain the highest concentration of DMSO used in your compound-treated conditions but no compound. This allows you to differentiate between the effects of the compound and the effects of the solvent itself.[14]
| Solvent | Recommended Max. Concentration (Cell-Based Assays) | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always run a vehicle control.[11][13] |
| Ethanol | 0.1% - 0.5% | Can be toxic; similar range to DMSO. |
| Methanol | < 0.1% | Generally more toxic than DMSO or Ethanol. |
Q3: My compound won't stay in solution even at 0.5% DMSO. What are my options?
If you have confirmed that your final DMSO concentration is within a safe limit for your cells and precipitation still occurs, you must explore alternative solubilization strategies. The primary options are using co-solvents or advanced formulation techniques.
1. Co-Solvents: These are water-miscible organic solvents that, when added to the assay medium, reduce the overall polarity of the solution, thereby increasing the solubility of hydrophobic compounds.[15][16] Common examples include Polyethylene Glycol 400 (PEG 400) and Propylene Glycol.[][18]
2. Advanced Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble "guest" molecule within their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water.[][20][21] This technique, known as inclusion complexation, can dramatically increase the apparent solubility of a compound without altering its chemical structure.[22][23]
Q4: How do I distinguish between kinetic and thermodynamic solubility?
Understanding this distinction is key to troubleshooting.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a DMSO stock into an aqueous buffer.[6][24] It's a rapid measurement often used in high-throughput screening, but the resulting supersaturated solution is not at equilibrium.[25][26] Kinetic solubility essentially answers the question: "To what extent does the compound precipitate?"[26]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent.[7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[25] This method is more time-consuming but provides a more accurate and reliable value for lead optimization and formulation.[26][27] It answers the question: "To what extent does the compound dissolve?"[26]
Troubleshooting Workflow & Protocols
As Senior Application Scientists, we recommend a logical, stepwise approach to solving solubility issues. The following workflow provides a clear path from initial problem identification to a robust solution.
Caption: A stepwise workflow for troubleshooting compound solubility.
Protocol 1: Systematic Co-Solvent Screening
This protocol helps you identify a suitable co-solvent that improves solubility without interfering with your assay.
Objective: To find a water-miscible co-solvent that maintains the solubility of this compound upon dilution into aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Co-solvents to test (e.g., PEG 400, Propylene Glycol, Ethanol)[]
-
Your final aqueous assay buffer
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM). Use sonication if necessary to ensure it is fully dissolved.
-
Prepare Intermediate Stocks: Create a panel of intermediate stock solutions. For example, dilute the 20 mM primary stock 1:1 with each co-solvent to create 10 mM stocks in 50% DMSO / 50% Co-solvent.
-
Test Dilution: Add the intermediate stocks to your final assay buffer to achieve the desired final compound concentration. For example, a 1:100 dilution of a 10 mM intermediate stock will yield a 100 µM final concentration with 0.5% DMSO and 0.5% co-solvent.
-
Observe Precipitation: Incubate the dilutions at the assay temperature for 15-30 minutes. Visually inspect for any cloudiness or precipitate. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.
-
Run Co-Solvent Controls: Crucially, test the effect of the co-solvent/DMSO mixture (without your compound) on your assay readout (e.g., cell viability, enzyme activity) to ensure it does not cause interference.[28]
| Co-Solvent | Typical Use | Potential Issues |
| PEG 400 | Excellent for many hydrophobic compounds.[18] | Can be viscous. Potential for assay interference. |
| Propylene Glycol | Common pharmaceutical excipient.[16] | May have mild effects on cell membranes. |
| Ethanol | Readily available. | Can be more toxic to cells than DMSO.[29] |
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol uses a simple and effective kneading method to form an inclusion complex, which can significantly enhance aqueous solubility.[22]
Objective: To encapsulate this compound within a cyclodextrin molecule.
Materials:
-
This compound
-
A suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Small amount of water/ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio: Determine the appropriate molar ratio of compound to cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.
-
Mixing: Place the cyclodextrin powder in the mortar. Add the compound powder and mix gently.
-
Kneading: Add the water/ethanol mixture dropwise to the powder mixture while continuously grinding with the pestle. Add just enough liquid to form a thick, uniform paste.[22]
-
Continue Kneading: Knead the paste thoroughly for 30-60 minutes. This process forces the hydrophobic compound into the cyclodextrin cavity.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40-50°C until a constant weight is achieved.
-
Final Product: The resulting dry powder is your inclusion complex. Grind it into a fine powder and store it in a desiccator. This powder should now be directly soluble in your aqueous assay buffer.
-
Validation: It is advisable to confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), though for initial screening, improved solubility is a strong indicator of success.[23]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches [mdpi.com]
- 9. Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. humapub.com [humapub.com]
- 23. scispace.com [scispace.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. enamine.net [enamine.net]
- 26. ovid.com [ovid.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
This center is structured to provide direct answers to common problems encountered in widely used assays. We will delve into the "why" behind experimental steps, empowering you to make informed decisions and build self-validating systems into your workflows.
Frequently Asked Questions (FAQs)
1. What are the most common sources of variability in biological assays?
Inconsistent results in biological assays can typically be traced back to one or more of the following factors:
-
Reagent Quality and Handling: Variability in reagent lots, improper storage, and repeated freeze-thaw cycles can significantly impact assay performance.[1][2][3][4][5] High-quality, properly stored reagents are fundamental to reproducible results.[3][5][6]
-
Operator-Induced Variability: Differences in pipetting technique, timing of incubation steps, and sample handling can introduce significant error, especially when multiple operators are involved.[7][8]
-
Instrument Performance: Uncalibrated or poorly maintained instruments, such as microplate readers, pipettes, and thermal cyclers, can be a major source of inconsistency.[9][10][11][12]
-
Sample Quality and Preparation: The integrity and consistency of your samples are paramount. Improper sample collection, processing, or storage can lead to unreliable data.[13]
-
Assay Protocol Adherence: Deviations from the established protocol, even minor ones, can have a significant impact on the outcome of the assay.[14]
-
Data Analysis: Inappropriate statistical methods or the failure to identify and handle outliers can lead to skewed interpretations of the results.[15][16][17]
2. How can I minimize variability before I even start my experiment?
Proactive measures are key to ensuring consistent results. Before beginning your assay, consider the following:
-
Thoroughly Plan Your Experiment: A well-designed experiment with appropriate controls is your first line of defense against variability.
-
Standardize Your Protocols: Ensure that all operators are using the exact same, detailed standard operating procedures (SOPs).
-
Qualify Your Reagents: Whenever possible, test new lots of critical reagents against old lots to ensure consistency.[2]
-
Calibrate Your Equipment: Regularly calibrate all instruments according to the manufacturer's recommendations.[9][10]
-
Train Your Team: Ensure all personnel are proficient in the necessary techniques, particularly pipetting.[7]
Troubleshooting Specific Assays
This section provides detailed troubleshooting guides for common biological assays. Each guide is presented in a question-and-answer format to address specific issues you may be encountering.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are powerful tools for detecting and quantifying proteins, but they are susceptible to a variety of issues that can lead to inconsistent results.
Q1: Why am I seeing high background in my ELISA results?
High background can obscure your signal and lead to inaccurate quantification. Common causes include:
-
Insufficient Washing: Residual unbound antibody or conjugate can lead to a high background signal. Ensure you are performing an adequate number of wash steps with sufficient volume.[1][14]
-
Improper Blocking: Incomplete blocking of non-specific binding sites on the plate is a frequent cause of high background. Optimize your blocking buffer and incubation time.[1]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with the coating antibody.[18] Run appropriate controls to test for this.
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration to determine the optimal antibody concentration.
-
Contaminated Reagents: Substrate solution that has been contaminated or exposed to light can result in a high background.[1][18] Always use fresh, properly stored reagents.
Q2: What causes a weak or no signal in my ELISA?
A low or absent signal can be frustrating. Consider these potential culprits:
-
Inactive Reagents: Ensure that your antibodies, enzyme conjugates, and substrate are not expired and have been stored correctly. Avoid multiple freeze-thaw cycles.[1]
-
Incorrect Reagent Preparation: Double-check all calculations and dilutions for your antibodies and standards.[14]
-
Insufficient Incubation Times: Ensure that all incubation steps are performed for the recommended duration to allow for adequate binding.[14]
-
Improper Plate Coating: If you are coating your own plates, ensure you are using an appropriate ELISA plate and that the coating and blocking steps are performed correctly.[14]
Q3: Why is there high variability between my replicate wells?
High coefficient of variation (%CV) between replicates can make your data unreliable. Here are some common reasons:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.[1][7] Use calibrated pipettes and practice proper technique. Multichannel pipettes can improve consistency.[1]
-
Uneven Washing: Ensure that all wells are washed with the same vigor and for the same amount of time.[1]
-
Edge Effects: The outer wells of a microplate can be subject to temperature variations, leading to inconsistent results.[1] It is often recommended to avoid using the outer wells for critical samples.
-
Inadequate Mixing: Ensure that samples and standards are thoroughly mixed before plating.[1]
Troubleshooting Workflow for High ELISA Variability
Caption: A logical workflow for troubleshooting high variability in ELISA replicates.
Western Blot
Western blotting is a powerful technique for protein detection, but it is notorious for its potential for variability and inconsistent results.[19][20]
Q1: Why are my Western blot bands faint or absent?
Weak or no bands can be due to a number of factors throughout the lengthy Western blot process:
-
Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane is a common issue. Optimize your transfer time, voltage, and buffer composition.[20] A Ponceau S stain can be used to visualize protein transfer.[20]
-
Low Antibody Concentration or Affinity: The primary antibody may not be at a high enough concentration or may have low affinity for the target protein. Titrate your antibody to find the optimal concentration.[20]
-
Insufficient Protein Loading: Ensure you are loading enough protein in each lane. A loading control, such as β-actin or GAPDH, can help to verify consistent loading.[20]
-
Inactive Secondary Antibody or Substrate: Check the expiration dates and storage conditions of your HRP-conjugated secondary antibody and chemiluminescent substrate.
Q2: What is causing high background or non-specific bands on my Western blot?
High background and extra bands can make it difficult to interpret your results. Consider these possibilities:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding. Optimize your blocking agent (e.g., non-fat dry milk or BSA) and incubation time.[20]
-
High Antibody Concentration: Using too much primary or secondary antibody can result in non-specific binding.[20]
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[19]
-
Contaminated Buffers: Ensure all your buffers are freshly made and free of contaminants.
Q3: Why do I see inconsistent band intensity between experiments?
Reproducibility is a major challenge in Western blotting.[13] To improve consistency:
-
Standardize Sample Preparation: Use a consistent lysis buffer and protein quantification method for all samples.[13]
-
Consistent Gel Electrophoresis and Transfer: Run all gels under the same conditions and use a standardized transfer protocol.[13]
-
Use a Loading Control: A loading control is essential for normalizing your data and accounting for variations in protein loading.[20]
-
Consistent Antibody Incubation and Washing: Use the same antibody concentrations, incubation times, and washing procedures for every experiment.
-
Controlled Exposure Times: When using film or a digital imager, ensure that your exposure times are consistent and within the linear range of detection.[13][20]
Table 1: Common Western Blot Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Bands | Inefficient protein transfer | Optimize transfer conditions; stain membrane with Ponceau S to verify transfer.[20] |
| Low primary antibody concentration | Increase antibody concentration or incubation time. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent.[20] |
| Primary antibody concentration too high | Decrease primary antibody concentration.[20] | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific antibody; try a different blocking buffer.[19] |
| Protease degradation of sample | Add protease inhibitors to your lysis buffer. | |
| Inconsistent Results | Variable protein loading | Use a loading control for normalization.[20] |
| Inconsistent transfer efficiency | Standardize transfer conditions and verify with Ponceau S.[20] |
Quantitative PCR (qPCR)
qPCR is a highly sensitive technique, and even small variations can lead to significant differences in results.
Q1: Why are my Ct values high or is there no amplification?
High Ct values or a complete lack of amplification can be caused by:
-
Poor RNA/DNA Quality: The quality of your starting material is critical. Ensure your nucleic acids are pure and not degraded.[7][21]
-
Inefficient Reverse Transcription (for RT-qPCR): If you are performing RT-qPCR, the reverse transcription step may be suboptimal.
-
Suboptimal Primer/Probe Design: Poorly designed primers or probes can lead to inefficient amplification.[7]
-
PCR Inhibitors: Contaminants from your sample preparation can inhibit the PCR reaction.[21]
-
Incorrect Thermal Cycling Conditions: Verify that your annealing temperature and other cycling parameters are correct for your primers and target.[21]
Q2: What is causing amplification in my no-template control (NTC)?
Amplification in the NTC is a clear sign of contamination. To address this:
-
Decontaminate Your Workspace: Clean your pipettes, bench, and other equipment with a DNA-decontaminating solution.[21]
-
Use Filtered Pipette Tips: Always use aerosol-resistant pipette tips to prevent cross-contamination.
-
Aliquot Your Reagents: Aliquot your primers, probes, and master mix to avoid contaminating your stock solutions.
-
Primer-Dimers: The amplification in the NTC may be due to the formation of primer-dimers. A melt curve analysis can help to identify this issue.[21]
Q3: Why is there high variability between my technical replicates?
Inconsistent results between technical replicates can undermine the confidence in your data. The most common cause is:
-
Pipetting Inaccuracy: qPCR is very sensitive to small volume variations.[7][22] Ensure your pipettes are calibrated and use proper pipetting technique. Using a master mix for your reactions can help to minimize pipetting errors.
Troubleshooting Decision Tree for qPCR
Caption: A decision tree to guide troubleshooting of common qPCR issues.
Cell-Based Assays
The inherent biological variability of cells makes cell-based assays particularly prone to inconsistent results.[23][24][25][26][27]
Q1: Why are my results different from one experiment to the next?
Reproducibility is a major challenge in cell-based assays.[23][24] Consider these factors:
-
Cell Passage Number: Cells can change their characteristics over time in culture.[23][24] Use cells within a consistent and low passage number range for your experiments.
-
Cell Seeding Density: The density at which you seed your cells can impact their growth and response to treatments.[25]
-
Inconsistent Culture Conditions: Variations in media, serum, temperature, and CO2 levels can all affect cell behavior.[19][25]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cell physiology and lead to unreliable results.[23][24][25] Regularly test your cells for mycoplasma.
Q2: What is causing high variability across my plate?
Inconsistent results within a single plate can be due to:
-
Uneven Cell Seeding: Ensure that your cell suspension is homogenous before and during plating to avoid clumps and ensure an even distribution of cells in each well.
-
Edge Effects: As with ELISAs, the outer wells of the plate can be problematic.[1]
-
Incubation Conditions: Uneven temperature or gas exchange within the incubator can lead to variability across the plate.
Systematic Approach to Reducing Variability in Cell-Based Assays
-
Standardize Cell Culture Practices:
-
Create a master and working cell bank to ensure a consistent starting population of cells.
-
Define and adhere to a strict passaging protocol, including the range of passage numbers to be used for experiments.[23][24]
-
Use the same lot of media, serum, and other reagents for the duration of a study, if possible.
-
-
Optimize Assay Protocol:
-
Determine the optimal cell seeding density and incubation times.
-
Use automated liquid handlers for high-throughput assays to minimize pipetting variability.[7]
-
-
Implement Quality Control Measures:
General Best Practices for Ensuring Assay Consistency
-
Documentation: Keep meticulous records of all experimental details, including reagent lot numbers, instrument settings, and any deviations from the protocol.[28]
-
Reference Standards: Use well-characterized reference standards to calibrate your assays and ensure consistency over time.[29][30][31][32]
-
Statistical Analysis: Apply appropriate statistical methods to analyze your data and identify outliers.[15][16][17][33][34] However, the removal of data points should be done with caution and with a clear justification.[15][16]
References
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Thermo Fisher Scientific. (n.d.). ELISA Troubleshooting Guide.
- Azure Biosystems. (n.d.). qPCR Troubleshooting Guide.
- LI-COR Biosciences. (2018, February 13). Why Can Western Blot Data be Difficult to Reproduce?
- Maxanim. (n.d.). Troubleshooting Common ELISA Problems.
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
- Dispendix. (2024, July 11). qPCR Troubleshooting: How to Ensure Successful Experiments.
- Bio-Rad Laboratories. (2024, June 20). Common Challenges in Western Blotting and How to Overcome Them.
- BioAgilytix. (n.d.). Bioassay Method Transfer Strategies to Reduce Variability.
- R&D Systems. (n.d.). ELISA Troubleshooting Guide: Common Questions, Tips & Tricks.
- PCR Biosystems. (n.d.). Troubleshoot your qPCR.
- Abcam. (n.d.). Troubleshooting tips for working with ELISA.
- ResearchGate. (2022, December 18). What could be the reason for not getting reproducible results in western blot?
- U.S. Pharmacopeia. (n.d.). USP Bioassay Reference Standards.
- TTE Laboratories. (2024, September 27). Optimizing Lab Performance: The Power of Calibration and Preventive Maintenance.
- Clinical Lab Products. (2019, May 23). Managing Reagent Variation.
- BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability.
- Labroots. (2020, November 18). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- U.S. Pharmacopeia. (n.d.). USP Bioassay Reference Standards.
- BioAgilytix. (2026, January 16). Bioassay Method Transfer Strategies to Reduce Variability.
- Munro Scientific. (n.d.). How to Maintain and Calibrate Your Lab Equipment for Accurate Results.
- PubMed. (n.d.). Reducing Bioassay Variability by Identifying Sources of Variation and Controlling Key Parameters in Assay Protocol.
- Solis BioDyne. (2025, July 3). PCR & qPCR Troubleshooting.
- Yeasen. (2023, August 15). What to do when the qPCR results are weird?
- Reagents. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results.
- BEBPA. (n.d.). Robust Regression: An effective Tool for detecting Outliers in Dose-Response Curves.
- Bitesize Bio. (2025, June 8). How to Minimize Variation and Achieve Reproducibility.
- Centers Urgent Care. (n.d.). Understanding the Importance of Calibration in Lab Instruments.
- National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
- Elabscience. (2024, August 6). The Benefits of Using High-Quality Antibody Reagents in Your Research.
- Future Science. (2020, October 7). A Novel Approach for the Identification of Outliers in Bioassay Dose–Response Curves.
- Biomedix. (n.d.). Understanding The Role Of Reagent Quality In Test Accuracy.
- Medical Laboratory Professionals of South Africa. (n.d.). Ensuring Proper Maintenance and Calibration of Laboratory Equipment for Reliable Results. Retrieved from Medical Laboratory Professionals of South Africa website.
- ResearchGate. (2012, October 24). What are sources of inconsistencies in western blot analysis?
- Quantics Biostatistics. (2025, October 15). Outlier Detection Methods for Bioassay: What is an Outlier?
- Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability.
- BioInsights. (n.d.). Understanding and managing sources of variability in cell measurements.
- Abcam. (n.d.). Unexpected or multiple bands in western blot.
- Cell Guidance Systems. (2021, January 18). Understanding and reducing variability in cell-based assays.
- Surplus Solutions. (2025, February 26). How to Calibrate Lab Equipment: A Practical Guide With Steps.
- Atom Scientific. (n.d.). Why is Reliability Important When Selecting Reagents?
- FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines.
- BEBPA. (n.d.). Outliers in Dose-Response Curves: What are they, and what can we do about it?
- ResearchGate. (2025, August 8). Variability of Laboratory Test Results.
- PubMed. (2020, June 29). A new method for identification of outliers in immunogenicity assay cut point data.
- DCVMN. (2017, January 9). Biological Tests Validation and Controls.
- World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories.
Sources
- 1. maxanim.com [maxanim.com]
- 2. clpmag.com [clpmag.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. biomedixph.com [biomedixph.com]
- 5. Atom Scientific Ltd | News | Why is Reliability Important When Selecting Reagents? [atomscientific.com]
- 6. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 7. dispendix.com [dispendix.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.creliohealth.com [blog.creliohealth.com]
- 10. munroscientific.co.uk [munroscientific.co.uk]
- 11. needle.tube [needle.tube]
- 12. How to Calibrate Lab Equipment: A Practical Guide With Steps - Surplus Solutions [connect.ssllc.com]
- 13. researchgate.net [researchgate.net]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Robust Regression: An effective Tool for detecting Outliers in Dose-Response Curves – BEBPA [bebpa.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 18. assaygenie.com [assaygenie.com]
- 19. licorbio.com [licorbio.com]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 24. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 25. promegaconnections.com [promegaconnections.com]
- 26. Understanding and managing sources of variability in cell measurements [insights.bio]
- 27. cellgs.com [cellgs.com]
- 28. go.bioagilytix.com [go.bioagilytix.com]
- 29. usp.org [usp.org]
- 30. usp.org [usp.org]
- 31. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. dcvmn.org [dcvmn.org]
- 33. bioprocessintl.com [bioprocessintl.com]
- 34. A new method for identification of outliers in immunogenicity assay cut point data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Cell-Based Assays with 2-Bromo-5-iodoimidazo[2,1-b]thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodoimidazo[2,1-b]thiazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your cell-based assay protocols and achieve reliable, reproducible results.
I. Foundational Knowledge: FAQs
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what is its primary application in cell-based assays?
This compound is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class.[1][2] This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] In cell-based assays, it is often used as a key intermediate in the synthesis of biologically active compounds for screening and structure-activity relationship (SAR) studies.[5] Its dual halogen functionality allows for selective chemical modifications, making it a versatile tool in drug discovery.[5]
Q2: How should I properly store and handle this compound?
For optimal stability, this compound should be stored at room temperature.[5] As with most small molecules, it is advisable to protect it from light and moisture. When preparing stock solutions, use high-quality, anhydrous solvents.
Q3: What are the best practices for preparing a stock solution of this compound?
Due to the polar nature imparted by the bromo and iodo groups, this compound is expected to have better solubility in polar organic solvents.[6] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions.[6] It is crucial to ensure the compound is fully dissolved before making serial dilutions in your cell culture medium.
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication step may be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
II. Troubleshooting Guide for Cell-Based Assays
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Variability or Poor Reproducibility in Assay Results
Q: My assay results are inconsistent between wells and across different experiments. What could be the cause?
High variability is a common challenge in cell-based assays and can stem from several factors.[7]
A: Potential Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variable responses.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for more consistent dispensing.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and temperature.
-
Inconsistent Incubation Conditions: Variations in temperature, humidity, and CO2 levels can affect cell health and response.
-
Solution: Ensure your incubator is properly calibrated and provides a stable environment. Minimize the time plates are outside the incubator.
-
-
Compound Precipitation: The compound may precipitate out of solution when diluted in aqueous cell culture media.
-
Solution: Visually inspect the media in your wells after adding the compound. If you observe precipitation, you may need to lower the final concentration or use a different solvent system for the final dilution step. Adding a small amount of a non-ionic surfactant like Tween 20 or bovine serum albumin (BSA) to the buffer can sometimes help prevent aggregation.[9]
-
Issue 2: Unexpected Cytotoxicity
Q: I'm observing significant cell death even at low concentrations of the compound. How can I address this?
Unexpected cytotoxicity can confound your results and mask the specific effects of the compound you are investigating.
A: Potential Causes and Solutions:
-
Inherent Toxicity of the Compound: The imidazo[2,1-b]thiazole scaffold and its derivatives are known to exhibit cytotoxic effects against various cell lines, which is often the basis of their investigation as anticancer agents.[10][11][12][13]
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. This will help you identify a non-toxic working concentration range for your functional assays.
-
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture media does not exceed 0.5% (v/v). Prepare a vehicle control with the same final DMSO concentration as your experimental wells to account for any solvent-induced effects.
-
-
Poor Cell Health: Unhealthy cells are more susceptible to the toxic effects of compounds.[8]
-
Solution: Regularly monitor your cell cultures for signs of stress or contamination.[8] Ensure you are using cells within a consistent and optimal passage number range.
-
Workflow for Assessing Cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 3: Assay Interference and False Positives/Negatives
Q: I suspect the compound is interfering with my assay readout. How can I confirm and correct for this?
Small molecules can interfere with assay components, leading to misleading results.[9]
A: Potential Causes and Solutions:
-
Autofluorescence: The compound may fluoresce at the same wavelength as your detection reagent.
-
Solution: Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence. If significant, you may need to switch to a different fluorescent dye with a non-overlapping spectrum or use a luminescence-based assay. Using red-shifted dyes (>570 nm) can help avoid autofluorescence from both the compound and cellular components.[14]
-
-
Quenching of Signal: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal.
-
Solution: Similar to autofluorescence, test the compound in a cell-free system with your detection reagent to see if it quenches the signal.
-
-
Interaction with Detection Reagents: The compound may directly inhibit or activate reporter enzymes (e.g., luciferase, beta-lactamase).
-
Solution: Perform a counter-screen where you test the compound's effect on the detection technology itself, bypassing the biological target.[9]
-
Data Presentation: Example of a Counter-Screen for Assay Interference
| Condition | Cell-Based Assay Signal (RFU) | Cell-Free Assay Signal (RFU) | Conclusion |
| Vehicle Control | 10000 | 10000 | No interference |
| Compound X | 5000 | 9800 | Likely a true biological effect |
| Compound Y | 5000 | 5200 | Potential assay interference (quenching) |
Issue 4: Solubility Problems in Aqueous Media
Q: My compound appears to be precipitating when I add it to the cell culture medium. What can I do?
Poor solubility in aqueous solutions is a common issue with hydrophobic small molecules.
A: Potential Causes and Solutions:
-
Low Aqueous Solubility: The imidazo[2,1-b]thiazole core is relatively nonpolar.
-
Solution:
-
Lower the Final Concentration: This is the simplest solution if your compound is still active at lower concentrations.
-
Use a Co-solvent: While keeping the primary stock in DMSO, you can try a serial dilution in a mixture of media and a less toxic co-solvent like ethanol before the final dilution in the assay plate. However, always run a vehicle control for the co-solvent.
-
Formulation with BSA: For some applications, pre-incubating the compound with bovine serum albumin (BSA) can improve its solubility and delivery to cells.
-
-
III. Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using the AlamarBlue™ Assay
This protocol outlines a method to determine the cytotoxic effects of this compound.
Materials:
-
Target cell line
-
Complete growth medium
-
This compound
-
Anhydrous DMSO
-
96-well, black, clear-bottom tissue culture plates
-
AlamarBlue™ reagent
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 90 µL of media). Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Preparation: Prepare a 2X serial dilution of the compound in complete growth medium from your DMSO stock. The final DMSO concentration should be kept constant across all wells.
-
Compound Addition: Add 10 µL of the 2X compound dilutions to the appropriate wells.[15] Include vehicle control (media with DMSO) and no-cell control (media only) wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48-72 hours).
-
AlamarBlue™ Addition: Add 10 µL of AlamarBlue™ reagent to each well.[15]
-
Readout Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (no-cell control) from all readings. Normalize the data to the vehicle control wells and plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value.
Protocol 2: In-Cell Western™ for Target Engagement
This protocol can be adapted to assess how the compound affects the expression or post-translational modification of a target protein.
Materials:
-
Target cell line
-
96-well plates
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., AzureCyto Blocking Buffer or 5% BSA in PBS)[8]
-
Primary antibody against the target protein
-
IRDye®-conjugated secondary antibody
-
Cell normalization stain (e.g., AzureCyto Total Cell Stain)[8]
-
Fluorescent imaging system (e.g., Azure Sapphire™ Biomolecular Imager)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound as described in the cytotoxicity protocol.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS. Fix the cells with fixative for 20 minutes at room temperature. Wash again and then permeabilize for 20 minutes.
-
Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature to reduce non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells extensively. Incubate with the appropriate IRDye®-conjugated secondary antibody and the total cell stain for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells a final time and allow them to dry completely. Scan the plate using a fluorescent imaging system in the appropriate channels (e.g., 700 nm and 800 nm).
-
Data Analysis: Quantify the integrated intensity for each well in both channels. Normalize the target protein signal to the total cell stain signal to account for variations in cell number.
Workflow for In-Cell Western™ Assay:
Caption: Key steps in the In-Cell Western™ workflow.
IV. References
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]
-
RSC Publishing. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. Retrieved from [Link]
-
Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 42(3), 320-326.
-
Scilit. (n.d.). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647-3668.
-
Solubility of Things. (n.d.). 2-Bromo-5-nitrothiazole. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 730598.
-
Gomha, S. M., et al. (2015). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 20(2), 2136-2149.
-
Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic Chemistry, 78, 229-242.
-
Li, Y., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(7), 3610-3619.
-
Cheméo. (n.d.). Chemical Properties of Thiazole, 2-bromo-5-nitro- (CAS 3034-48-8). Retrieved from [Link]
-
Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]
-
Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2735-2745.
-
Gürsoy, E., & Güzeldemirci, N. U. (2012). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Medicinal Chemistry Research, 21(10), 2845-2854.
-
Kamal, A., et al. (2020). A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles. Current Medicinal Chemistry, 27(40), 6864-6887.
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(21), 5482-5488.
-
Jordan, M., et al. (2013). Cell culture medium improvement by rigorous shuffling of components using media blending. Cytotechnology, 65(1), 31-42.
-
Rieber, M., & Strasberg-Rieber, M. (2013). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. Biochemical and Biophysical Research Communications, 434(3), 524-529.
-
National Institutes of Health. (n.d.). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Retrieved from [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of Imidazo[2,1-b]thiazoles and Standard Chemotherapeutic Agents
A Technical Guide for Researchers in Oncology and Drug Discovery
In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical scaffolds with potent cytotoxic activity. Among these, the imidazo[2,1-b]thiazole nucleus has emerged as a promising framework for the development of anticancer agents. This guide provides a comparative overview of the cytotoxic profile of imidazo[2,1-b]thiazole derivatives, with a particular focus on the anticipated effects of halogenated compounds like 2-Bromo-5-iodoimidazo[2,1-b]thiazole, against established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel.
The Rise of Imidazo[2,1-b]thiazoles in Oncology Research
The imidazo[2,1-b]thiazole scaffold is a fused heterocyclic system that has garnered significant attention due to its diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] Its rigid, planar structure and electron-rich nature allow for diverse substitutions, enabling the fine-tuning of its biological activity. Numerous studies have demonstrated the potent in vitro and in vivo anticancer effects of various imidazo[2,1-b]thiazole derivatives against a spectrum of human cancer cell lines.[2][3][4]
While specific cytotoxic data for this compound is not extensively available in the public domain, the structure-activity relationship (SAR) of related halogenated compounds provides valuable insights. For instance, studies on benzo[d]imidazo[2,1-b]thiazole derivatives have shown that the nature and position of substituents significantly impact cytotoxicity. One study reported that a derivative with a bromine atom at the R1 position and a methoxy group at the R2 position (compound 5a) exhibited a half-maximal inhibitory concentration (IC50) of 10.78 µM against the MCF-7 breast cancer cell line.[5][6] Interestingly, a derivative with bromine at both R1 and R2 positions (compound 5b) showed reduced activity, highlighting the nuanced role of halogenation in modulating anticancer efficacy.[5][6] Another study on noscapine-coupled imidazothiazoles found that a para-bromo substituted derivative displayed noteworthy cytotoxicity, reinforcing the importance of halogens in the molecule's activity.[7]
The mechanism of action for the anticancer effects of imidazo[2,1-b]thiazole derivatives is multifaceted and appears to be dependent on the specific substitutions. Documented mechanisms include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2][7][8] Some derivatives have been shown to target critical enzymes involved in cancer progression, such as EGFR, HER-2, and DHFR.[2]
Benchmarking Against the Gold Standards: Doxorubicin, Cisplatin, and Paclitaxel
To contextualize the potential of this compound, a comparison with well-established cytotoxic agents is essential.
Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers. Its primary mechanism of action involves the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[2]
Cisplatin , a platinum-based compound, is another widely used chemotherapeutic agent. It forms adducts with DNA, causing cross-linking that interferes with DNA replication and transcription, ultimately triggering cell death.
Paclitaxel , a taxane, disrupts the normal function of microtubules. It promotes the polymerization of tubulin and stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.
Comparative Cytotoxicity: A Data-Driven Overview
The following table summarizes the reported IC50 values for various imidazo[2,1-b]thiazole derivatives and the standard inhibitors against a selection of human cancer cell lines. This comparative data allows for an objective assessment of the cytotoxic potency of the imidazo[2,1-b]thiazole scaffold.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole Derivative (Compound 23) | MCF-7 (Breast) | 1.81 | [2] |
| Imidazo[2,1-b]thiazole Derivative (Compound 39) | MCF-7 (Breast) | 4.95 | [2] |
| Imidazo[2,1-b]thiazole Derivative (9m) | MDA-MB-231 (Breast) | 1.12 | [8] |
| Imidazo[2,1-b]thiazole Derivative (9i) | MDA-MB-231 (Breast) | 1.65 | [8] |
| Benzo[d]imidazo[2,1-b]thiazole Derivative (5a) | MCF-7 (Breast) | 10.78 | [5][6] |
| Benzo[d]imidazo[2,1-b]thiazole Derivative (5b) | MCF-7 (Breast) | 29.7 | [5][6] |
| Doxorubicin | MCF-7 (Breast) | 4.17 | [2] |
| Cisplatin | A549 (Lung) | 6.59 (72h) | |
| Paclitaxel | Various | 0.0025 - 0.0075 (24h) |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Mechanistic Insights: A Visual Comparison
The distinct mechanisms of action of imidazo[2,1-b]thiazoles and standard cytotoxic agents can be visualized through the following diagrams.
Caption: Potential Mechanisms of Imidazo[2,1-b]thiazole Derivatives.
Caption: Mechanisms of Standard Chemotherapeutic Agents.
Experimental Protocols: Assessing Cytotoxicity in the Laboratory
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) and known inhibitors (Doxorubicin, Cisplatin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and known inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow of the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold represents a promising avenue for the development of novel anticancer agents. The available data on various derivatives suggest that their cytotoxic potency is comparable to, and in some cases exceeds, that of standard chemotherapeutic drugs like doxorubicin in specific cell lines. The structure-activity relationship, particularly concerning halogen substitutions, indicates that compounds like this compound hold significant potential as cytotoxic agents.
Further research is warranted to synthesize and evaluate the cytotoxicity of this compound across a broad panel of cancer cell lines. Elucidating its precise mechanism of action will be crucial for its future development as a therapeutic candidate. Comparative studies with known inhibitors, utilizing standardized and robust cytotoxicity assays, will continue to be instrumental in benchmarking the efficacy of this promising class of compounds.
References
-
Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate. Available from: [Link]
-
Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. PubMed. Available from: [Link]
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. ResearchGate. Available from: [Link]
-
Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][2][9][10]thiadiazole Scaffolds. OUCI. Available from: [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available from: [Link]
-
General synthetic pathway of the imidazo[2,1-b]thiazole derivatives... ResearchGate. Available from: [Link]
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PubMed Central. Available from: [Link]
-
Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar. Available from: [Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Publications. Available from: [Link]
-
Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. ACS Publications. Available from: [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. Available from: [Link]
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. Available from: [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. Available from: [Link]
-
Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. PubMed. Available from: [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of 2-Bromo-5-iodoimidazo[2,1-b]thiazole: A Comparative Approach
In the landscape of drug discovery, the imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The specific analogue, 2-Bromo-5-iodoimidazo[2,1-b]thiazole, represents a promising but largely uncharacterized molecule. A thorough understanding of its mechanism of action (MoA) is paramount for its progression as a potential therapeutic agent.[3][4] This guide provides a comprehensive, technically-grounded framework for researchers to meticulously validate the MoA of this compound, comparing its performance with hypothetical alternative compounds.
Foundational Steps: Hypothesis Generation and Initial Target Identification
Prior to embarking on extensive experimental validation, a data-driven hypothesis for the MoA of this compound is essential. This can be achieved through a combination of computational and preliminary experimental approaches.
Computational Modeling: In silico docking studies against libraries of known drug targets, particularly kinases, can provide initial clues. The imidazo[2,1-b]thiazole core is a known hinge-binding motif for several kinases.
Phenotypic Screening: High-content screening in a panel of cancer cell lines can reveal patterns of activity, suggesting involvement in specific signaling pathways. For instance, if the compound shows potent activity in cell lines known to be dependent on a particular kinase, this provides a strong rationale for further investigation.
A critical initial step is to identify the direct protein target(s) of the small molecule.[5] A multi-pronged approach, employing both in vitro and in-cell techniques, is recommended for robust target identification.
In Vitro Target Identification: Kinase Profiling
Given that many imidazo[2,1-b]thiazole derivatives have been reported to target protein kinases, a broad kinase screen is a logical starting point.[2]
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). A typical primary screen would test the compound at a single concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. Hits are typically defined as kinases with >50% inhibition.
-
Follow-up: For the primary hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the IC50 value for each kinase.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase | This compound IC50 (nM) | Alternative Compound A IC50 (nM) | Alternative Compound B IC50 (nM) |
| Kinase X | 50 | >10,000 | 250 |
| Kinase Y | 250 | 75 | >10,000 |
| Kinase Z | >10,000 | >10,000 | 80 |
This table allows for a direct comparison of the potency and selectivity of this compound against other potential inhibitors.
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)
To confirm that the compound binds to its putative target in a cellular context, the Cellular Thermal Shift Assay (CETSA®) is an indispensable tool.[6][7][8] This assay is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[9]
Experimental Protocol: CETSA®
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other antibody-based detection methods.[9]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
Visualization: CETSA® Workflow
Caption: Representative Lineweaver-Burk plots for different inhibition mechanisms.
Cellular Pathway Analysis: Phosphoproteomics
To understand the downstream consequences of target inhibition in a cellular context, a global analysis of protein phosphorylation is highly informative. [11][12] Experimental Protocol: Quantitative Phosphoproteomics
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the changes in phosphorylation levels of thousands of sites across the proteome in response to compound treatment. [13][14] Data Presentation: Volcano Plot of Phosphorylation Changes
A volcano plot can be used to visualize phosphosites that are significantly up- or down-regulated upon treatment with the compound. This can reveal the downstream signaling pathways affected by the inhibition of the primary target.
Off-Target Profiling and Selectivity Assessment
A crucial aspect of MoA validation is to assess the selectivity of the compound and identify potential off-targets, which can contribute to both efficacy and toxicity. [3]
Chemical Proteomics: Kinobeads®
Kinobeads® technology provides a powerful approach to profile the interaction of a compound with hundreds of endogenous kinases in a competitive binding assay. [15][16][17] Experimental Protocol: Kinobeads® Pulldown
-
Lysate Preparation: Prepare a lysate from the cells of interest.
-
Competitive Binding: Incubate the lysate with varying concentrations of this compound.
-
Kinobeads® Pulldown: Add Kinobeads® (a mixture of broad-spectrum kinase inhibitors immobilized on beads) to pull down kinases that are not bound to the test compound. [18][19]4. LC-MS/MS Analysis: Elute the bound kinases from the beads and identify and quantify them by LC-MS/MS.
-
Data Analysis: Generate dose-response curves for the binding of each kinase to the beads in the presence of the compound to determine the dissociation constant (Kd).
Visualization: Kinobeads® Experimental Workflow
Caption: Workflow for Kinobeads®-based competitive chemical proteomics.
Concluding Remarks
The validation of a small molecule's mechanism of action is a multifaceted process that requires the integration of data from a variety of orthogonal experimental approaches. [3]By systematically progressing from initial target identification to in-depth biochemical and cellular characterization, researchers can build a robust and compelling case for the MoA of novel compounds like this compound. This guide provides a roadmap for such an investigation, emphasizing the importance of comparative analysis and rigorous, self-validating experimental design.
References
-
Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
-
Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Nimbarte, V. D., & Subba Rao, A. V. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic & Medicinal Chemistry, 26(7), 1577-1588. [Link]
-
Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 4445-4456. [Link]
-
Isoglu, M., Guzel, M., Zencir, S., Duman, R., Ilgun, S., & Er, M. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic Chemistry, 94, 103429. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748. [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-Rahman, A. H. (2015). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 20(12), 22006–22016. [Link]
-
Patel, R. V., Keum, Y. S., & Kim, D. H. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1134. [Link]
-
Duncan, J. S., Whittle, M. C., & Litchfield, D. W. (2010). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Science Signaling, 3(138), rs2. [Link]
-
Reinhard, F. B. M. R., Eberl, H. C., Werner, T., & Bantscheff, M. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(12), 5314–5324. [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Sbenati, R. M., Semreen, M. H., Semreen, A. M., & El-Gamal, M. I. (2021). Evaluation of imidazo[2,1–b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prospects. Bioorganic & Medicinal Chemistry, 30, 115933. [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Zhang, Y., Wolf-Yadlin, A., Ross, P. L., Lauffenburger, D. A., & White, F. M. (2005). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 102(41), 14694-14699. [Link]
-
Tikhonova, O. V., & Tikhonov, A. A. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(7), 6701. [Link]
-
Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, M. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475–486. [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., Cocci, G., & Kuster, B. (2021). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 372(6541), eabd8652. [Link]
-
Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 20(5), e0319865. [Link]
-
Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
Kamal, A., Adil, S. F., Kumar, G. B., & Kumar, P. P. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19579–19591. [Link]
-
Soukup, T., & Brábek, J. (2017). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. International Journal of Molecular Sciences, 18(12), 2588. [Link]
-
Al-Ostath, A., Ganaie, M. A., Wani, Z. A., & Al-Ghamdi, S. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(15), 5792. [Link]
-
Eberl, H. C., Werner, T., Reinhard, F. B. M. R., & Bantscheff, M. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. EMBO Molecular Medicine, 11(10), e10734. [Link]
-
Zhang, Y., & Liu, Y. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4500. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Khan, S., Ullah, A., & Khan, A. (2024). Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Journal of Health and Medical Sciences, 7(1), 1-10. [Link]
-
Raval, K., Kansagra, K., & Ganatra, T. (2022). Identifying novel drug targets with computational precision. Results in Chemistry, 4, 100424. [Link]
-
Kumar, A., & Sharma, S. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5), 795-808. [Link]
-
Ota, A., Ito, S., & Takeda, H. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 24(1), 190. [Link]
-
Ochoa, D., Jarnuczak, A. F., Viéitez, C., & Saez-Rodriguez, J. (2021). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. Nature Biotechnology, 39(5), 621–630. [Link]
-
Li, Y., He, Y., de la Mora-Rey, T., Martin, S. E., & Shaw, L. N. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(22), 5873–5880. [Link]
-
Al-Obeidi, F. A., & Lam, K. S. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2358043. [Link]
-
Xie, L., Ge, X., Peng, C., Li, J., & Wang, Y. (2015). Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. Journal of Zhejiang University-SCIENCE B, 16(5), 337–349. [Link]
-
Jakubowski, H. (2021). 6.4: Enzyme Inhibition. In Biology LibreTexts. [Link]
-
van den Berg, T., van den Bor, J., Heck, A. J. R., & Altelaar, A. F. M. (2019). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Society for Mass Spectrometry, 30(11), 2326–2336. [Link]
-
Wang, Y., Wang, X., Wang, Y., Zhang, Y., Li, Q., & Yang, X. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(3), 1315-1325. [Link]
-
University College London. (n.d.). Target Identification & Validation (Small Molecules). [Link]
-
El-Gaby, M. S. A., Atalla, A. A., & Abdel-Wahab, B. F. (2025). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Journal of the Korean Chemical Society, 69(5), 237-245. [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., & et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Technology Networks. (2024). Target Identification & Validation in Drug Discovery. [Link]
Sources
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. CETSA [cetsa.org]
- 9. tandfonline.com [tandfonline.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 18. researchgate.net [researchgate.net]
- 19. research-portal.uu.nl [research-portal.uu.nl]
A Tale of Two Halogens: A Comparative Guide to Bromo- vs. Chloro-Substituted Imidazo[2,1-b]thiazoles in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals.
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a vast spectrum of biological activities, including antimicrobial, antitubercular, anti-inflammatory, and anticancer properties.[1][2][3][4] As with many pharmacophores, its potency and selectivity are exquisitely sensitive to the nature and position of its substituents. Among the most common modifications is halogenation, a time-tested strategy to modulate a molecule's physicochemical and pharmacokinetic profile.
This guide provides an in-depth comparative analysis of two of the most frequently employed halogens: bromine and chlorine. The choice between a bromo- or chloro-substituent is not arbitrary; it is a critical decision with profound implications for synthesis, reactivity, and, ultimately, biological function. Here, we move beyond simple descriptions to explore the fundamental causality behind these differences, offering field-proven insights to guide your research and development efforts.
Part 1: The Synthetic Perspective: Reactivity and Practicality
The most prevalent and robust method for constructing the 6-arylimidazo[2,1-b]thiazole core is the condensation reaction between a 2-aminothiazole and a suitably substituted α-haloacetophenone.[5][6] This reaction, a variation of the Hantzsch thiazole synthesis, proceeds via an initial SN2 reaction followed by an intramolecular cyclization and dehydration.
Caption: General workflow for the synthesis of 6-aryl-imidazo[2,1-b]thiazoles.
Causality of Reagent Choice: α-Bromo- vs. α-Chloroacetophenone
The key difference in the synthesis lies in the choice of the α-haloacetophenone precursor. From a fundamental chemical standpoint, α-bromoacetophenones are significantly more reactive than their α-chloro counterparts. This heightened reactivity is a direct consequence of the carbon-halogen bond strength and the leaving group ability of the halide.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This means less energy is required to break the C-Br bond during the initial nucleophilic attack by the 2-aminothiazole, which is often the rate-limiting step.
-
Leaving Group Ability: The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is larger and more polarizable, allowing it to better stabilize the negative charge after departing.
This translates to tangible differences in the laboratory: reactions with α-bromoacetophenones typically proceed faster, require milder conditions (e.g., lower temperatures), and often result in higher yields compared to those using α-chloroacetophenones. While developments in catalysis can sometimes bridge this gap, for a standard thermal condensation in a solvent like ethanol, the bromo-derivative is the more synthetically facile choice.
Experimental Protocol 1: General Synthesis of a 6-Aryl-imidazo[2,1-b]thiazole
This protocol provides a representative method adapted from common literature procedures.[5][7]
Materials:
-
2-Aminothiazole (1.0 equiv)
-
Substituted α-bromoacetophenone or α-chloroacetophenone (1.0 equiv)
-
Anhydrous Ethanol
-
Sodium Bicarbonate (optional, for neutralizing HBr/HCl byproduct)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 2-aminothiazole (1.0 equiv) in anhydrous ethanol.
-
Addition of Ketone: To this solution, add the corresponding α-haloacetophenone (1.0 equiv).
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-24 hours.
-
Scientist's Note: The reaction time will be significantly shorter when using an α-bromoacetophenone precursor. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide or hydrochloride salt of the product may form.
-
Collect the solid by vacuum filtration.
-
To obtain the free base, suspend the salt in water and neutralize with a mild base like aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure compound.
Part 2: Physicochemical and Structural Implications
The choice between bromine and chlorine extends beyond reactivity to fundamentally alter the physicochemical properties of the final molecule. These differences can have a dramatic impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with a biological target.
Table 1: Comparison of Fundamental Properties of Bromine and Chlorine
| Property | Chlorine (Cl) | Bromine (Br) | Implication in Drug Design |
| Van der Waals Radius (Å) | 1.75 | 1.85 | Bromine is larger, creating more steric bulk which can influence binding pocket fit and conformational preferences. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Chlorine is more electronegative, leading to a more polarized C-Cl bond. |
| Polarizability (ų) | 2.18 | 3.05 | Bromine is significantly more polarizable, making it a stronger participant in van der Waals and halogen bonding interactions. |
| Lipophilicity Contribution (π) | +0.71 | +0.86 | Bromo-substituents typically confer greater lipophilicity than chloro-substituents, affecting solubility and membrane permeability. |
A key interaction that is gaining appreciation in drug design is the halogen bond , a non-covalent interaction between the electropositive region on the tip of the halogen (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an amine nitrogen on a protein. Due to its greater size and polarizability, bromine is a more potent halogen bond donor than chlorine, which can lead to tighter and more specific ligand-receptor binding.
Part 3: A Comparative Analysis of Biological Activity
The true test of a substituent's utility lies in its effect on biological activity. While broad generalizations are difficult, specific case studies reveal clear trends where the choice between bromine and chlorine dictates potency and even the spectrum of activity. A compelling example comes from a study on 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, which were evaluated for both antitubercular and antibacterial activity.[8][9]
Case Study: Antitubercular and Antibacterial Activity
In this study, a series of compounds were synthesized where the only difference was the halogen substituent at the 4-position of the aryl ring. The results provide a direct and powerful comparison.
Table 2: Comparative Biological Activity (MIC in µg/mL) of Halogenated Benzo[d]imidazo[2,1-b]thiazole Derivatives [8]
| Compound Substituent | Antitubercular Activity (MIC vs. M. tuberculosis H37Rv) | Antibacterial Activity (MIC vs. S. aureus) | Antibacterial Activity (MIC vs. B. subtilis) |
| 4-Bromo | 1.6 | 25 | 25 |
| 4-Chloro | 6.25 - 12.5 (inferred weaker) | 25 | 25 |
| 4-Fluoro | 1.6 | 25 | 25 |
| 2,4-Dichloro | Not Reported | 6.25 | 6.25 |
| Isoniazid (Standard) | 1.6 | N/A | N/A |
| Ciprofloxacin (Standard) | N/A | 1.25 | 1.25 |
Analysis of Results:
-
Antitubercular Activity: The 4-bromo substituted compound was among the most potent, with an MIC of 1.6 µg/mL, equivalent to the frontline drug Isoniazid.[8] The 4-chloro analog was notably less active. This suggests that for interacting with the mycobacterial target (putatively the DprE1 enzyme), the specific properties of bromine—perhaps its size, lipophilicity, or ability to form a strong halogen bond—are critical for high-potency inhibition.[8]
-
Antibacterial Activity: The trend is dramatically reversed and more complex when targeting Gram-positive bacteria. Here, all the mono-halogenated compounds (including 4-bromo and 4-chloro) were relatively weak, with MICs of 25 µg/mL. However, the 2,4-dichloro substituted analog emerged as the most potent in the series, with a four-fold improvement in activity (MIC = 6.25 µg/mL).[8] This highlights that for antibacterial activity in this scaffold, a specific electronic and steric profile, achieved through multiple chlorine substitutions, is required. A single bromine or chlorine at the 4-position is insufficient.
This case study powerfully illustrates that there is no universally "better" halogen. The choice is entirely context- and target-dependent.
Caption: Structure-Activity Relationship (SAR) summary for halogen substitution.
Experimental Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for assessing antibacterial potency, adapted from EUCAST guidelines and common research practices.[10][11]
Materials:
-
96-well sterile microtiter plates
-
Test compounds (bromo- and chloro-analogs) dissolved in DMSO
-
Bacterial strain (e.g., S. aureus ATCC 6538)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
0.5 McFarland turbidity standard
-
Spectrophotometer / Microplate reader
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into broth.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Series:
-
In a 96-well plate, add 50 µL of broth to wells 2 through 12.
-
Prepare a starting solution of your test compound in the first well (e.g., 100 µL of a 512 µg/mL solution).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the positive control (no compound) and well 12 as the negative/sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Part 4: Conclusion and Strategic Recommendations
The decision to employ a bromo- or chloro-substituent on an imidazo[2,1-b]thiazole scaffold is a nuanced choice that should be driven by the specific goals of the drug discovery program.
Choose Bromine when:
-
Synthetic ease is a priority: Its higher reactivity allows for milder reaction conditions and potentially higher yields.
-
Increased lipophilicity is desired: To enhance membrane permeability or fit into a greasy binding pocket.
-
Potent halogen bonding is a key hypothesis: The larger, more polarizable bromine atom is a superior halogen bond donor.
-
Early SAR studies suggest it: As seen in the antitubercular example, bromine may provide a unique and highly potent interaction with the target that chlorine cannot replicate.[8]
Choose Chlorine when:
-
Starting material cost is a major factor: Chloro-aromatics are often more commercially available and less expensive than their bromo-counterparts.
-
Metabolic stability is a concern: The stronger C-Cl bond can sometimes make the molecule more resistant to metabolic degradation.
-
Specific electronic patterns are required: As seen in the antibacterial example, multiple chloro-substituents can create an electron-withdrawing effect that is optimal for activity, a pattern that may not be achievable with bulkier bromine atoms.[8][12]
-
A smaller substituent is needed: To probe a sterically constrained binding pocket.
Ultimately, the most effective strategy is empirical. Synthesizing and testing both bromo- and chloro-substituted analogs in parallel provides the clearest understanding of the structure-activity relationship for your specific biological target. This comparative approach transforms a simple choice of halogen into a powerful tool for optimizing potency, selectivity, and drug-like properties.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]
-
EUCAST (2023). European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available from: [Link]
-
MDPI (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chem. Proc.. Available from: [Link]
-
Deshmukh, R., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. BMC Chemistry. Available from: [Link]
-
Benzenine, D., et al. (2014). Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. Available from: [Link]
-
Deshmukh, R., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. ResearchGate. Available from: [Link]
-
Introduction. Imidazo[2,1-b]thiazole present in bioactive molecules. MDPI. Available from: [Link]
-
Küçükgüzel, Ş. G., et al. (2019). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Available from: [Link]
-
ChemSrc (2025). Imidazo[2,1-b]thiazole, 3-bromo. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Chemistry of Imidazo[2,1-b][10][13]thiadiazoles. Tetrahedron. Available from: [Link]
-
Kamal, A. (2018). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. ResearchGate. Available from: [Link]
-
Journal of Synthetic Chemistry (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds. Available from: [Link]
-
PubChem (2026). Imidazo(2,1-b)thiazole. Available from: [Link]
-
Popa, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available from: [Link]
-
PubChem (2026). Imidazo[2,1-b]thiazole, 2-chloro-6-(2,5-dichloro-3-thienyl)-. Available from: [Link]
-
Ulusoy, N., et al. (2007). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Kumar, D., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. Available from: [Link]
-
Shahrasbi, M., et al. (2017). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Lata, S., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][10][13]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy of 2-Bromo-5-iodoimidazo[2,1-b]thiazole in animal models
As a Senior Application Scientist, this guide provides an in-depth technical comparison of methodologies to assess the in vivo efficacy of 2-Bromo-5-iodoimidazo[2,1-b]thiazole. Given the nascent state of publicly available in vivo data for this specific molecule, this guide establishes a predictive framework based on the well-documented activities of structurally related imidazo[2,1-b]thiazole derivatives. We will explore the most relevant animal models, propose detailed experimental protocols, and present comparative data from analogous compounds to inform robust preclinical study design.
Introduction to the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological effects, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile. The presence of bromine and iodine atoms on the this compound molecule suggests a strategic design for creating a highly functionalized intermediate, potentially enhancing its interaction with biological targets or serving as a key building block in the synthesis of more complex drug candidates.[4]
Potential Therapeutic Applications
Based on the established activities of analogous compounds, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Oncology: Numerous imidazo[2,1-b]thiazole derivatives have exhibited significant antiproliferative activity against a range of cancer cell lines.[5][6][7][8] Some have been shown to act as inhibitors of key signaling pathways, such as the MAPK cascade, by targeting kinases like BRAF.[5][6] Others function as microtubule-targeting agents, inducing cell cycle arrest and apoptosis.[8][9]
-
Infectious Diseases: The imidazo[2,1-b]thiazole scaffold is also a component of potent antimicrobial agents.[3] Notably, derivatives have shown efficacy against Mycobacterium tuberculosis by targeting critical enzymes in the electron transport chain.[10][11] This suggests a potential application for this compound in combating bacterial infections.
Comparative Overview of Relevant Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of any new chemical entity.[12][13][14] The choice depends on the therapeutic indication and the specific scientific questions being addressed.
| Animal Model | Therapeutic Area | Description | Advantages | Limitations |
| Xenograft Models (Immunodeficient Mice) | Oncology | Human cancer cell lines or patient-derived tumor tissues are implanted into immunodeficient mice (e.g., nude, SCID).[12][15][16] | Allows for the in vivo evaluation of efficacy against human cancers and the study of tumor growth inhibition.[15] | The lack of a competent immune system prevents the assessment of immunomodulatory effects of the test compound.[12] |
| Syngeneic Models (Immunocompetent Mice) | Oncology | Murine tumor cells are implanted into mice with the same genetic background.[15] | Possess a fully functional immune system, enabling the study of interactions between the therapeutic agent and the host immune response. | The tumors are of murine origin and may not fully recapitulate the complexity of human cancers. |
| Genetically Engineered Mouse Models (GEMMs) | Oncology | Mice are genetically modified to develop spontaneous tumors that closely mimic human cancers.[15][17] | High clinical relevance as tumors arise in their natural microenvironment.[15] | Can be time-consuming and expensive to develop and maintain.[17] |
| Murine Thigh Infection Model | Infectious Diseases | Mice are infected with a bacterial pathogen in the thigh muscle to create a localized infection.[18] | A well-established model for assessing the efficacy of antimicrobial agents in reducing bacterial burden in a deep-seated infection.[18][19] | May not fully represent the pathophysiology of infections in other anatomical locations. |
| Murine Systemic Infection (Septicemia) Model | Infectious Diseases | Mice are infected intravenously or intraperitoneally to induce a systemic infection.[18] | Useful for evaluating the ability of a compound to clear bacteria from the bloodstream and prevent mortality. | The rapid progression of the infection may not be suitable for evaluating compounds with a delayed onset of action. |
| Chronic Murine Tuberculosis Model | Infectious Diseases | Mice are infected with Mycobacterium tuberculosis via aerosol to establish a chronic lung infection.[11] | Gold standard for evaluating the efficacy of anti-tuberculosis drugs in a model that mimics human disease. | Requires specialized biosafety facilities and long experimental durations. |
Detailed Experimental Protocols
The following are representative protocols for evaluating the in vivo efficacy of a compound like this compound, based on methodologies reported for similar molecules.
Human Tumor Xenograft Model in Nude Mice
This protocol is designed to assess the anti-cancer efficacy of a test compound against a human cancer cell line grown as a solid tumor in an immunodeficient mouse model.
Methodology:
-
Cell Culture: A human cancer cell line (e.g., A549 lung carcinoma) is cultured under standard conditions.
-
Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for one week.
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and PBS).
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days with calipers using the formula: Volume = (length x width^2) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, mice are randomized into vehicle control and treatment groups. The test compound is administered (e.g., intraperitoneally or orally) at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is tumor growth inhibition.
-
Termination and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Murine Model of Chronic Tuberculosis
This protocol is designed to evaluate the antimycobacterial activity of a test compound in a well-established model of chronic tuberculosis infection.[11]
Methodology:
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown to mid-log phase in an appropriate broth.
-
Animal Infection: C57BL/6 mice are infected via the aerosol route with a calibrated inoculum of M. tuberculosis to deliver approximately 100-200 bacilli to the lungs.
-
Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks.
-
Treatment Initiation: Mice are randomized into vehicle control and treatment groups. The test compound is administered daily (e.g., by oral gavage) for a specified duration (e.g., 4 weeks).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units, CFUs).
-
Data Analysis: The reduction in bacterial CFU in the organs of treated mice is compared to the vehicle control group.
Comparative Efficacy of Imidazo[2,1-b]thiazole Derivatives
The following table summarizes the in vivo efficacy of several reported imidazo[2,1-b]thiazole derivatives in different animal models. This provides a benchmark for the potential efficacy of this compound.
| Compound | Therapeutic Area | Animal Model | Dosage | Key Findings | Reference |
| Compound 38a | Oncology (Melanoma) | Not specified | Not specified | Showed in vivo activity against melanoma. | [5] |
| ND-11543 | Infectious Disease (Tuberculosis) | Chronic Murine TB Model | 200 mg/kg | Demonstrated efficacy in a chronic murine TB infection model. | [11] |
| Compound 18f | Fungal Infections | Rape Leaf Model | 40 mg/L | Showed a good protective effect on rape leaves. | [20] |
Potential Mechanism of Action: Signaling Pathway Modulation
Many imidazo[2,1-b]thiazole derivatives with anticancer activity have been shown to target the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[5][6] This pathway is frequently hyperactivated in cancer due to mutations in BRAF or upstream components, leading to uncontrolled cell proliferation.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound is not yet available, the extensive research on the imidazo[2,1-b]thiazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology and infectious diseases. The comparative guide and detailed protocols presented here offer a robust framework for designing and executing preclinical in vivo studies to elucidate the efficacy and mechanism of action of this promising compound. Future studies should focus on conducting these efficacy studies in relevant animal models, alongside pharmacokinetic and toxicology assessments, to fully characterize its therapeutic potential.
References
-
Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Zak, O., & O'Reilly, T. (1991). Animal Models in the Evaluation of Antimicrobial Agents. Antimicrobial Agents and Chemotherapy, 35(8), 1527–1531. Retrieved January 19, 2026, from [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. (2020). Antimicrobial Agents and Chemotherapy. Retrieved January 19, 2026, from [Link]
-
Animal models and therapeutic molecular targets of cancer: utility and limitations. (2015). Dovepress. Retrieved January 19, 2026, from [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Dovepress. Retrieved January 19, 2026, from [Link]
-
The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. (2019). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Animal models to study the activity of antibiotics. (2022). YouTube. Retrieved January 19, 2026, from [Link]
-
Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
-
A Review of Animal Models Used for Antibiotic Evaluation. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). PubMed. Retrieved January 19, 2026, from [Link]
-
Animal models to test the safety and efficacy of novel antibacterials against Acinetobacter baumannii. (2017). Food and Drug Administration. Retrieved January 19, 2026, from [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). PubMed. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2015). PubMed Central. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved January 19, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. (2018). PubMed. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025). PubMed. Retrieved January 19, 2026, from [Link]
-
Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. (2020). PLOS One. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b][12][15][21]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (2018). PubMed. Retrieved January 19, 2026, from [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds | PLOS One [journals.plos.org]
- 12. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 2-Bromo-5-iodoimidazo[2,1-b]thiazole
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its biological specificity. A compound's interaction with unintended targets, known as off-target activity, can lead to unforeseen toxicity or diminished efficacy. This guide provides an in-depth, technical framework for establishing a comprehensive cross-reactivity profile for a novel compound, using 2-Bromo-5-iodoimidazo[2,1-b]thiazole as a focal point. While specific experimental data for this exact molecule is not publicly available, its core scaffold, imidazo[2,1-b]thiazole, is a well-documented "privileged structure" in medicinal chemistry, known for its interaction with a range of biological targets. This guide will, therefore, be a methodological blueprint, leveraging data from structurally related compounds to inform a robust profiling strategy.
The imidazo[2,1-b]thiazole core is a cornerstone in the development of potent kinase inhibitors, microtubule-targeting agents, and other therapeutics.[1][2] This inherent biological activity makes a thorough understanding of a new derivative's selectivity profile not just a regulatory requirement, but a scientific necessity for predicting its therapeutic window and potential liabilities.
Hypothesized Target Profile of this compound
Based on extensive literature on the imidazo[2,1-b]thiazole scaffold, we can formulate a well-grounded hypothesis about the primary targets and potential off-targets for this compound. The presence of bromine and iodine atoms suggests that this compound is likely an intermediate for further functionalization via cross-coupling reactions, but it may possess inherent biological activity.
Primary Target Class: Protein Kinases
The vast majority of research on this scaffold points towards potent inhibition of protein kinases.[3] Specifically, derivatives have shown significant activity against:
-
RAF Kinases (BRAF, CRAF): Numerous studies have identified imidazo[2,1-b]thiazole derivatives as potent inhibitors of both wild-type and mutant forms of BRAF (e.g., V600E), a key component of the MAPK/ERK signaling pathway.[1][4] Some compounds act as pan-RAF inhibitors, targeting ARAF, BRAF, and CRAF simultaneously.[5]
-
Epidermal Growth Factor Receptor (EGFR): Several series of imidazo[2,1-b]thiazole derivatives have been developed as inhibitors of EGFR, another critical receptor tyrosine kinase in cancer progression.[6][7]
-
Insulin-like Growth Factor 1 Receptor (IGF1R): Dual inhibition of EGFR and IGF1R by imidazo[2,1-b]thiazole compounds has also been reported, suggesting a broader activity within the receptor tyrosine kinase family.[8]
Potential Off-Targets and Secondary Activities:
Beyond kinases, the versatility of the imidazo[2,1-b]thiazole scaffold hints at other potential interactions:
-
Microtubule Polymerization: Conjugates of imidazo[2,1-b]thiazole with other pharmacophores (like benzimidazole) have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase of the cell cycle.[2][9][10] This represents a distinct mechanism of action that should be investigated.
-
Cyclooxygenase (COX) Enzymes: Some derivatives have been synthesized as selective COX-2 inhibitors, indicating a potential for activity against enzymes outside the kinome.[11]
-
Broad Off-Target Liabilities: As with many small molecules, interactions with common off-target families like G-protein-coupled receptors (GPCRs), ion channels, and transporters are possible and must be assessed to predict potential safety issues, such as cardiovascular (e.g., hERG) or central nervous system side effects.[5][12][13]
The following diagram illustrates the MAPK/ERK signaling pathway, a primary target of many imidazo[2,1-b]thiazole derivatives.
Caption: The MAPK/ERK signaling cascade, a common target for imidazo[2,1-b]thiazole kinase inhibitors.
Experimental Strategy for Comprehensive Cross-Reactivity Profiling
A tiered, systematic approach is essential to efficiently and comprehensively profile a new chemical entity. This strategy begins with broad screening to identify primary targets and potential liabilities, followed by more focused assays to confirm and quantify these interactions.
Caption: A tiered workflow for the cross-reactivity profiling of a novel compound.
Tier 1: Broad, Primary Screening
The initial goal is to cast a wide net to identify all potential interactions at a high concentration (typically 1-10 µM).
-
Broad Kinase Profiling: Given the strong evidence for kinase activity, the first step should be a comprehensive screen against a large panel of kinases.
-
Recommended Platform: KINOMEscan® (Eurofins Discovery) is an industry-standard, active site-directed competition binding assay that quantitatively measures the binding of a compound to over 480 kinases.[14][15] The key advantage of this platform is that it measures true thermodynamic binding affinity (Kd) rather than enzymatic inhibition (IC50), making the results independent of ATP concentration.[14]
-
Protocol Snapshot (KINOMEscan®):
-
Assay Principle: The assay involves a test compound, a DNA-tagged kinase, and an immobilized, active-site directed ligand.[4]
-
Execution: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[4]
-
Readout: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[4]
-
Data: Results are typically reported as "Percent of Control," where a lower percentage signifies stronger binding.
-
-
-
General Safety and Liability Screening: Simultaneously, the compound should be screened against a panel of common off-targets associated with adverse drug reactions.
-
Recommended Platform: The Eurofins SafetyScreen44™ Panel provides a cost-effective screen against 44 targets including GPCRs, ion channels, transporters, and non-kinase enzymes known to be involved in clinical adverse events.[3][5]
-
Protocol Snapshot (Radioligand Binding Assay - typical for GPCRs/Ion Channels):
-
Assay Principle: Measures the ability of a test compound to displace a known, radiolabeled ligand from its receptor.
-
Execution: A membrane preparation containing the target receptor is incubated with the radioligand and the test compound.
-
Readout: The amount of radioactivity bound to the membrane is measured. A reduction in radioactivity indicates that the test compound has displaced the radioligand and is binding to the target.
-
Data: Results are reported as percent inhibition of radioligand binding.
-
-
Tier 2: Hit Confirmation and Potency Determination
Any "hits" identified in Tier 1 (e.g., >80% inhibition or a strong binding signal) must be validated.
-
Dose-Response Analysis: For all confirmed hits, a full dose-response curve (typically 8-10 concentrations) should be generated to determine the precise potency (IC50 for functional assays, Kd for binding assays).
-
Functional Assays: It is crucial to determine if binding to a target translates into functional modulation (inhibition or activation).
-
Recommended Platform (Kinases): Radiometric kinase assays, such as the HotSpot™ or ³³PanQinase™ assays from Reaction Biology, provide a direct measure of enzymatic activity.[16][17]
-
Protocol Snapshot (Radiometric Kinase Assay):
-
Assay Principle: Measures the transfer of a radiolabeled phosphate ([γ-³³P]ATP) from ATP to a kinase-specific substrate (protein or peptide).[16]
-
Execution: The kinase, substrate, [γ-³³P]ATP, and test compound are incubated together.
-
Readout: The reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate. The amount of incorporated radioactivity is measured using a scintillation counter. A decrease in radioactivity indicates inhibition of the kinase.[17]
-
-
Tier 3: Cellular and Mechanistic Validation
The final step is to confirm that the compound engages its target in a cellular context and modulates the intended signaling pathway.
-
Cellular Target Engagement: Assays like NanoBRET™ (Promega) can measure compound binding to a target protein within living cells, providing confirmation of cell permeability and target engagement.
-
Downstream Pathway Analysis: For kinase inhibitors, it's essential to show that target inhibition leads to a downstream effect.
-
Recommended Assay (for RAF/EGFR inhibitors): A Phospho-ERK1/2 Assay . Since both RAF and EGFR signaling converges on the phosphorylation of ERK, measuring the levels of phosphorylated ERK (p-ERK) is a robust readout of pathway inhibition.[9]
-
Protocol Snapshot (Cell-Based Phospho-ERK Assay):
-
Cell Treatment: Plate cancer cells known to rely on the MAPK pathway (e.g., A375 melanoma for BRAF inhibitors) and treat with a dose-range of the test compound.[18]
-
Stimulation: Stimulate the pathway with a growth factor (e.g., EGF for EGFR) if necessary.
-
Lysis: Lyse the cells to release cellular proteins.
-
Detection: Use a sandwich immunoassay (e.g., ELISA or TR-FRET) with antibodies specific for phosphorylated ERK1/2 to quantify the amount of p-ERK.[19][20]
-
Data: A dose-dependent decrease in the p-ERK signal confirms on-pathway activity of the inhibitor.
-
-
Comparative Analysis with Alternative Compounds
To put the (hypothetical) profiling data for this compound into context, it should be compared against other well-characterized imidazo[2,1-b]thiazole derivatives.
| Compound/Derivative | Primary Target(s) | Potency (IC50 / Kd) | Key Features & Source |
| Compound 1zb | V600E-B-RAF, RAF1 | V600E-B-RAF: 0.978 nMRAF1 (CRAF): 8.2 nM | Potent and selective V600E-B-RAF inhibitor.[21] |
| Compound 38a | Pan-RAF | B-RAF: 4.32 µMC-RAF: 2.82 µMV600E-B-RAF: 0.14 µM | A pan-RAF inhibitor designed to overcome resistance.[1][22] |
| Derivative 8 | EGFR (wild-type & mutant) | EGFR (wt): 35.5 nMEGFR (T790M): 66 nM | A promising EGFR kinase inhibitor.[6] |
| Derivatives 11a/11b | EGFR | 11a: 0.099 µM11b: 0.086 µM | EGFR inhibitors comparable to erlotinib.[6] |
| Compound 6d | Tubulin Polymerization | A549 cells: 1.08 µMTubulin assembly: 1.68 µM | A microtubule-targeting agent, not a kinase inhibitor.[9] |
| This compound | Hypothetical | To Be Determined | Data to be generated via proposed workflow |
This table clearly demonstrates the chemical tractability of the imidazo[2,1-b]thiazole scaffold towards different targets. The profiling data for our topic compound would immediately position it within this landscape, indicating whether it is a potent and selective RAF inhibitor, an EGFR inhibitor, a microtubule agent, or perhaps a multi-targeted agent.
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold is a powerful starting point for the design of highly potent therapeutic agents, particularly kinase inhibitors. For a novel derivative like this compound, a systematic and multi-tiered cross-reactivity profiling strategy is not just recommended; it is essential. By starting with broad, unbiased screening across the kinome and key safety targets, followed by rigorous functional and cell-based validation, researchers can build a comprehensive selectivity profile.
This profile is the cornerstone for all future development decisions. It informs lead optimization by highlighting opportunities to improve on-target potency while engineering out unwanted off-target activities. It provides the mechanistic rationale for efficacy studies and, most importantly, allows for an early and accurate assessment of the compound's potential safety liabilities. Following a structured guide like the one presented here will de-risk the development process and maximize the potential for translating a promising molecule into a successful therapeutic.
References
-
Reaction Biology. Protocol HotSpot Kinase Assay. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]
- Al-Ostoot, F.H., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals.
- Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic Chemistry.
- Abdel-Maksoud, M.S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry.
- Shaik, A.B., et al. (2016). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. PubMed.
-
Creative Bioarray. Ionic Screening Service. [Link]
-
Molecular Devices. Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. [Link]
- Li, Y., et al. (2023).
-
Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. [Link]
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
-
Antibodies-online.com. ERK Phosphorylation Assay Kit. [Link]
- Anbar, H.S., et al. (2020). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
ResearchGate. Principle of the Phospho-ERK assay. [Link]
-
KINOMEscan®. KINOMEscan® Kinase Profiling Platform. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Eurofins Discovery. CNS SafetyScreen panel - FR. [Link]
-
Eurofins. SafetyScreen44™ Panel. [Link]
-
Reaction Biology. Complete kinase assay list. [Link]
- El-Gamal, M.I., et al. (2024). Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Bioorganic Chemistry.
- Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry.
- Gadekar, S.P., et al. (2021). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[2,1-b]thiazoles as dual EGFR and IGF1R inhibitors.
- Andreani, A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry.
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
- Abdel-Maksoud, M.S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. PubMed.
- Gökçe, M., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery.
-
Eurofins Discovery. KINOMEscan Technology. [Link]
- Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Bromo-5-iodoimidazo[2,1-b]thiazole: A Comparative Analysis Framework Against Standard-of-Care Drugs
A Guide for Researchers and Drug Development Professionals
Foreword: Navigating the Uncharted Territory of a Novel Scaffold
The landscape of drug discovery is perpetually expanding, with novel chemical entities offering the promise of overcoming existing therapeutic challenges. 2-Bromo-5-iodoimidazo[2,1-b]thiazole emerges as a scaffold of interest, belonging to the broader class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. However, it is crucial to establish a rigorous framework for evaluating its potential against established standard-of-care therapies.
This guide provides a comprehensive, albeit prospective, roadmap for benchmarking this compound. Given that this specific molecule is primarily documented as a chemical intermediate for the synthesis of more complex compounds, this guide will focus on the general methodologies and comparative analyses that would be essential should this scaffold or its derivatives be investigated for therapeutic efficacy.[1][2] We will explore potential therapeutic applications based on the known activities of the imidazo[2,1-b]thiazole core, outline the relevant standard-of-care drugs for comparison, and detail the necessary experimental protocols for a robust head-to-head evaluation.
Delineating the Therapeutic Potential: Where Could this compound Fit?
The imidazo[2,1-b]thiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[3] Initial investigations would necessitate a broad screening approach to identify the most promising therapeutic avenues. Based on existing literature for related compounds, two key areas of interest emerge: oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of imidazo[2,1-b]thiazole derivatives.[4][5] These compounds have been shown to target various cancer cell lines, including melanoma and hepatic cancer.[4][5] The proposed mechanisms often involve the inhibition of critical cellular pathways implicated in cancer progression.[6][7]
Antimicrobial and Antiprotozoal Activity
The thiazole ring is a cornerstone of many antimicrobial agents.[3][8] The imidazo[2,1-b]thiazole scaffold, in particular, has been explored for its potential against a range of pathogens. This includes antibacterial, antifungal, and antiprotozoal activities.[3][9]
Identifying the Benchmarks: Standard-of-Care Drugs for Comparison
A meaningful comparison requires benchmarking against drugs that are currently the clinical standard for the identified therapeutic areas.
Standard-of-Care in Oncology
The choice of standard-of-care cancer drugs is highly dependent on the specific cancer type.[10][11] For a preliminary comparison, we can consider agents with broad activity or those targeting pathways potentially modulated by imidazo[2,1-b]thiazole derivatives.
-
Chemotherapeutic Agents: Drugs like doxorubicin and cisplatin are frequently used as positive controls in in vitro cytotoxicity assays due to their potent and well-characterized mechanisms of action.[12]
-
Targeted Therapies: If a specific molecular target for the this compound derivative is identified (e.g., a specific kinase), comparison with a relevant targeted drug like sorafenib (a multi-kinase inhibitor) would be appropriate.[4]
Standard-of-Care in Infectious Diseases
The selection of standard-of-care drugs for infectious diseases depends on the specific pathogen.
-
Antibacterial Agents: For broad-spectrum antibacterial testing, drugs like ciprofloxacin (a fluoroquinolone) and ampicillin (a beta-lactam) are common comparators.
-
Antifungal Agents: Amphotericin B is a widely used standard for assessing antifungal activity.[8]
-
Antiprotozoal Agents: Metronidazole is a standard treatment for various protozoal infections and serves as a relevant benchmark.[13]
Experimental Workflow for Comparative Benchmarking
A multi-tiered experimental approach is essential to comprehensively evaluate the efficacy and safety of this compound relative to standard-of-care drugs.
Caption: A generalized workflow for benchmarking a novel compound.
In Vitro Assays: The First Line of Evaluation
Objective: To determine the intrinsic activity of this compound and its derivatives against relevant cell lines or pathogens and to elucidate its mechanism of action.
Experimental Protocols:
-
Anticancer Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., A375P melanoma, HepG2 liver cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound, a standard-of-care drug (e.g., doxorubicin), and a vehicle control for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
-
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobials:
-
Prepare a twofold serial dilution of the test compound and a standard-of-care antibiotic (e.g., ciprofloxacin) in a 96-well microplate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mechanism of Action (MoA) Elucidation
Understanding the "how" behind a compound's activity is critical.
Caption: A simplified signaling pathway for a hypothetical MoA.
-
For Anticancer Applications:
-
Kinase Inhibition Assays: If the compound is predicted to be a kinase inhibitor, its activity against a panel of kinases can be assessed using in vitro kinase assays.
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compound on the cell cycle distribution of cancer cells.
-
Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can quantify the induction of apoptosis.[14]
-
In Vivo Models: Efficacy and Safety in a Biological System
Promising in vitro candidates must be validated in vivo.
-
Cancer Xenograft Models:
-
Implant human cancer cells into immunocompromised mice.
-
Once tumors are established, treat the mice with the test compound, a standard-of-care drug, or a vehicle control.
-
Monitor tumor growth over time.
-
At the end of the study, excise the tumors and perform histological and molecular analyses.
-
-
Infection Models:
-
Infect animals with the target pathogen.
-
Administer the test compound or a standard-of-care antimicrobial.
-
Monitor survival rates and pathogen burden in various organs.
-
Data Presentation and Interpretation: A Head-to-Head Comparison
The collected data should be presented in a clear and concise manner to facilitate a direct comparison.
Table 1: Comparative In Vitro Efficacy
| Compound | Target Cell Line / Pathogen | IC50 / MIC (µM) |
| This compound Derivative | A375P Melanoma | [Insert Experimental Data] |
| Doxorubicin (Standard of Care) | A375P Melanoma | [Insert Experimental Data] |
| This compound Derivative | Staphylococcus aureus | [Insert Experimental Data] |
| Ciprofloxacin (Standard of Care) | Staphylococcus aureus | [Insert Experimental Data] |
Table 2: Comparative In Vivo Efficacy (Hypothetical Xenograft Model)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition |
| Vehicle Control | [Insert Experimental Data] | N/A |
| This compound Derivative | [Insert Experimental Data] | [Calculate] |
| Standard of Care | [Insert Experimental Data] | [Calculate] |
Conclusion: A Data-Driven Path Forward
The benchmarking of this compound, or any novel chemical entity, is a rigorous, multi-step process. While this specific molecule's therapeutic profile is yet to be defined, the framework presented here provides a robust and scientifically sound methodology for its evaluation. By systematically comparing its performance against established standard-of-care drugs through a combination of in vitro and in vivo studies, the true therapeutic potential of this promising scaffold can be elucidated. This data-driven approach is paramount for making informed decisions in the long and challenging journey of drug discovery and development.
References
-
Low Treatment Rates of Parasitic Diseases with Standard-of-Care Prescription Drugs in the United States, 2013–2019. (Source: NIH) [Link]
-
Low Treatment Rates of Parasitic Diseases with Standard-of-Care Prescription Drugs in the United States, 2013–2019. (Source: NIH) [Link]
-
Most New Cancer Drug Approvals Have Not Displaced Standards of Care. (Source: Aptitude Health) [Link]
-
Drugs for Parasitic Infections | Red Book: 2021–2024 Report of the Committee on Infectious Diseases. (Source: AAP Publications) [Link]
-
Drugs for parasitic infections. (Source: Drug and Therapeutics Bulletin) [Link]
-
Drug Therapy for Common Parasitic Infections Within the United States. (Source: U.S. Pharmacist) [Link]
-
Treatment For Cancer. (Source: American Cancer Society) [Link]
-
Cancer drugs A to Z list. (Source: Cancer Research UK) [Link]
-
How Do Doctors Decide Which Chemotherapy Drugs To Give? (Source: Chemocare) [Link]
-
Types of Drugs Used in Cancer Treatment. (Source: Healthline) [Link]
-
This compound. (Source: MySkinRecipes) [Link]
-
This compound. (Source: MySkinRecipes) [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI) [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (Source: PubMed) [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. (Source: PubMed) [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. (Source: ResearchGate) [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (Source: NIH) [Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (Source: PubMed) [Link]
-
Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. (Source: PubMed Central) [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (Source: NIH) [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aptitudehealth.com [aptitudehealth.com]
- 11. How Do Doctors Decide Which Chemotherapy Drugs To Give? - Chemocare [chemocare.com]
- 12. Drugs Used in Cancer Treatment [healthline.com]
- 13. uspharmacist.com [uspharmacist.com]
- 14. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement of 2-Bromo-5-iodoimidazo[2,1-b]thiazole: A Comparative Analysis of Modern Techniques
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of preclinical development. For novel chemical entities such as 2-Bromo-5-iodoimidazo[2,1-b]thiazole, a member of a scaffold class known for its diverse biological activities, including kinase inhibition, robust target engagement validation is paramount.[1][2][3] This guide provides an in-depth, comparative analysis of two leading methodologies for confirming target engagement in a cellular environment: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based chemical proteomics.
The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing promise against a range of targets.[4][5][6] For the purpose of this guide, we will hypothesize that this compound (referred to hereafter as Cmpd-X) is designed as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key node in cellular stress and inflammatory signaling pathways.[7][8][9] This focus will allow for a detailed exploration of experimental design and data interpretation.
We will dissect the principles, protocols, and data outputs of CETSA and Kinobeads, comparing them against a well-characterized, clinical-stage p38 MAPK inhibitor, Ralimetinib, as a benchmark.[10]
The Imperative of In-Cell Target Engagement
Biochemical assays using purified recombinant proteins are invaluable for initial hit identification; however, they do not fully recapitulate the complex intracellular environment. Factors such as compound permeability, efflux, metabolic stability, and the presence of endogenous co-factors and interacting proteins can significantly influence a compound's ability to engage its target. Therefore, methods that confirm target binding in living cells or cell lysates are critical for validating a compound's mechanism of action and guiding lead optimization.
Comparative Methodologies for Target Engagement
Here, we compare two powerful and widely adopted techniques for assessing target engagement in a cellular milieu: the Cellular Thermal Shift Assay (CETSA), which measures ligand-induced protein stabilization, and Kinobeads pulldown coupled with mass spectrometry, a chemical proteomics approach for profiling kinase inhibitor interactions.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein confers thermal stability to the protein.[11] When heated, proteins denature and aggregate. A ligand-bound protein, however, is more resistant to heat-induced denaturation and will remain soluble at higher temperatures compared to its unbound state.[12] This thermal shift (ΔTm) can be quantified and is indicative of target engagement.[11]
Experimental Causality: The choice of CETSA is underpinned by its label-free nature; it does not require modification of the compound or the target protein, thus preserving the native interaction.[13] The primary readout is a change in the physical state of the endogenous protein, providing direct evidence of binding.
Experimental Workflow: CETSA
Caption: CETSA Western Blot Workflow.
Detailed Protocol: CETSA for p38 MAPK Engagement by Cmpd-X
-
Cell Culture: Culture a human cell line endogenously expressing p38 MAPK (e.g., HL-60) to a density of 1-2 x 106 cells/mL.
-
Compound Treatment: Treat cells with Cmpd-X (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.[14]
-
Aliquoting: Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Heating: Heat the aliquots in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C.[14]
-
Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.[15]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[15]
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against p38 MAPK, followed by a secondary antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the vehicle and Cmpd-X treated samples (ΔTm) indicates target engagement.
Data Presentation: CETSA
| Compound | Concentration (µM) | Tm of p38 MAPK (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 0.1% | 52.5 | - |
| Cmpd-X | 10 | 58.0 | +5.5 |
| Ralimetinib | 1 | 59.2 | +6.7 |
Interpretation: A positive thermal shift for Cmpd-X demonstrates direct binding to p38 MAPK in the cellular environment. The magnitude of the shift can be correlated with binding affinity and compound concentration.
Kinobeads Pulldown with Mass Spectrometry
Principle: This chemical proteomics approach utilizes "Kinobeads," which are sepharose beads derivatized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors.[16][17] These beads are used to enrich a large portion of the cellular kinome from a lysate.[18][19] In a competitive binding experiment, a cell lysate is pre-incubated with a free inhibitor (Cmpd-X).[19][20] The inhibitor will bind to its target kinases, preventing them from subsequently binding to the Kinobeads.[20] By using quantitative mass spectrometry to compare the protein profile pulled down in the presence and absence of the test compound, one can identify the targets of the compound and assess its selectivity across the kinome.[17][20]
Experimental Causality: The Kinobeads approach is chosen for its ability to provide a broad, unbiased view of a compound's interactions with the kinome. This is crucial for not only confirming the intended target but also for identifying potential off-targets, which can be responsible for both efficacy and toxicity.[21][22][23]
Experimental Workflow: Kinobeads Pulldown
Caption: Kinobeads Pulldown Workflow.
Detailed Protocol: Kinobeads Pulldown for Cmpd-X Target Profiling
-
Cell Lysis: Prepare a native cell lysate from a suitable cell line (e.g., K-562) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of Cmpd-X (e.g., 0.01 to 10 µM) or vehicle (DMSO) for 30-60 minutes at 4°C.[16]
-
Kinobeads Pulldown: Add the Kinobeads slurry to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of kinases not occupied by Cmpd-X.[18]
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Protein Digestion: Perform on-bead digestion of the captured proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use label-free quantification to determine the relative abundance of each identified kinase in the Cmpd-X-treated samples compared to the vehicle control. Plot the normalized abundance of each kinase against the Cmpd-X concentration to generate dose-response curves and calculate the apparent dissociation constant (Kdapp).
Data Presentation: Kinobeads
| Kinase Target | Cmpd-X Kdapp (nM) | Ralimetinib Kdapp (nM) |
| p38α (MAPK14) | 85 | 5.3 |
| p38β (MAPK11) | 350 | 3.2 |
| JNK1 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 |
| CDK2 | 1,200 | >10,000 |
| ABL1 | >10,000 | >10,000 |
Interpretation: The Kdapp values indicate the potency of Cmpd-X for its targets. A low nanomolar Kdapp for p38α confirms potent engagement. The broader kinome profile reveals the selectivity of Cmpd-X. In this hypothetical dataset, Cmpd-X shows some off-target activity against CDK2 at higher concentrations, a crucial piece of information for further development.
Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Pulldown |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competitive binding of a free compound against immobilized broad-spectrum inhibitors. |
| Compound/Target State | Unmodified, native state.[13] | Unmodified compound, native target in a lysate. |
| Throughput | Can be adapted to 384-well format for higher throughput screening. | Lower throughput, typically for profiling a smaller number of compounds. |
| Readout | Western Blot, ELISA, or mass spectrometry. | Mass spectrometry. |
| Information Gained | Direct evidence of binding to a specific target; can determine intracellular EC50. | On-target potency (Kdapp) and off-target selectivity profile across the kinome.[19] |
| Strengths | - Direct biophysical measurement of binding in a cellular context.- No compound labeling required.- Relatively straightforward setup for Western Blot-based detection. | - Unbiased, broad profiling of on- and off-targets.[19]- Provides quantitative affinity data (Kdapp).- Can identify unexpected targets. |
| Limitations | - Target-specific antibody required for Western Blot.- Some proteins may not exhibit a significant thermal shift.- Does not provide a broad selectivity profile. | - Requires specialized mass spectrometry expertise and equipment.- Kinases not expressed in the chosen cell line will not be detected.[19]- May not capture all kinases with equal efficiency. |
Conclusion and Recommendations
Both CETSA and Kinobeads are powerful, complementary techniques for confirming the target engagement of this compound (Cmpd-X).
-
CETSA is an excellent choice for the initial validation of the primary, hypothesized target (p38 MAPK). Its relative simplicity (for the Western Blot format) and direct biophysical readout in intact cells provide a clear and convincing demonstration of target engagement. It is a self-validating system in that the thermal shift is a direct consequence of binding.
-
Kinobeads pulldown is an indispensable tool for understanding the broader selectivity profile of Cmpd-X. In the context of kinase inhibitors, where off-target effects are common and can significantly impact the therapeutic window, this methodology provides critical information for lead optimization and de-risking a candidate compound.[21][24] The ability to quantitatively assess binding to hundreds of kinases simultaneously offers an unparalleled view of the compound's interaction landscape.
For a comprehensive validation of Cmpd-X, a tiered approach is recommended. First, employ CETSA to confirm direct engagement of p38 MAPK in cells. Following this confirmation, utilize the Kinobeads platform to profile the selectivity of Cmpd-X across the kinome, comparing its on- and off-target profile to that of established inhibitors like Ralimetinib. This dual-pronged strategy will provide the robust, multi-faceted evidence of target engagement required to confidently advance a promising compound through the drug discovery pipeline.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli such as cytokines, UV radiation, and osmotic shock, leading to cellular responses like inflammation, apoptosis, and cell differentiation.[8][9][25][26]
Caption: p38 MAPK Signaling Pathway Inhibition.
References
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1256. [Link]
-
El-Sayed, M. A. A., et al. (2020). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2020(3), M1143. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Kumar, R., et al. (2022). Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR, 9(6). [Link]
-
Patel, D., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Molecular and Cellular Biochemistry. [Link]
-
Klaeger, S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology, 11(12), 3474-3482. [Link]
-
Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2859-2868. [Link]
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]
-
St-Germain, J. R., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 19(2), 374-386. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Bantscheff, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 2079, 157-177. [Link]
-
Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic & Medicinal Chemistry, 26(8), 1941-1953. [Link]
-
Fey, D., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. npj Systems Biology and Applications, 1, 15004. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1104. [Link]
-
Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Cells, 12(18), 2275. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]
-
Tran, T. H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(19), 6951. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375. [Link]
-
ResearchGate. (n.d.). Summary of p38 inhibitors in clinical trials. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2677-2683. [Link]
-
Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]
-
Cohen, P. (2014). “Go upstream, young man”: lessons learned from the p38 saga. Biochemical Society Transactions, 42(5), 779-785. [Link]
-
Bain, J., et al. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. [Link]
-
De-Sheng, C., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4715-4724. [Link]
-
ResearchGate. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. [Link]
Sources
- 1. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. researchgate.net [researchgate.net]
- 21. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. academic.oup.com [academic.oup.com]
- 25. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of Imidazo[2,1-b]thiazole Isomers: A Guide for Researchers and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold, a fused bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its diverse and potent biological activities. The arrangement of the nitrogen and sulfur atoms within this fused ring system gives rise to several positional isomers, each conferring unique physicochemical properties and pharmacological profiles. This guide provides an in-depth comparative analysis of the key isomers of imidazo[2,1-b]thiazole, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will delve into their synthesis, structural characteristics, and a comparative overview of their biological activities, supported by experimental data and protocols.
The Isomeric Landscape of Imidazo-Thiazoles
The fusion of an imidazole and a thiazole ring can result in several positional isomers, with the most studied being imidazo[2,1-b]thiazole. Other notable isomers include imidazo[1,2-a]thiazole, imidazo[5,1-b]thiazole, and imidazo[1,2-c]thiazole. The positioning of the bridgehead nitrogen and the sulfur atom dictates the electronic distribution and three-dimensional shape of the molecule, which in turn influences its interactions with biological targets.
Caption: Key positional isomers of the imidazo-thiazole scaffold.
Comparative Synthesis Strategies
The synthetic pathways to these isomers are distinct, primarily dictated by the starting materials and the cyclization strategy. Understanding these syntheses is crucial for the rational design and production of novel derivatives.
Synthesis of the Imidazo[2,1-b]thiazole Core
The most common and versatile method for constructing the imidazo[2,1-b]thiazole scaffold is the condensation of a 2-aminothiazole derivative with an α-haloketone. This reaction, known as the Hantzsch thiazole synthesis followed by intramolecular cyclization, is a robust method for generating a wide array of substituted imidazo[2,1-b]thiazoles.[1][2] More contemporary approaches, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, offer a one-pot synthesis, enhancing efficiency and atom economy.[1]
Caption: General synthesis of the imidazo[2,1-b]thiazole core.
Synthesis of Other Isomers
The synthesis of other isomers requires different starting materials and cyclization patterns. For instance, the synthesis of imidazo[1,2-a]pyrimidine-thiazole hybrids, which share a similar fusion pattern with imidazo[1,2-a]thiazole, involves the cyclization of 2-aminopyrimidine with phenacyl bromide derivatives.[3] The synthesis of imidazo[5,1-b]thiazoles can be achieved through methods like the intramolecular nucleophilic substitution of appropriately substituted imidazole precursors.[4] Information on the specific synthesis of the imidazo[1,2-c]thiazole core is less common in the readily available literature, highlighting a potential area for further research.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The isomeric arrangement significantly impacts the physicochemical properties, such as polarity, solubility, and crystal packing, as well as the spectroscopic signatures of these compounds.
| Property | Imidazo[2,1-b]thiazole | Imidazo[1,2-a]thiazole (related hybrids) | Imidazo[5,1-b]thiazole | Imidazo[1,2-c]thiazole |
| Molecular Weight | 124.17 g/mol [5] | Varies with substitution | 124.17 g/mol [6] | 126.18 g/mol [7] |
| General Solubility | Generally soluble in organic solvents | Varies with substitution | Data not readily available | Data not readily available |
| Key ¹H NMR Signals | Characteristic signals for protons on both rings | Signals depend on the specific hybrid structure | Unique signal patterns reflecting the different fusion | Data not readily available |
| Key ¹³C NMR Signals | Distinct chemical shifts for bridgehead and other carbons[8] | Varies with substitution | Unique chemical shifts for the fused ring system | Data not readily available |
Note: Direct comparative data for the unsubstituted parent cores is limited. The table is compiled from data on the parent compounds and their derivatives.
Comparative Biological Activities
The diverse biological activities of imidazo[2,1-b]thiazole derivatives are well-documented, with prominent applications as anticancer, anti-inflammatory, antimicrobial, and anthelmintic agents.[2][9][10][11] The renowned anthelmintic drug, Levamisole, features the imidazo[2,1-b]thiazole core structure.[12]
A direct comparison of the biological activities of the different isomers is not extensively reported in a single study. However, by collating information from various sources, we can infer some general trends:
-
Imidazo[2,1-b]thiazole derivatives have demonstrated a broad spectrum of activities, with significant research focused on their potential as anticancer agents that target microtubule polymerization and induce apoptosis.[10][13] They have also been investigated as selective COX-2 inhibitors for anti-inflammatory applications.[2]
-
Imidazo[1,2-a]pyrimidine-thiazole hybrids , as analogs of imidazo[1,2-a]thiazoles, have shown promising antitubercular activity.[3]
-
Imidazo[5,1-b]thiazole derivatives have been explored for their antifungal activity, with some compounds showing efficacy comparable to commercial pesticides.[4]
-
The biological activities of imidazo[1,2-c]thiazole are not as extensively studied, representing an opportunity for future drug discovery efforts.
This disparity in the volume of research highlights the current focus on the imidazo[2,1-b]thiazole scaffold, likely due to the early success of drugs like Levamisole and the scaffold's synthetic accessibility.
Experimental Protocols
To facilitate further research, detailed experimental protocols for the synthesis and characterization of these isomers are essential.
General Procedure for the Synthesis of 6-Aryl-imidazo[2,1-b]thiazole Derivatives
This protocol is a standard method for synthesizing the imidazo[2,1-b]thiazole core.
Materials:
-
2-Aminothiazole
-
Substituted α-bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-aminothiazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted α-bromoacetophenone (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-imidazo[2,1-b]thiazole.
Caption: Experimental workflow for the synthesis of 6-aryl-imidazo[2,1-b]thiazoles.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion and Future Perspectives
This guide provides a comparative overview of the key isomers of the imidazo-thiazole scaffold. The imidazo[2,1-b]thiazole isomer remains the most extensively studied, with a wealth of information on its synthesis and diverse biological activities. However, the other isomers, such as imidazo[1,2-a]thiazole and imidazo[5,1-b]thiazole, also exhibit promising pharmacological potential in areas like antitubercular and antifungal therapy.
The lack of direct comparative studies across the full range of isomers presents a significant opportunity for future research. A systematic investigation into the synthesis, physicochemical properties, and biological activities of all positional isomers would provide a more complete understanding of the structure-activity relationships within this important class of heterocyclic compounds. Such studies would undoubtedly accelerate the development of novel and more effective therapeutic agents based on the versatile imidazo-thiazole scaffold.
References
-
Gomha, S. M., et al. (2017). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 22(9), 1433. [Link]
-
Reddy, T. S., et al. (2023). Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. RSC Advances, 13(38), 26685-26698. [Link]
-
Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. [Link]
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5), 795-812. [Link]
-
PubChem. (n.d.). Imidazo[2,1-b]thiazole. National Center for Biotechnology Information. [Link]
-
Karaman, E., & Gürsoy-Kol, Ö. (2012). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 58, 411-421. [Link]
-
Li, Y., et al. (2023). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science. [Link]
-
PubChem. (n.d.). Imidazo[1,2-c]thiazole. National Center for Biotechnology Information. [Link]
-
Mallikarjun, M., et al. (2018). Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574. [Link]
-
Foroumadi, A., et al. (2013). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 12(3), 431–439. [Link]
-
Kumar, A., et al. (2019). One‐pot synthesis of imidazo[1,2‐a]pyridine/imidazo[2,1‐b]thiazole bound quinolones. ChemistrySelect, 4(25), 7461-7465. [Link]
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][9][14]thiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]
-
Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]
-
Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
-
PubChem. (n.d.). Imidazo[5,1-b]thiazole. National Center for Biotechnology Information. [Link]
-
A multi pathway coupled domino strategy: I 2 /TBHP-promoted synthesis of imidazopyridines and thiazoles via sp 3 , sp 2 and sp C–H functionalization. Green Chemistry. [Link]
-
Kumar, A., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(11), 14631-14643. [Link]
-
Karaman, B., & Güzeldemirci, N. U. (2017). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research, 26(1), 148-158. [Link]
-
da Silva, F. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
-
Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2743-2754. [Link]
-
Postigo, A., & D'Accorso, N. B. (2015). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. European Journal of Medicinal Chemistry, 97, 723-747. [Link]
-
Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]
-
Foroumadi, A., et al. (2013). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. [Link]
-
Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European journal of medicinal chemistry, 42(3), 320-326. [Link]
-
Physicochemical Properties of Imidazole. ResearchGate. [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. NMR Spectra. [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]
-
Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][9][14]Thiadiazole Derivatives as Anti-Inflammatory Agents. NIH. [Link]
-
da Silva, F. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
-
Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. [Link]
-
Isoglu, M., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Molecules, 20(11), 19686-19701. [Link]
Sources
- 1. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazo[5,1-b]thiazole | C5H4N2S | CID 21262404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-c]thiazole | C5H6N2S | CID 129870960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ymerdigital.com [ymerdigital.com]
- 10. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Researcher's Guide to Validating the Anti-proliferative Effects of 2-Bromo-5-iodoimidazo[2,1-b]thiazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative potential of the novel compound, 2-Bromo-5-iodoimidazo[2,1-b]thiazole. We will delve into the rationale behind experimental design, provide detailed protocols for a multi-assay approach, and compare its hypothetical performance against established anti-cancer agents. Our focus is on generating robust, reproducible data to confidently assess the therapeutic promise of this molecule.
Introduction to this compound and the Imidazothiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[1][2] The presence of bromine and iodine at the 2 and 5 positions of the imidazo[2,1-b]thiazole ring in our compound of interest, this compound, suggests the potential for unique biological activity and offers synthetic handles for further derivatization. While the specific anti-proliferative mechanism of this exact molecule is yet to be fully elucidated, related imidazo[2,1-b]thiazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and interference with key cancer-related signaling pathways such as PI3K/Akt and MAPK/ERK.[3][4][5]
Experimental Design: A Multi-faceted Approach to Validation
To thoroughly assess the anti-proliferative effects of this compound, a multi-pronged experimental approach is essential. This strategy allows for the cross-validation of results and provides a more complete picture of the compound's cellular impact.
Cell Line Selection
The choice of cancer cell lines is critical for obtaining meaningful and clinically relevant data.[6] For this guide, we will utilize a panel of well-characterized human cancer cell lines representing different tumor types:
-
MCF-7 (Breast Adenocarcinoma): A commonly used estrogen receptor-positive breast cancer cell line.
-
A549 (Lung Carcinoma): A representative non-small cell lung cancer line.
-
HeLa (Cervical Adenocarcinoma): A widely studied and aggressive cervical cancer cell line.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess for general cytotoxicity and selectivity.
Comparative Controls
To benchmark the efficacy of this compound, it is crucial to include well-established anti-proliferative agents as positive controls. We will use:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, leading to DNA damage and apoptosis.[7][8]
-
Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle formation, causing cell cycle arrest and apoptosis.[9][10][11]
A vehicle control (e.g., DMSO) will be used to account for any effects of the solvent used to dissolve the test compounds.
Experimental Workflows and Protocols
The following is a logical workflow for validating the anti-proliferative effects of this compound.
Caption: A logical workflow for the comprehensive validation of anti-proliferative compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, Doxorubicin, Paclitaxel, and a vehicle control for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
BrdU Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
During the final 4 hours of treatment, add BrdU to the culture medium to a final concentration of 10 µM.
-
Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add the substrate and measure the colorimetric or fluorescent signal.
-
Quantify the amount of BrdU incorporation as a measure of DNA synthesis.
Colony Formation Assay for Clonogenic Survival
This assay assesses the long-term ability of single cells to proliferate and form colonies, providing insight into the cytostatic versus cytotoxic effects of a compound.
Protocol:
-
Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Remove the treatment and allow the cells to grow in fresh medium for 10-14 days, until visible colonies are formed.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells in a 6-well plate with the test compounds for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by the intensity of PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis of Apoptosis Markers
To investigate if the observed anti-proliferative effect is due to the induction of apoptosis, the expression of key apoptotic proteins can be analyzed by Western blotting.
Protocol:
-
Treat cells with the test compounds for 48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key apoptosis markers such as cleaved Caspase-3, cleaved PARP, and Bcl-2 family proteins.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using a chemiluminescent substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Comparative Data Analysis
The following tables present hypothetical data to illustrate how the results of these experiments could be summarized and compared.
Table 1: IC50 Values (µM) from MTT Assay
| Compound | MCF-7 | A549 | HeLa | HEK293 |
| This compound | 5.2 | 8.1 | 3.5 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 10.5 |
| Paclitaxel | 0.05 | 0.08 | 0.02 | 1.5 |
Table 2: BrdU Incorporation (% of Control)
| Compound (at IC50) | MCF-7 | A549 | HeLa |
| This compound | 45% | 52% | 40% |
| Doxorubicin | 30% | 35% | 25% |
| Paclitaxel | 15% | 20% | 10% |
Table 3: Colony Formation (% of Control)
| Compound (at IC50) | MCF-7 | A549 | HeLa |
| This compound | 35% | 40% | 30% |
| Doxorubicin | 10% | 15% | 5% |
| Paclitaxel | 5% | 8% | 2% |
Mechanistic Insights: Unraveling the Mode of Action
The results from the cell cycle and apoptosis assays will provide crucial information about how this compound exerts its anti-proliferative effects.
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK signaling pathways by imidazo[2,1-b]thiazole derivatives.
A significant increase in the percentage of cells in the G2/M phase would suggest that this compound may act as a tubulin polymerization inhibitor, similar to Paclitaxel. An accumulation of cells in the S phase might indicate DNA synthesis inhibition, a characteristic of drugs like Doxorubicin.
The Western blot analysis will reveal whether the compound induces apoptosis. An increase in the levels of cleaved Caspase-3 and cleaved PARP, along with a decrease in the anti-apoptotic protein Bcl-2, would be strong evidence for apoptosis induction.
Conclusion and Future Directions
This comprehensive guide outlines a robust strategy for the initial validation of the anti-proliferative effects of this compound. By employing a panel of diverse cancer cell lines, established positive controls, and a suite of complementary assays, researchers can generate high-quality, reproducible data. The hypothetical results presented herein suggest that this compound could be a promising anti-proliferative agent with a favorable selectivity profile.
Further investigations should focus on elucidating the precise molecular target of this compound. This could involve kinase profiling assays, tubulin polymerization assays, and further exploration of its effects on key signaling pathways. In vivo studies using animal models will be the subsequent critical step to evaluate its therapeutic efficacy and safety profile. The systematic approach detailed in this guide will provide a solid foundation for advancing our understanding of this novel imidazothiazole derivative and its potential as a future anti-cancer therapeutic.
References
-
The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers in Oncology. [Link]
-
What is the mechanism of action of paclitaxel? Dr.Oracle. [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers (Basel). [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences. [Link]
-
What is the mechanism of Paclitaxel? Patsnap Synapse. [Link]
-
Paclitaxel. Wikipedia. [Link]
-
Cancer: How does doxorubicin work? eLife. [Link]
-
MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. EXCLI Journal. [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
-
Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Creative Biolabs. [Link]
-
Mechanism of action of doxorubicin. ResearchGate. [Link]
-
How Paclitaxel Works. News-Medical.net. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
-
The MAPK pathway across different malignancies: A new perspective. Genes & Diseases. [Link]
-
Role of PI3K signaling pathway in cancer onset and progression. ResearchGate. [Link]
-
Mechanism of action of tubulin inhibitors payloads: polymerization... ResearchGate. [Link]
-
ERK/MAPK signalling pathway and tumorigenesis. Molecular and Clinical Oncology. [Link]
-
PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Cancers (Basel). [Link]
-
MAPK/ERK pathway. Wikipedia. [Link]
-
MAPK Pathways in Cancer Metastasis. Encyclopedia.pub. [Link]
-
What are Tubulin inhibitors and how do they work? Patsnap Synapse. [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry. [Link]
-
Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry. [Link]
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. [Link]
-
Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. PubMed. [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules. [Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
-
What can I use as a positive control for endothelial cell proliferation (MTT assay)? ResearchGate. [Link]
-
Which proliferating and non-proliferating cell lines can I use? ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Synthesis and antiproliferative activity of imidazo[2,1-b][4][7][12]thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Cancer Cell Lines for Drug Discovery and Development. Cancer Research. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers (Basel). [Link]
-
Cancer cell line selection made easy. The University of Queensland. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. American Chemical Society. [Link]
-
Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR. [Link]
-
Antiproliferative and cytotoxic activity of Geraniaceae plant extracts against five tumor cell lines. PeerJ. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]
-
Synthesis of benzimidazo[2,1‐b]thiazole derivatives. ResearchGate. [Link]
-
Broad-spectrum antiproliferative activity of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives. ResearchGate. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
Sources
- 1. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 5. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 11. Paclitaxel - Wikipedia [en.wikipedia.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol for 2-Bromo-5-iodoimidazo[2,1-b]thiazole
This guide provides a detailed, safety-first protocol for the proper disposal of 2-Bromo-5-iodoimidazo[2,1-b]thiazole (CAS No. 1379307-48-8). As a dual-halogenated heterocyclic compound, its handling and disposal require a rigorous adherence to established procedures for hazardous chemical waste. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Identification & Risk Assessment
A thorough understanding of the chemical's properties is the foundation of its safe management. While specific toxicological data for this compound is limited, a conservative approach based on analogous chemical structures is scientifically prudent and necessary.
Physicochemical Profile
The key properties of this compound are summarized below, informing handling and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 1379307-48-8 | [1][2] |
| Molecular Formula | C₅H₂BrIN₂S | [1] |
| Molecular Weight | 328.96 g/mol | [1] |
| Physical Form | Solid | |
| Recommended Storage | Room temperature, inert atmosphere, dark place | [1] |
Toxicological Profile (Inferred)
Direct toxicological studies on this specific molecule are not widely published. Therefore, its hazard profile is inferred from structurally related bromo- and iodo-thiazole compounds. Analogous compounds are classified as highly toxic. For example, 2-Bromo-5-iodothiazole carries Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). Other brominated thiazoles are known to cause serious skin and eye irritation.[3][4][5]
Reactivity Hazards
Understanding chemical incompatibilities is critical to preventing dangerous reactions within waste containers.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition: Combustion of this compound will produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (Hydrogen Bromide, Hydrogen Iodide).[3][4] This decomposition profile necessitates disposal via high-temperature incineration with acid gas scrubbing capabilities.
Personnel Safety & Spill Management
Immediate operational safety protocols are non-negotiable when handling this compound.
Required Personal Protective Equipment (PPE)
Due to the inferred high toxicity, a comprehensive PPE protocol is mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Always double-glove.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: A fully buttoned laboratory coat is required. For handling larger quantities or in situations with a risk of aerosolization, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: Work exclusively within a certified chemical fume hood.
Spill Containment & Cleanup Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.1.
-
Contain the Spill: For a solid spill, carefully sweep the material using a soft brush and dustpan to avoid creating dust. Do NOT use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Collect Waste: Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."
-
Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All wipes must be disposed of as hazardous waste in the same container.
-
Doff PPE & Wash: Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
Core Disposal Protocol
The fundamental principle for disposing of this compound is strict waste segregation . As a halogenated organic compound, it must never be mixed with other waste streams.
The Principle of Segregation
This compound belongs to the Halogenated Organic Waste stream.[6][7] The presence of both bromine and iodine atoms necessitates this classification.[8]
-
CAUSALITY: Mixing halogenated waste with non-halogenated organic waste contaminates the entire volume, forcing the entire mixture to be treated by the more expensive and complex high-temperature incineration process.[8] Furthermore, mixing with incompatible chemicals, such as acids or oxidizers, could lead to violent chemical reactions.[3][6]
Step-by-Step Waste Collection Procedure
-
Obtain Correct Waste Container: Procure a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solid Waste" from your institution's EHS department. The container must be in good condition and have a secure, threaded cap.[9]
-
Label Container: Before adding any waste, ensure the container is labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.[9] If other halogenated wastes are added to this container, all components must be listed.
-
Transfer Waste: Carefully transfer waste solids (e.g., residual compound, contaminated weighing paper, or spatulas) into the designated container.
-
Seal Container: Keep the container tightly sealed at all times, except when actively adding waste.[9][10] This is critical to prevent the release of vapors.
-
Request Pickup: Once the container is full (not exceeding 90% capacity), arrange for its disposal through your institution's certified hazardous waste management program.[10]
Disposal Workflow Diagram
The following diagram illustrates the critical decision-making process for laboratory waste segregation, emphasizing the correct pathway for this compound.
Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.
Regulatory Context
The disposal of this chemical falls under regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides strict guidelines. While this specific solid compound may not be a "listed" waste, it would be classified as a "characteristic" hazardous waste due to its toxicity. The generator of the waste is legally responsible for its safe management from "cradle to grave."[8] This includes ensuring it is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] Always consult your local and institutional regulations, as they may have additional requirements.
References
-
Hazardous Waste Segregation . Bucknell University. [Link]
-
Safety data sheet . Thor Specialities (UK) LTD. [Link]
-
This compound . MySkinRecipes. [Link]
-
2-Bromo-5-iodoimidazo[4,5-d]thiadiazole | C3BrIN4S | CID 152502312 . PubChem, National Center for Biotechnology Information. [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes . University of Maryland, Environmental Safety, Sustainability and Risk. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Workup: Bromine or Iodine . University of Rochester, Department of Chemistry. [Link]
-
This compound (Thai language version) . MySkinRecipes. [Link]
-
Imidazo[2,1-b]thiazole-5-methanamine, 3-bromo- . PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Waste List . University of Wisconsin-Milwaukee, Department of University Safety & Assurances. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives . PubMed, National Center for Biotechnology Information. [Link]
-
Chemical Properties of Thiazole, 2-bromo-5-nitro- (CAS 3034-48-8) . Cheméo. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... . PubMed, National Center for Biotechnology Information. [Link]
-
This compound (1 x 100 mg) . Alchimica. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. [Link]
-
5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 . PubChem, National Center for Biotechnology Information. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities . Journal of University of Shanghai for Science and Technology. [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles . PubMed, National Center for Biotechnology Information. [Link]
- Method for purifying a bromine compound.
- Process for purifying iodine and/or an iodine compound.
- Method for decontaminating solid iodine filters.
- Process for the removal of iodine
-
Study of acute oral toxicity of the thiazole derivative... . PubMed, National Center for Biotechnology Information. [Link]
-
The synthesis and reactivity of some 2-amino-5-bromo-1,3,4-thiadiazoles... . Journal of Heterocyclic Chemistry via Sci-Hub. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. ethz.ch [ethz.ch]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-5-iodoimidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 2-Bromo-5-iodoimidazo[2,1-b]thiazole, presents significant opportunities as a key intermediate in the synthesis of new biologically active molecules.[1] Its unique structure, featuring both bromine and iodine moieties, makes it a versatile building block for developing a wide range of therapeutic agents, from antiviral and antimicrobial compounds to kinase inhibitors.[1][2] However, the same reactivity that makes this compound valuable also necessitates a robust and well-defined safety protocol for its handling and disposal. This guide provides essential, experience-driven procedures to ensure the safety of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, the hazards can be reliably inferred from the toxicological profile of structurally similar compounds, such as 2-bromo-5-iodothiazole. This analogue is classified as highly toxic and carries the following hazard statements:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
The presence of the skull and crossbones pictogram for this related compound underscores the critical need for stringent safety measures. Halogenated heterocyclic compounds, as a class, are known for their potential to be irritants and sensitizers, and can have systemic effects.[3][4][5] Therefore, all handling of this compound must be conducted with the assumption that it possesses a similar or greater level of toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a high risk of splashing or aerosolization.[6] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling, prolonged contact, or risk of splash, heavy-duty neoprene or butyl rubber gloves are recommended.[3] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[7] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat made of a chemically resistant material is required. For larger quantities or splash-prone operations, a chemical-resistant apron should be worn over the lab coat.[7] |
| Respiratory | Use of a Certified Chemical Fume Hood | All manipulations of this compound must be performed within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[6] |
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount to ensuring safety. The following protocol outlines the essential steps for handling this compound from preparation to post-handling cleanup.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7]
-
Emergency Equipment: Verify the location and functionality of the nearest emergency eyewash station and safety shower.[7]
-
Spill Kit: Ensure a spill kit appropriate for halogenated organic compounds is readily accessible.
-
Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid halogenated waste.[8]
Handling the Compound
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood. Use anti-static weigh paper or a tared container to minimize dispersal of the powder.
-
Solution Preparation: If preparing a solution, add the solid this compound slowly to the solvent to prevent splashing.
-
Container Management: Keep all containers with the compound tightly sealed when not in use.[4]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[3]
-
Waste Segregation: Dispose of all contaminated materials in the designated halogenated waste containers.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and decisive action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[4]
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Due to the presence of bromine and iodine, this compound and any materials contaminated with it are considered halogenated organic waste.[8]
-
Segregation is Key: Halogenated waste must be collected separately from non-halogenated waste.[8] Mixing these waste streams can complicate and increase the cost of disposal.
-
Solid Waste: Collect solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a dedicated, sealed container, also clearly labeled.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantities of the contents.
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour any waste containing this compound down the drain.[9][10]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely harness the synthetic potential of this compound, advancing your research while prioritizing the well-being of your team.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
- BenchChem. (n.d.). Personal protective equipment for handling 11-Bromo-1-undecene.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-iodothiazole.
- MySkinRecipes. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-methylthiazole.
- PubChem. (n.d.). 2-Bromo-5-iodoimidazo[4,5-d]thiadiazole.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromothiazole.
- Unknown. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- Thor Specialities (UK) LTD. (2019). Safety Data Sheet: ACTICIDE LT 2.
- ChemicalBook. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- TCI Chemicals. (2025). Safety Data Sheet.
- PubChem. (n.d.). Imidazo[2,1-b]thiazole-5-methanamine, 3-bromo-.
- Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- Sigma-Aldrich. (n.d.). Halogenated Heterocycles.
- DuPont. (n.d.). Personal Protective Equipment.
- PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole.
- Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-2-methyl-4-phenyl-1,3-thiazole.
- ChemicalBook. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of Thiazole, 2-bromo-5-nitro- (CAS 3034-48-8).
- Scribd. (n.d.). Halogenated Heterocycles: Synthesis, Application and Environment.
- Baran Lab. (n.d.). Haloselectivity of Heterocycles.
- MIT. (n.d.). Procedure for Disposing of Hazardous Waste.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- NIH. (2014). Waste Disposal Guide: Chemical Waste.
- RiskAssess. (n.d.). BROMINATED ORGANIC WASTE.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 卤化杂环化合物 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
